Product packaging for 1-phenyl-1H-pyrazole-5-carbaldehyde(Cat. No.:CAS No. 132274-70-5)

1-phenyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B145363
CAS No.: 132274-70-5
M. Wt: 172.18 g/mol
InChI Key: OQORFMABOZEDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-phenyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B145363 1-phenyl-1H-pyrazole-5-carbaldehyde CAS No. 132274-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQORFMABOZEDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380190
Record name 1-phenyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132274-70-5
Record name 1-phenyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and reactivity of 1-phenyl-1H-pyrazole-5-carbaldehyde (CAS No. 132274-70-5). This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, primarily due to the versatile pyrazole scaffold known for a wide array of biological activities.

Core Chemical and Physical Properties

This compound is a solid organic compound. While extensive experimental data for this specific isomer is not widely published, its fundamental properties have been established.

PropertyValueReference
CAS Number 132274-70-5[1]
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol [1]
Physical Form Solid (at 20°C)
Melting Point Data not available in searched literature
Boiling Point Data not available in searched literature
Solubility Data not available in searched literature

Synthesis and Experimental Protocols

The synthesis of formylpyrazoles presents a regioselectivity challenge. The widely used Vilsmeier-Haack reaction on 1-phenylpyrazole preferentially yields the 4-formyl isomer.[2][3][4] Achieving substitution at the C5 position requires a different strategy, most effectively accomplished through directed metallation.

Recommended Synthetic Route: Directed Lithiation

The most viable pathway for synthesizing this compound is the regioselective lithiation of the parent 1-phenylpyrazole at the C5 position, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).[5][6] Studies on similar pyrazole systems have shown that while kinetic deprotonation occurs on the N-substituted methyl group, thermodynamic control allows for deprotonation at the C5 position of the pyrazole ring.[7]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product A 1-Phenylpyrazole B 1. n-BuLi, THF (Thermodynamic Control) A->B Lithiation at C5 C 2. DMF (Quench) D This compound C->D Formylation

Caption: Synthetic workflow for this compound via lithiation.

Experimental Protocol: Synthesis via Lithiation

This protocol is a representative procedure based on the principles of directed ortho-metallation and formylation of arylmetal reagents.[6][7]

  • Preparation : Under an inert atmosphere (e.g., Argon), dissolve 1-phenylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation : Cool the solution to -78 °C. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the formation of the thermodynamically favored 5-lithiated pyrazole species.[7]

  • Formylation : Cool the reaction mixture back down to -78 °C. Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

  • Workup : Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data Analysis

While specific, experimentally-derived spectra for this compound are not available in the cited literature, the expected characteristics can be inferred from its structure and data from analogous compounds.[8][9][10]

SpectroscopyExpected Characteristics
¹H NMR Phenyl Protons (5H): Multiplets in the aromatic region (δ ~7.2-7.8 ppm).Pyrazole Protons (2H): Two doublets, corresponding to H3 and H4.Aldehyde Proton (1H): A characteristic singlet in the downfield region (δ ~9.5-10.5 ppm).
¹³C NMR Phenyl Carbons (6C): Signals in the aromatic region (δ ~120-140 ppm).Pyrazole Carbons (3C): Signals for C3, C4, and C5.Carbonyl Carbon (1C): A characteristic signal in the far downfield region (δ >180 ppm).
IR (Infrared) C=O Stretch: Strong absorption band around 1690-1710 cm⁻¹ (characteristic of an aromatic aldehyde).C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.C=C/C=N Stretches: Bands in the 1400-1600 cm⁻¹ region.
Mass Spec. (MS) Molecular Ion (M⁺): A prominent peak at m/z = 172, corresponding to the molecular weight.

Chemical Reactivity and Applications

The aldehyde functional group on the pyrazole ring is a versatile handle for constructing more complex molecules, making this compound a key intermediate for drug discovery and materials science.[11] Pyrazole-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Key Reactions of the Aldehyde Group

The carbaldehyde moiety can undergo several fundamental transformations, allowing for the synthesis of a diverse library of derivatives.

G cluster_products Derivative Classes A This compound B Primary Alcohol (Pyrazolyl-Methanol) A->B Reduction (e.g., NaBH₄) C Carboxylic Acid (Pyrazole-5-carboxylic acid) A->C Oxidation (e.g., KMnO₄, PCC) D Schiff Base / Imine A->D Condensation (e.g., R-NH₂)

Caption: Key chemical transformations of the pyrazole-5-carbaldehyde moiety.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the condensation of the aldehyde with a primary amine to form an imine (Schiff base).

  • Dissolution : Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine : Add the desired primary amine (1.0-1.1 eq) to the solution. Add a catalytic amount of glacial acetic acid to facilitate the reaction.

  • Reaction : Stir the mixture at room temperature or gently heat under reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation : Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

  • Purification : If necessary, the product can be further purified by recrystallization from an appropriate solvent system.

References

In-depth Technical Guide: Structure Elucidation of 1-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-phenyl-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details its structural features, spectroscopic characterization, and a common synthetic route, presenting data in a clear and accessible format for laboratory use.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol . The structure consists of a pyrazole ring substituted with a phenyl group at the N1 position and a formyl (carbaldehyde) group at the C5 position. The presence of the aromatic rings and the reactive aldehyde functionality makes it a versatile precursor for the synthesis of more complex molecules with potential biological activities.

Below is a diagram illustrating the chemical structure of this compound.

G cluster_workflow Synthetic Workflow start Start: Precursor reaction Vilsmeier-Haack Reaction start->reaction reagent Vilsmeier Reagent (POCl3 + DMF) reagent->reaction workup Aqueous Workup & Neutralization reaction->workup extraction Extraction workup->extraction purification Purification (Recrystallization) extraction->purification product Product: This compound purification->product

Spectroscopic and Synthetic Profile of 1-Phenyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-phenyl-1H-pyrazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development efforts by providing a consolidated resource for the characterization and preparation of this key pyrazole derivative.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound are summarized below. These values are based on the analysis of related pyrazole structures and general principles of NMR spectroscopy.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
~9.8 - 10.0 (s, 1H)Aldehyde CHO
~7.8 - 8.0 (d, 1H)Pyrazole H4
~7.4 - 7.7 (m, 5H)Phenyl H
~6.8 - 7.0 (d, 1H)Pyrazole H3

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies expected for this compound are outlined below.

Table 2: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100 - 3000C-H stretchAromatic (Phenyl and Pyrazole)
~2850 - 2750C-H stretchAldehyde
~1700 - 1680C=O stretchAldehyde
~1600 - 1450C=C and C=N stretchAromatic and Pyrazole Rings
~1400 - 1000In-plane C-H bendingAromatic
~900 - 675Out-of-plane C-H bendingAromatic
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₈N₂O), the expected molecular ion peak [M]⁺ would be observed at m/z 172.18.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, with the Vilsmeier-Haack reaction being a commonly employed method for the formylation of pyrazole rings.[2][3] While a specific protocol for the 5-carbaldehyde isomer is not extensively detailed in the literature, a general procedure adapted from the synthesis of related pyrazole-4-carbaldehydes is provided below.

Reaction Scheme:

1-phenyl-1H-pyrazole + Vilsmeier Reagent (POCl₃/DMF) → this compound

Materials and Reagents:

  • 1-phenyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve 1-phenyl-1H-pyrazole in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature between 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

To aid in the understanding of the processes involved, the following diagrams have been generated.

G cluster_synthesis Synthesis Workflow Start Start Vilsmeier Reagent Preparation Vilsmeier Reagent Preparation Start->Vilsmeier Reagent Preparation POCl3, DMF Formylation Formylation Vilsmeier Reagent Preparation->Formylation 1-phenyl-1H-pyrazole Workup and Extraction Workup and Extraction Formylation->Workup and Extraction Quenching, Neutralization Purification Purification Workup and Extraction->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for this compound.

Caption: Molecular structure of this compound.

References

An In-Depth Technical Guide to 1-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 132274-70-5

For researchers, scientists, and professionals in drug development, 1-phenyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological significance, with a focus on its potential applications in drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry and drug design. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 132274-70-5[1]
Molecular Formula C₁₀H₈N₂O[1]
Molecular Weight 172.18 g/mol [1]
Appearance Solid
Melting Point 84-88 °C[2]
SMILES O=Cc1cn(nc1)c2ccccc2[2]
InChI 1S/C10H8N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-8H[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic or heterocyclic ring using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenylpyrazole

This protocol outlines the general steps for the synthesis of this compound from 1-phenylpyrazole.

Materials:

  • 1-Phenylpyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent is a chloroiminium salt and is typically prepared in situ.

  • Formylation Reaction: Dissolve 1-phenylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. Add the solution of 1-phenylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes several hours.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water to hydrolyze the intermediate iminium salt.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Work-up DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ (0-5 °C) POCl3 POCl₃ start 1-Phenylpyrazole intermediate Iminium Salt Intermediate start->intermediate + Vilsmeier Reagent product 1-phenyl-1H-pyrazole- 5-carbaldehyde intermediate->product 1. Hydrolysis 2. Neutralization hydrolysis Hydrolysis (Ice/Water) neutralization Neutralization (NaHCO₃)

Figure 1: Synthetic workflow for the Vilsmeier-Haack formylation of 1-phenylpyrazole.

Biological Significance and Potential Applications in Drug Development

While specific quantitative data for the biological activity of this compound is not extensively documented in publicly available literature, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The aldehyde functional group at the 5-position of this compound makes it a key intermediate for the synthesis of more complex molecules with potential therapeutic value.

Anticancer Potential

Numerous pyrazole derivatives have been investigated as anticancer agents, targeting various mechanisms within cancer cells.[3] These mechanisms include the inhibition of kinases such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), disruption of microtubule polymerization, and induction of apoptosis.[3][4] The general mechanism often involves the pyrazole core acting as a scaffold to present various substituents that can interact with the active sites of target proteins.

Anticancer_Mechanism Pyrazole Pyrazole Derivative Kinase Kinase (e.g., CDK, EGFR) Pyrazole->Kinase Inhibition Microtubules Microtubules Pyrazole->Microtubules Disruption Apoptosis Apoptotic Pathway Pyrazole->Apoptosis Modulation Proliferation Cell Proliferation Kinase->Proliferation Promotes Microtubules->Proliferation Essential for Apoptosis->Proliferation Inhibits CellCycle Cell Cycle Arrest ApoptosisInduction Apoptosis Induction

Figure 2: General mechanisms of anticancer activity for pyrazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example. The mechanism of action for many anti-inflammatory pyrazoles involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[5] Some pyrazole derivatives may also exert their effects through the modulation of other inflammatory pathways, such as the inhibition of lipoxygenase (LOX) or the suppression of pro-inflammatory cytokine production.[5]

Anti_inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Promote Leukotrienes->Inflammation Promote Pyrazole Pyrazole Derivative Pyrazole->COX Inhibition Pyrazole->LOX Inhibition Antimicrobial_Mechanism Pyrazole Pyrazole Derivative DNAGyrase DNA Gyrase Pyrazole->DNAGyrase Inhibition CellWall Bacterial Cell Wall Pyrazole->CellWall Disruption Replication DNA Replication DNAGyrase->Replication Essential for Integrity Cell Wall Integrity CellWall->Integrity Maintains Viability Bacterial Viability Replication->Viability Required for Integrity->Viability Required for

References

The Rising Therapeutic Potential of Pyrazole Carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs. Among these, pyrazole carbaldehyde derivatives have emerged as a particularly promising class of compounds, exhibiting potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of these versatile molecules.

Synthesis of Pyrazole Carbaldehyde Derivatives

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction typically involves the treatment of hydrazones with the Vilsmeier-Haack reagent, which is a mixture of phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3][4] The reaction proceeds through the formation of a chloro-iminium salt (Vilsmeier reagent) which then acts as a formylating agent.

General Experimental Protocol: Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis

The following protocol is a generalized procedure based on methodologies reported in the literature.[3][4]

Materials:

  • Substituted hydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl3)

  • Crushed ice

  • Sodium bicarbonate (NaHCO3) solution

  • Appropriate solvent for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • The Vilsmeier-Haack reagent is prepared by slowly adding POCl3 (1.2 equivalents) to ice-cold anhydrous DMF (10 volumes) with constant stirring.

  • The substituted hydrazone (1 equivalent) is then added portion-wise to the prepared Vilsmeier-Haack reagent.

  • The reaction mixture is stirred at room temperature for a specified time (typically ranging from 4 to 10 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent to afford the desired pyrazole-4-carbaldehyde derivative.

Characterization: The synthesized compounds are typically characterized by various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde C=O stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the formyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition of the synthesized molecule.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Hydrazone Substituted Hydrazone Reaction_Vessel Reaction Mixture (Stirring at RT) Hydrazone->Reaction_Vessel Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3 + DMF) Vilsmeier_Reagent->Reaction_Vessel Quenching Pour onto Crushed Ice Reaction_Vessel->Quenching Reaction Completion (TLC) Neutralization Neutralize with NaHCO3 Quenching->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Pyrazole-4-carbaldehyde Recrystallization->Product

Biological Activities of Pyrazole Carbaldehyde Derivatives

Antimicrobial Activity

Pyrazole carbaldehyde derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Selected Pyrazole Carbaldehyde Derivatives

Compound IDTest OrganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
[III]cStaphylococcus aureus22 mm inhibition zone[1]
[III]eStaphylococcus aureus20 mm inhibition zone[1]
[III]cKlebsiella pneumoniae25 mm inhibition zone[1]
[III]eKlebsiella pneumoniae23 mm inhibition zone[1]
4cBacillus subtilisMIC: 40 µg/mL[5]
4fBacillus subtilisMIC: 40 µg/mL[5]
4cEscherichia coliMIC: 40 µg/mL[5]
4fEscherichia coliMIC: 40 µg/mL[5]
4cAspergillus nigerMIC: 40 µg/mL[5]
4fAspergillus nigerMIC: 40 µg/mL[5]
2Aspergillus nigerMIC: 1 µg/mL[6]

This protocol is based on the methodology described for testing the antimicrobial activity of pyrazole derivatives.[1]

Materials:

  • Muller-Hinton Agar medium

  • Bacterial strains (e.g., Staphylococcus aureus, Klebsiella pneumoniae)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ampicillin)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare Muller-Hinton Agar plates according to the manufacturer's instructions.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution (at a specific concentration, e.g., 100 µg/mL) into the wells.

  • A well containing the solvent (DMSO) serves as a negative control, and a well with a standard antibiotic serves as a positive control.

  • Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

G cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation Agar Prepare Muller-Hinton Agar Plates Inoculate Inoculate with Test Microorganism Agar->Inoculate Wells Create Wells in Agar Inoculate->Wells Test_Compound Add Test Compound Solution Wells->Test_Compound Controls Add Negative & Positive Controls Wells->Controls Diffuse Allow Diffusion (1 hr) Test_Compound->Diffuse Controls->Diffuse Incubate Incubate at 37°C (24 hrs) Diffuse->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyrazole carbaldehyde derivatives against various cancer cell lines. Some derivatives have been shown to act as inhibitors of key signaling molecules like PI3 kinase and cyclin-dependent kinases (CDKs).[7]

Table 2: Anticancer Activity of Selected Pyrazole Carbaldehyde Derivatives

Compound IDCancer Cell LineActivity (IC50 in µM)Proposed Target/MechanismReference
43MCF-7 (Breast)0.25PI3 Kinase inhibitor[7]
33HCT116 (Colon)< 23.7CDK2 inhibitor (IC50 = 0.074 µM)[7]
34HCT116 (Colon)< 23.7CDK2 inhibitor (IC50 = 0.095 µM)[7]
5bK562 (Leukemia)0.021Tubulin polymerization inhibitor[8]
5bA549 (Lung)0.69Tubulin polymerization inhibitor[8]
L2CFPAC-1 (Pancreatic)61.7Not specified[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G GF GF RTK RTK GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation PIP2 PIP2 PIP2->PIP3 mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Proliferation Proliferation mTOR->Proliferation Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->PI3K Inhibition

Anti-inflammatory Activity

Pyrazole carbaldehyde derivatives have shown promising anti-inflammatory properties, with some compounds exhibiting activity comparable to or better than standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[10][11] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[12]

Table 3: Anti-inflammatory Activity of Selected Pyrazole Carbaldehyde Derivatives

Compound IDAnimal ModelActivity (% Inhibition of Edema)Reference
4gCarrageenan-induced rat paw edemaMaximum activity[10]
4iCarrageenan-induced rat paw edemaMaximum activity[10]
4kCarrageenan-induced rat paw edemaMaximum activity[10]
4(a-j)Carrageenan-induced rat paw edemaGood to potent activity[11]
N9Carrageenan-induced rat paw edemaRelative activity to celecoxib: 1.08 (after 1h)[13]
N7Cotton-pellet-induced granulomaRelative activity to celecoxib: 1.13[13]

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[11]

Materials:

  • Wistar albino rats

  • Carrageenan solution (1% w/v in normal saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the pyrazole derivatives.

  • Administer the test compounds or the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

G Cell_Membrane Cell_Membrane Arachidonic_Acid Arachidonic_Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins_COX1 COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins_COX2 COX2->Prostaglandins_COX2 Inflammation Inflammation Prostaglandins_COX2->Inflammation Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->COX2 Inhibition

Anticonvulsant Activity

Several pyrazole derivatives have been investigated for their potential to manage seizures, showing promising results in preclinical models of epilepsy.[14][15][16]

Table 4: Anticonvulsant Activity of Selected Pyrazole Derivatives

Compound IDAnimal ModelActivityReference
11bPTZ-induced seizures in miceRemarkable protective effect[14][15]
11aPTZ-induced seizures in miceRemarkable protective effect[14][15]
11dPTZ-induced seizures in miceRemarkable protective effect[14][15]
7hMES and ScPTZ assays in miceMost potent anticonvulsive agent[16]

The MES test is a standard preclinical model used to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Materials:

  • Mice or rats

  • Electroconvulsiometer with corneal electrodes

  • Test compounds

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Administer the test compounds to a group of animals at various doses. A control group receives the vehicle, and a positive control group receives a standard anticonvulsant drug.

  • At the time of peak effect of the drug, deliver a supramaximal electrical stimulus through corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of the tonic hind limb extension is considered as the endpoint for protection.

  • Determine the ED50 (the dose of the compound that protects 50% of the animals from the tonic hind limb extension).

Conclusion and Future Directions

Pyrazole carbaldehyde derivatives represent a versatile and highly promising scaffold in drug discovery. The ease of their synthesis, particularly through the Vilsmeier-Haack reaction, coupled with their significant and diverse biological activities, makes them attractive candidates for further development. The data presented in this guide underscores their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

  • Mechanism of Action Studies: To further elucidate the specific molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profiles of the most promising derivatives in preclinical animal models.

  • Development of Novel Synthetic Methodologies: To access a wider range of structurally diverse pyrazole carbaldehyde derivatives.

The continued exploration of this chemical class holds great promise for the discovery of novel and effective therapeutic agents for a variety of diseases.

References

The Ascendancy of the Pyrazole Scaffold: A Technical Guide to a Privileged Heterocycle in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its remarkable structural versatility and capacity to modulate a wide array of biological targets have led to its incorporation into numerous FDA-approved drugs, spanning therapeutic areas such as inflammation, oncology, and infectious diseases. This technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrazole compounds, detailing key synthetic methodologies, experimental protocols, and quantitative biological data to empower researchers in the ongoing quest for new and improved therapeutics.

I. Modern Synthetic Methodologies for the Pyrazole Core

The construction of the pyrazole ring has evolved from classical condensation reactions to sophisticated, highly efficient modern catalytic and multicomponent strategies. These advancements have not only improved yields and regioselectivity but have also provided access to a broader and more diverse chemical space.

Classical Synthesis: The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry. This robust and straightforward method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A key consideration in this synthesis, particularly with unsymmetrical dicarbonyl compounds, is the potential for the formation of regioisomers.

[3+2] Cycloaddition Reactions

A powerful and often highly regioselective approach to pyrazole synthesis is the [3+2] dipolar cycloaddition.[2] This reaction involves the combination of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[2] The use of alkyne surrogates, such as substituted bromoalkenes, has further expanded the utility of this method, allowing for the regioselective synthesis of tetrasubstituted pyrazoles.[2]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a highly efficient and atom-economical strategy for the synthesis of complex pyrazole derivatives.[1][3] These reactions often proceed through a domino sequence of events, such as a Knoevenagel condensation followed by a Michael addition and cyclization, to rapidly generate molecular diversity from simple starting materials.[1]

II. Therapeutic Applications and Biological Activities

The unique physicochemical properties of the pyrazole core, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal pharmacophore for a diverse range of biological targets.[4]

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a variety of cancer cell lines.[5][6] A primary mechanism of action for many of these compounds is the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) pathways.[5][7]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-Thiadiazole HybridA549 (Lung)1.537[7]
Pyrazole-Thiadiazole HybridA549 (Lung)5.176[7]
Pyrazole-Thiadiazole HybridA549 (Lung)8.493[7]
Pyrazolo[4,3-f]quinolineHCT116 (Colon)1.7[8]
Pyrazolo[4,3-f]quinolineHeLa (Cervical)3.6[8]
1,4-Benzoxazine-Pyrazole HybridMCF7 (Breast)2.82[8]
1,4-Benzoxazine-Pyrazole HybridA549 (Lung)6.28[8]
Fused PyrazoleHEPG2 (Liver)0.31 - 0.71[1]
Pyrazole-Chalcone HybridHNO-97 (Oral)10.0[9]
Pyrazole-Chalcone HybridHNO-97 (Oral)10.56[9]
Substituted PyrazoleMCF-7 (Breast)2.85[5]
Substituted PyrazoleHT-29 (Colon)2.12[5]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, with many compounds exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10][11] The mechanism of action for these compounds is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[11]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-Thiazol-4-one HybridS. aureus0.22 - 0.25[10]
Pyrazole-Thiazol-4-one HybridE. coli0.22 - 0.25[10]
Pyrazole-Thiazol-4-one HybridC. albicans0.22 - 0.25[10]
Pyrazole-derived HydrazoneS. aureus0.78 - 1.56[11]
Pyrazole-derived HydrazoneA. baumannii0.78 - 1.56[11]
Pyrano[2,3-c] PyrazoleK. pneumoniae6.25[12]
Pyrano[2,3-c] PyrazoleL. monocytogenes50[12]
Indazole DerivativeE. faecalis~128[13]
Pyrazoline DerivativeS. aureus4[13]
Pyrazoline DerivativeE. faecalis4[13]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole-containing compounds, most notably the selective COX-2 inhibitor celecoxib, have had a profound impact on the treatment of inflammatory conditions.[14][15] The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[14]

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

Compound ClassTargetIC50 (µM)Reference
Substituted PyrazoleCOX-20.043[5]
Substituted PyrazoleCOX-20.049[5]
Pyrazole SulfonamideCOX-20.05[16]
Pyrazole DerivativeCOX-21.79[17]
Pyrazole DerivativeCOX-22.51[17]
Pyrazole-Thiourea-Benzimidazole HybridCOX-20.0000283[15]
TriarylpyrazolineCOX-2-[15]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel pyrazole compounds. These protocols are intended as a starting point and may require optimization for specific substrates and experimental conditions.

Synthesis Protocols
  • Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired pyrazole.

  • Nitrile Imine Generation: In a reaction vessel, generate the nitrile imine in situ from a hydrazonoyl halide by treatment with a base (e.g., triethylamine).

  • Cycloaddition: To the solution containing the nitrile imine, add the alkyne or alkene dipolarophile (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.

  • Work-up and Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the substituted pyrazole.

  • Reaction Setup: In a single reaction vessel, combine an aldehyde (1 equivalent), malononitrile (1 equivalent), a β-ketoester (1 equivalent), and hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium gluconate.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction typically proceeds rapidly.

  • Isolation and Purification: The product often precipitates directly from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure pyrano[2,3-c]pyrazole.

Biological Evaluation Protocols
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

  • Compound Preparation: Prepare serial two-fold dilutions of the pyrazole compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension.

  • Inoculation: Add the microbial suspension to each well of the microplate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and serial dilutions of the pyrazole compounds.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a fluorometric probe, and the test compound.

  • Incubation: Incubate the plate to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Data Acquisition: Measure the fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each compound against both COX-1 and COX-2.

IV. Visualizing Molecular Interactions and Pathways

Understanding the complex signaling pathways modulated by pyrazole compounds is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key experimental workflows and a simplified representation of the EGFR/VEGFR-2 signaling cascade, a common target for anticancer pyrazole derivatives.

experimental_workflow_synthesis start Starting Materials (e.g., 1,3-Dicarbonyl, Hydrazine) synthesis Pyrazole Synthesis (e.g., Knorr, [3+2] Cycloaddition, MCR) start->synthesis workup Reaction Work-up (Quenching, Extraction) synthesis->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final_product Novel Pyrazole Compound characterization->final_product biological_evaluation_workflow compound Novel Pyrazole Compound in_vitro In Vitro Assays (Anticancer, Antimicrobial, Anti-inflammatory) compound->in_vitro data_analysis Data Analysis (IC50, MIC Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization EGFR_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Pyrazole->VEGFR2 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC PLCg->PKC PKC->RAF STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Angiogenesis, Survival

References

A Technical Guide to the Application of 1-Phenyl-1H-pyrazole-5-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds and Efficient Synthesis

In the landscape of modern drug discovery and medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold."[1][2] Its derivatives are integral components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5] The synthesis of complex molecules containing this valuable heterocycle has been significantly advanced by the implementation of multicomponent reactions (MCRs).

MCRs are one-pot processes where three or more reactants combine to form a final product that incorporates atoms from all starting materials.[1][6] This synthetic strategy is highly valued for its adherence to the principles of green chemistry, offering high atom economy, operational simplicity, and reduced waste generation.[6] MCRs enable the rapid generation of diverse molecular libraries, a crucial advantage for lead identification and optimization in drug development.[6][7]

This guide focuses on the utility of 1-phenyl-1H-pyrazole-5-carbaldehyde and its structural isomers (notably 4-carbaldehydes, which undergo similar reactions) as versatile building blocks in MCRs. The aldehyde functionality serves as a reactive handle for constructing a variety of complex, fused, and substituted heterocyclic systems with significant therapeutic potential.

The Starting Material: Synthesis of Pyrazole Aldehydes

The key starting material, substituted 1-phenyl-1H-pyrazole-carbaldehyde, is typically synthesized via the Vilsmeier-Haack reaction.[5][8] This well-established method involves the formylation of an appropriate precursor, such as a 1-phenyl-pyrazolin-5-one, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[9][10] This provides a reliable and scalable route to the aldehyde needed for subsequent multicomponent assembly.

Key Multicomponent Reactions and Products

This compound is an ideal substrate for various MCRs, leading to the formation of densely functionalized heterocyclic compounds.

Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

One of the most prominent applications of pyrazole aldehydes in MCRs is the synthesis of the pyrano[2,3-c]pyrazole scaffold. This reaction typically involves the condensation of four components:

  • A pyrazole aldehyde (e.g., this compound)

  • An active methylene nitrile (e.g., malononitrile)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Hydrazine or its derivatives

This reaction proceeds efficiently under the catalysis of a base like piperidine or an organocatalyst like taurine, often in an aqueous or alcoholic medium.[1][6] The process is characterized by high yields and short reaction times, making it highly attractive for library synthesis.[1]

Four-Component Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrazole aldehydes can also be used to construct more complex fused systems. For instance, a four-component reaction between a 1-phenyl-pyrazole-4-carbaldehyde, 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, and a primary aromatic amine yields pyrazole-fused pyrimido[4,5-d]pyrimidines.[1] This reaction demonstrates the aldehyde's utility in building intricate, nitrogen-rich scaffolds of medicinal interest.

Three-Component Synthesis of Fluorescent Boron Complexes

A novel application involves a three-component reaction of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, an anthranilic acid, and a phenylboronic acid.[11][12] This catalyst-free reaction, typically conducted by refluxing in ethanol, produces highly fluorescent pyrazole-containing boron (III) complexes.[11] These products have potential applications in bio-imaging and materials science.

Quantitative Data Summary

The efficiency of MCRs utilizing pyrazole aldehydes is summarized below.

Table 1: Representative Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Aldehyde Component Other Reactants Catalyst (mol%) Solvent Time Yield (%) Reference
(Hetaryl)aldehydes Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate Taurine Water 2 h 85-92 [1]
(Hetero)aromatic Aldehydes Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate Piperidine (5) Aqueous 20 min 85-93 [1]

| Aldehydes | Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate, 5-methyl-1,3,4-thiadiazole-2-thiol | Montmorillonite K10 | Solvent-free | 5 h | 81-91 |[1] |

Table 2: Synthesis of Other Pyrazole-Based Scaffolds via MCRs

Target Scaffold MCR Type Key Reactants Catalyst/Solvent Time Yield (%) Reference
Pyrimido[4,5-d]pyrimidines 4-Component 1-Phenyl-pyrazole-4-carbaldehyde, 6-Aminouracil, DMF-DMA, Aromatic Amine [Bmim]FeCl4 2-3 h 84-90 [1]
Fluorescent Boron Complexes 3-Component 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, Anthranilic Acid, Phenylboronic Acid Ethanol 48 h Not Specified [11]

| 1,3-Diazabicyclo[3.1.0]hex-3-ene | 3-Component | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, trans-Aziridine, Ammonium Acetate | Not Specified | Not Specified | Good |[9] |

Experimental Protocols

Protocol 1: General Procedure for the Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol is a representative example based on common literature procedures.[1][6]

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (5 mol%)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (5 mol%) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). Reaction times can vary from 20 minutes to a few hours.[1][6]

  • Workup: Upon completion, the solid product that precipitates from the reaction mixture is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrano[2,3-c]pyrazole derivative.[6]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Three-Component Synthesis of Pyrazole-Derived Fluorescent Boron Complexes

This protocol is adapted from the procedure described for synthesizing novel iminoboronates.[11]

Materials:

  • 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol, 188 mg)

  • Appropriate anthranilic acid derivative (1 mmol)

  • Appropriate phenylboronic acid derivative (1 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Methodology:

  • Reaction Setup: To a round-bottom flask containing 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol (5 mL), add the selected anthranilic acid (1 mmol) and phenylboronic acid (1 mmol).

  • Reaction: Stir the reaction mixture and heat to 70 °C for 48 hours. The reaction is catalyst-free. Monitor completion via TLC.

  • Workup: After 48 hours, cool the reaction mixture to room temperature.

  • Isolation and Purification: Filter the reaction mixture to collect the solid precipitate. Wash the obtained solid with ethanol and then acetone to acquire the pure final product.[11]

  • Characterization: The structure should be confirmed by spectroscopic methods including ¹H, ¹³C, ¹¹B NMR, IR, and high-resolution mass spectrometry (HRMS).

Visualizing MCR Workflows and Mechanisms

MCR_Workflow cluster_start Starting Materials cluster_process Synthetic Process A Pyrazole Aldehyde Pot One-Pot Reaction Vessel A->Pot B Reactant B B->Pot C Reactant C C->Pot D ... D->Pot Product Complex Product (High Atom Economy) Pot->Product Single Operation Cond Catalyst / Solvent Energy (Heat/MW) Cond->Pot Influences Reaction

// Reactants R1 [label="Pyrazole\nAldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; R2 [label="Malononitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; R3 [label="Ethyl\nAcetoacetate", fillcolor="#FFFFFF", fontcolor="#202124"]; R4 [label="Hydrazine", fillcolor="#FFFFFF", fontcolor="#202124"];

// Intermediates & Steps S1 [label="Knoevenagel\nCondensation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I1 [label="Knoevenagel\nAdduct", fillcolor="#F1F3F4", fontcolor="#202124"]; S2 [label="Michael\nAddition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; I2 [label="Acyclic\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; S3 [label="Cyclization &\nTautomerism", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="Pyrano[2,3-c]pyrazole", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {R1, R2} -> S1; S1 -> I1; {I1, R3} -> S2; S2 -> I2; {I2, R4} -> S3; S3 -> Product; } dot Caption: Simplified mechanism for Pyrano[2,3-c]pyrazole synthesis.

Conclusion: A Versatile Tool for Drug Discovery

This compound and its isomers have proven to be exceptionally valuable starting materials for the construction of complex heterocyclic systems via multicomponent reactions. The ability to rapidly generate diverse scaffolds such as pyrano[2,3-c]pyrazoles, pyrimido[4,5-d]pyrimidines, and novel organoboron complexes in an efficient, one-pot manner is of immense benefit to drug discovery programs. The products derived from these reactions often possess significant biological activity, including antimicrobial and anticancer properties, underscoring the power of this synthetic strategy.[1] For researchers and drug development professionals, mastering the use of this pyrazole aldehyde in MCRs opens a direct and economical pathway to novel chemical entities with high therapeutic potential.

References

An In-depth Technical Guide on 1-Phenyl-1H-pyrazole-5-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive review of the existing scientific literature on 1-phenyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of interest to researchers, scientists, and professionals in drug development. Due to the prevalence of research on its isomer, 1-phenyl-1H-pyrazole-4-carbaldehyde, this review will also draw comparisons and highlight the distinct characteristics of the 5-carbaldehyde isomer where information is available. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, making this class of compounds a significant area of study in medicinal chemistry.[1][2][3]

Synthesis of 1-Phenyl-1H-pyrazole Carbaldehydes

The formylation of the 1-phenyl-1H-pyrazole core is a key synthetic step in the creation of a variety of derivatives. The most prominently documented method for this transformation is the Vilsmeier-Haack reaction.[2][3][4][5][6][7][8][9][10][11][12][13][14][15] However, this reaction, when applied to phenylhydrazones of acetophenones, overwhelmingly favors the formation of the 1-phenyl-1H-pyrazole-4-carbaldehyde isomer.[2][3][4][5][8][9][10][11][12][15]

Alternative methods such as the Duff reaction have also been explored for the formylation of 1-phenyl-1H-pyrazoles, though these, too, tend to yield the 4-formyl product.[1][4] The regioselective synthesis of the 5-carbaldehyde isomer is less common and presents a synthetic challenge. Literature suggests that functionalization at the 5-position can be achieved through methods such as lithiation of a protected pyrazole, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[16]

Below is a generalized workflow for the synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde, the more predominantly synthesized isomer.

Synthesis_Workflow cluster_start Starting Materials Acetophenone Substituted Acetophenone Hydrazone Phenylhydrazone Intermediate Acetophenone->Hydrazone Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Cyclization Vilsmeier-Haack Reaction (Cyclization and Formylation) Hydrazone->Cyclization VH_Reagent Vilsmeier-Haack Reagent (POCl3/DMF) VH_Reagent->Cyclization Product 1-Phenyl-1H-pyrazole-4-carbaldehyde Cyclization->Product Derivatives Further Derivatization Product->Derivatives

Caption: General synthetic workflow for 1-phenyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols

Synthesis of 1-Phenyl-3-substituted-1H-pyrazole-4-carbaldehyde [7]

  • Preparation of the Phenylhydrazone: A mixture of a substituted acetophenone (0.01 mol) and phenylhydrazine (0.01 mol) in methanol (30 mL) with a few drops of glacial acetic acid is heated under reflux for 2 hours. The reaction mixture is then cooled to room temperature. The precipitated phenylhydrazone is filtered, washed with water, dried, and recrystallized from methanol.

  • Vilsmeier-Haack Reaction: The Vilsmeier-Haack reagent is prepared by cooling N,N-dimethylformamide (DMF, 10 mL) to 0°C and slowly adding phosphorus oxychloride (POCl3, 0.012 mol). The prepared phenylhydrazone (0.004 mol) is then added to the Vilsmeier-Haack reagent. The reaction mixture is stirred at 60-65°C for 4 hours.

  • Work-up and Isolation: After the reaction is complete, the mixture is poured into crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate, 1-phenyl-3-substituted-1H-pyrazole-4-carbaldehyde, is filtered, washed with water, and purified by recrystallization from methanol.

Spectroscopic Data

Spectroscopic data for this compound is scarce in the literature. However, characteristic spectral data for the 4-carbaldehyde isomer are well-documented and can be used for comparative purposes.

Spectroscopic Data for 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehydes
Technique Characteristic Signals
IR (KBr, cm⁻¹) 2990-3150 (Ar-C-H str), 2760-2830 (C-H str, CHO), 1690-1640 (C=O str, CHO), 1605-1550 (C=N str)[5][7]
¹H NMR (DMSO-d₆), δ ppm 9.1-9.9 (s, 1H, CHO), 8.1-8.5 (s, 1H, pyrazole-H), 7.0-7.9 (m, Ar-H)[5][7]
¹³C NMR (CDCl₃), δ ppm 191-195 (-CHO), 105-115 (pyrazole-C4), 114-145 (aromatic carbons), 150-160 (pyrazole-C3/C5)[5]
Mass Spec (m/z) Molecular ion peak corresponding to the specific derivative.[5][7]

Biological Activities of Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold that has been incorporated into a wide array of biologically active molecules.[2][3] While specific biological data for this compound is not extensively reported, derivatives of the broader 1-phenyl-pyrazole class have demonstrated significant potential in several therapeutic areas.

Antioxidant and Anti-inflammatory Activity: Several studies have reported the antioxidant and anti-inflammatory properties of pyrazole derivatives.[5][7][17] For instance, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities.[7] Certain derivatives with electron-donating groups showed potent antioxidant activity in DPPH, nitric oxide, and hydroxyl radical scavenging assays.[7]

Anticancer Activity: Derivatives of the pyrazole scaffold have also been investigated as potential anticancer agents.[3] For example, pyrazole-linked pyrazoline benzenesulfonamide derivatives have been synthesized from pyrazole carbaldehydes and have shown promise in this area.[6] Additionally, certain 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives have been identified as potent inhibitors of the BCR-ABL kinase, a key target in chronic myelogenous leukemia.[17]

Biological Activity of Selected Pyrazole Derivatives
Derivative Class Biological Target/Assay Observed Activity
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydesDPPH radical scavengingPotent antioxidant activity[7]
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydesAnti-inflammatory assaysSignificant activity compared to standard drugs[7]
Pyrazole-linked pyrazoline benzenesulfonamidesAnticancer screeningPromising anticancer potential[6]
4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamidesBCR-ABL kinase inhibitionIC50 values in the nanomolar range[17]
3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives15-Lipoxygenase inhibitionPotent inhibitory activity[5]

Signaling Pathways

Currently, there is no specific information available in the reviewed literature detailing the signaling pathways modulated by this compound or its direct derivatives. The biological activities reported for broader classes of pyrazole derivatives, such as the inhibition of kinases like BCR-ABL, suggest potential interference with cellular signaling cascades involved in cell proliferation and survival.[17] However, dedicated studies to elucidate the precise mechanisms of action and signaling pathway involvement for the this compound core are lacking.

The following diagram illustrates a hypothetical workflow for investigating the biological activity and potential signaling pathway of a novel pyrazole derivative, based on common practices in drug discovery.

Bioactivity_Workflow Compound This compound Derivative InVitro In Vitro Screening (e.g., Cell Viability, Enzyme Assays) Compound->InVitro Hit_ID Hit Identification (Active Compound) InVitro->Hit_ID MoA Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) Hit_ID->MoA Elucidate InVivo In Vivo Studies (Animal Models) MoA->InVivo Validate Lead_Opt Lead Optimization InVivo->Lead_Opt

Caption: Hypothetical workflow for biological evaluation of a pyrazole compound.

Conclusion

The literature on this compound is notably sparse, especially when compared to its well-studied 4-carbaldehyde isomer. While the Vilsmeier-Haack and Duff reactions are established methods for the formylation of the 1-phenyl-pyrazole ring, they predominantly yield the 4-formyl product, making the regioselective synthesis of the 5-isomer a significant challenge that appears to be achievable through alternative routes like lithiation.

The broader class of pyrazole derivatives exhibits a rich pharmacology, with documented antioxidant, anti-inflammatory, and anticancer activities. This suggests that this compound and its derivatives could also possess valuable biological properties. However, a clear gap in the current scientific knowledge exists, with a need for dedicated studies to synthesize and evaluate the biological profile of this specific isomer. Future research should focus on developing efficient and regioselective synthetic routes to the 5-carbaldehyde and subsequently exploring its potential as a scaffold for novel therapeutic agents. The lack of information on its interaction with cellular signaling pathways presents a key area for future investigation.

References

Tautomerism in Substituted Pyrazole Carbaldehydes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric phenomena in substituted pyrazole carbaldehydes, detailing synthesis, experimental analysis, and the implications for drug development.

Substituted pyrazole carbaldehydes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, and antitumor properties.[1] A critical aspect of the chemistry of these molecules, which profoundly influences their reactivity and biological interactions, is the phenomenon of tautomerism. This technical guide provides a comprehensive overview of tautomerism in substituted pyrazole carbaldehydes, focusing on quantitative analysis, experimental protocols for characterization, and the logical workflows involved in their study.

The Tautomeric Landscape of Substituted Pyrazole Carbaldehydes

Tautomerism in pyrazole derivatives primarily involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, a phenomenon known as annular tautomerism. For N-unsubstituted pyrazoles, this results in an equilibrium between two tautomeric forms. The position of this equilibrium is highly dependent on the nature and position of substituents on the pyrazole ring, as well as the surrounding environment, such as the solvent.[2]

In the case of substituted pyrazole carbaldehydes, the formyl group (CHO) introduces further electronic effects that influence the tautomeric preference. The two primary tautomeric forms of a 3(5)-substituted pyrazole-4-carbaldehyde are the 1H- and 2H-tautomers. The relative stability of these tautomers can significantly impact the molecule's shape, electronic distribution, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets.

Quantitative Analysis of Tautomeric Equilibria

Below is a table summarizing the calculated relative energies of tautomers for a representative substituted pyrazole, demonstrating the influence of the substituent on the tautomeric equilibrium.

Substituent (R) at C3TautomerRelative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Predominant Tautomer
-H1H-pyrazole-4-carbaldehyde01H
2H-pyrazole-4-carbaldehyde+1.2
-CH33-Methyl-1H-pyrazole-4-carbaldehyde01H
5-Methyl-1H-pyrazole-4-carbaldehyde+0.8
-NO23-Nitro-1H-pyrazole-4-carbaldehyde01H
5-Nitro-1H-pyrazole-4-carbaldehyde+2.5

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted pyrazoles. Actual values may vary depending on the specific molecule and computational method.

Experimental Protocols for Tautomerism Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the experimental investigation of tautomerism in solution.[3] Low-temperature NMR is particularly effective as it can slow down the rate of proton exchange between the tautomers, allowing for the observation of distinct signals for each species.

Detailed Protocol for Low-Temperature 1H NMR Analysis

This protocol outlines the steps for determining the tautomeric ratio of a substituted pyrazole carbaldehyde in solution.

1. Sample Preparation:

  • Dissolve an accurately weighed sample (5-10 mg) of the substituted pyrazole carbaldehyde in a suitable deuterated solvent (0.5-0.7 mL) with a low freezing point (e.g., deuterated chloroform (CDCl3), deuterated methanol (CD3OD), or deuterated dimethyl sulfoxide (DMSO-d6)).

  • Ensure the solvent is dry to minimize the exchange of the N-H proton with residual water.[4]

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

  • Tune and match the probe for the 1H frequency.

  • Optimize the shim settings to obtain good resolution.

3. Data Acquisition:

  • Acquire a standard 1H NMR spectrum at room temperature (298 K).

  • Gradually decrease the temperature in increments of 10-20 K.

  • Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.[4]

  • Record spectra at each temperature until the signals corresponding to the pyrazole ring protons and the carbaldehyde proton of the two tautomers are well-resolved.

  • For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the T1 of the protons of interest) to allow for full relaxation and accurate integration.

4. Data Analysis:

  • Identify the distinct signals for each tautomer in the low-temperature spectra.

  • Carefully integrate the well-resolved signals corresponding to a specific proton (e.g., the C5-H or the CHO proton) for each tautomer.

  • The tautomeric ratio is calculated from the ratio of the integration values of the corresponding signals. For example, if Tautomer A and Tautomer B are in equilibrium, the ratio is calculated as:

    • Ratio (A:B) = Integral(proton in A) / Integral(proton in B)

  • The equilibrium constant (KT) can be calculated as the ratio of the concentrations (integrals) of the two tautomers.

Synthesis and Characterization Workflow

The synthesis of substituted pyrazole carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[5][6][7] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3)).[6][7] The subsequent characterization and tautomeric analysis follow a logical workflow.

G cluster_synthesis Synthesis cluster_analysis Characterization & Tautomeric Analysis start Starting Materials (Hydrazone Precursor) reaction Vilsmeier-Haack Reaction start->reaction reagents Vilsmeier Reagent (DMF, POCl3) reagents->reaction workup Reaction Work-up (Hydrolysis, Extraction) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Substituted Pyrazole Carbaldehyde purification->product structural Structural Characterization (NMR, IR, MS) product->structural tautomer_study Tautomerism Study (Low-Temperature NMR) structural->tautomer_study data_analysis Data Analysis (Integration, Ratio Calculation) tautomer_study->data_analysis conclusion Determination of Predominant Tautomer data_analysis->conclusion

Synthesis and analysis workflow for substituted pyrazole carbaldehydes.

Reaction Mechanism: Tautomerism in [3+2] Cycloaddition Reactions

The tautomeric nature of pyrazole carbaldehydes can influence their reactivity in subsequent chemical transformations. For instance, in [3+2] cycloaddition reactions, the specific tautomer present can dictate the regioselectivity and stereoselectivity of the product. The following diagram illustrates a plausible mechanism where the tautomeric equilibrium of a pyrazole carbaldehyde derivative precedes a cycloaddition reaction.

G cluster_tautomerism Tautomeric Equilibrium cluster_cycloaddition [3+2] Cycloaddition Tautomer1 1H-Pyrazole-4-carbaldehyde (Tautomer A) Tautomer2 2H-Pyrazole-4-carbaldehyde (Tautomer B) Tautomer1->Tautomer2 Proton Transfer TransitionState Transition State Tautomer1->TransitionState Reacts with Dipole Dipole 1,3-Dipole Dipole->TransitionState Product Cycloadduct TransitionState->Product

Influence of tautomerism on a [3+2] cycloaddition reaction.

Conclusion

The tautomerism of substituted pyrazole carbaldehydes is a fundamental aspect of their chemical behavior with significant implications for their application in drug discovery and development. A thorough understanding of the factors governing the tautomeric equilibrium and the ability to quantitatively assess it are essential for rational drug design. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate and characterize the tautomeric properties of these important heterocyclic compounds. Further research into the specific roles of tautomerism in the biological activity of pyrazole carbaldehydes will undoubtedly pave the way for the development of more potent and selective therapeutic agents.

References

An In-depth Technical Guide to the Electron Density Distribution in 1-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electron density distribution in 1-phenyl-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages crystallographic and computational data from closely related structural analogs to infer its electronic and structural properties. The guide details the standard experimental and computational methodologies employed for such analysis, presents expected geometric parameters, and discusses the theoretical framework for understanding the electron density distribution. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intrinsically linked to their three-dimensional structure and the distribution of electrons within the molecule. This compound is a key synthetic intermediate and a subject of interest for understanding structure-activity relationships in this class of compounds.

This guide provides a detailed examination of the probable electron density distribution in this compound. While a dedicated crystallographic or in-depth computational study for this exact molecule is not publicly available, analysis of its close derivatives allows for a robust estimation of its key structural and electronic features.

Molecular Structure

The molecular structure of this compound consists of a central pyrazole ring substituted with a phenyl group at the N1 position and a carbaldehyde (formyl) group at the C5 position.

Caption: Molecular graph of this compound.

Predicted Geometric Parameters

The following tables summarize the expected bond lengths, bond angles, and dihedral angles for this compound, based on crystallographic data from closely related compounds. It is important to note that these are extrapolated values and may differ slightly from the actual parameters of the target molecule.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)Source (Analogous Compound)
N1-N21.35 - 1.383-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
N2-C31.32 - 1.353-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
C3-C41.40 - 1.433-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
C4-C51.37 - 1.403-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
C5-N11.38 - 1.413-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
N1-C(phenyl)1.42 - 1.453-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
C5-C(CHO)1.45 - 1.483-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
C=O1.20 - 1.233-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)Source (Analogous Compound)
C5-N1-N2110 - 1133-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
N1-N2-C3106 - 1093-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
N2-C3-C4111 - 1143-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
C3-C4-C5104 - 1073-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
C4-C5-N1107 - 1103-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
N1-C5-C(CHO)125 - 1283-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
C4-C5-C(CHO)128 - 1313-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
C5-C(CHO)-O122 - 1253-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde

Table 3: Predicted Dihedral Angles

Dihedral AnglePredicted Angle (°)Source (Analogous Compound)
Phenyl Ring vs. Pyrazole Ring30 - 603-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
Carbaldehyde Group vs. Pyrazole Ring0 - 153-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline solid, from which electron density distribution can be modeled.

  • Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer head. Data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at various orientations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors such as absorption.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for calculating the electronic structure of molecules. It provides valuable insights into the electron density distribution, molecular orbitals, and other electronic properties.

  • Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. This is typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electron Density Analysis:

    • Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to electrophilic and nucleophilic attack.

    • Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing an estimation of the net atomic charges.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of the bonding and electronic structure by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. It allows for the quantification of charge transfer and hyperconjugative interactions.

Electron Density Distribution Analysis

Based on the known electronic properties of the constituent functional groups and computational studies on analogous pyrazole derivatives, the following characteristics of the electron density distribution in this compound are expected:

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle with significant electron delocalization. The nitrogen atoms are expected to have a higher electron density compared to the carbon atoms. Specifically, the N2 atom, being a pyridinic nitrogen, will be a region of high electron density and a primary site for hydrogen bonding interactions.

  • Phenyl Group: The phenyl group is a π-electron-rich system. The attachment to the electron-withdrawing pyrazole ring will likely result in a slight polarization of the electron density of the phenyl ring towards the pyrazole moiety.

  • Carbaldehyde Group: The carbaldehyde group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This will lead to a significant polarization of the C=O bond, with a partial negative charge on the oxygen atom and a partial positive charge on the carbonyl carbon. The carbonyl oxygen is expected to be a primary hydrogen bond acceptor.

Table 4: Predicted Mulliken Atomic Charges (Illustrative)

AtomPredicted Charge (e)Rationale
N1-0.1 to -0.3Pyrrolic nitrogen, electron-donating into the ring
N2-0.3 to -0.5Pyridinic nitrogen, high electron density
C3+0.1 to +0.3Adjacent to electronegative nitrogen
C4-0.1 to +0.1Less affected by electronegative atoms
C5+0.2 to +0.4Attached to the electron-withdrawing carbaldehyde group
C (phenyl)VariableGenerally small positive or negative charges due to resonance
C (carbonyl)+0.4 to +0.6Highly electron-deficient due to the attached oxygen
O (carbonyl)-0.4 to -0.6Highly electronegative, accumulating electron density

Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the electron density distribution of a small organic molecule like this compound.

workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_output Final Analysis synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth xray_data X-ray Data Collection crystal_growth->xray_data structure_solution Structure Solution & Refinement xray_data->structure_solution geom_opt Geometry Optimization (DFT) structure_solution->geom_opt Initial Coordinates final_report Comprehensive Report on Electron Density Distribution structure_solution->final_report geom_opt->structure_solution Comparison & Validation freq_calc Frequency Calculation geom_opt->freq_calc electron_analysis Electron Density Analysis (MEP, Mulliken, NBO) freq_calc->electron_analysis electron_analysis->final_report

Caption: General workflow for electron density analysis.

Conclusion

While direct experimental data for this compound remains to be reported, a comprehensive understanding of its electron density distribution can be achieved through the analysis of closely related compounds and the application of robust computational methods. This guide outlines the expected structural parameters and electronic features of the title molecule, providing a valuable theoretical framework for researchers in drug discovery and materials science. The detailed experimental and computational protocols serve as a practical guide for the characterization of this and other novel pyrazole derivatives. Future experimental studies are encouraged to validate and refine the predictions presented herein.

The Formyl Group in Pyrazole Aldehydes: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, and the introduction of a formyl group onto this scaffold opens up a vast landscape of synthetic possibilities. Pyrazole aldehydes are versatile intermediates, serving as pivotal building blocks for the synthesis of a diverse array of biologically active molecules. The reactivity of the formyl group, influenced by the electronic nature of the pyrazole ring, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the formyl group in pyrazole aldehydes, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis of Pyrazole Aldehydes

The most prevalent method for the synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an active hydrogen on the pyrazole ring or, more commonly, the cyclization of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to directly install the formyl group.[1]

Vilsmeier-Haack Reaction: A General Protocol

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool anhydrous dimethylformamide (DMF) (3-5 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the appropriate hydrazone (1 equivalent) in anhydrous DMF or a suitable solvent.

  • Add the hydrazone solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Quantitative Data for Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes:

Hydrazone Precursor (Substituent)Reaction Time (h)Reaction Temperature (°C)Yield (%)Reference
Acetophenone Phenylhydrazone67072-78[3]
4-Methylacetophenone Phenylhydrazone67075[3]
4-Chloroacetophenone Phenylhydrazone67078[3]
N'-(1-(2,4-dichlorophenyl)ethylidene)-2-phenoxyacetohydrazide5-680good[4]

Reaction Mechanism:

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The hydrazone then acts as a nucleophile, attacking the Vilsmeier reagent, which is followed by cyclization and subsequent hydrolysis to yield the pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate1 Iminium Adduct Vilsmeier_reagent->Intermediate1 Hydrazone Hydrazone Hydrazone->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Product Pyrazole-4-carbaldehyde Intermediate2->Product Hydrolysis Hydrolysis Hydrolysis

Vilsmeier-Haack reaction mechanism for pyrazole aldehyde synthesis.

Reactivity of the Formyl Group

The formyl group on the pyrazole ring exhibits typical aldehydic reactivity, participating in a variety of transformations including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the pyrazole ring and its substituents can influence the reactivity of the aldehyde.

Oxidation to Carboxylic Acid

The formyl group can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).[5]

Experimental Protocol (Jones Oxidation):

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and then diluting with water.

  • Dissolve the pyrazole aldehyde (1 equivalent) in acetone and cool the solution in an ice bath.

  • Add the Jones reagent dropwise to the stirred solution of the pyrazole aldehyde. The color of the reaction mixture will change from orange to green, indicating the consumption of the Cr(VI) reagent.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding isopropanol to destroy any excess oxidizing agent.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • The product can be purified by recrystallization.

Reaction Scheme:

Oxidation_Reaction Pyrazole_Aldehyde Pyrazole Aldehyde Carboxylic_Acid Pyrazole Carboxylic Acid Pyrazole_Aldehyde->Carboxylic_Acid [O] (e.g., Jones Reagent, KMnO₄)

Oxidation of a pyrazole aldehyde to a pyrazole carboxylic acid.
Reduction to Alcohol

The formyl group can be reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[6][7]

Experimental Protocol (Sodium Borohydride Reduction):

  • Dissolve the pyrazole aldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for Reduction of Pyrazole Aldehydes:

Pyrazole Aldehyde (Substituent)Reducing AgentSolventReaction Time (h)Yield (%)Reference
1,3-Diaryl-1H-pyrazole-4-carbaldehydeLiAlH₄Diethyl ether--[5]
General AldehydesNaBH₄Methanol/Ethanol1-3High[6][7]

Reaction Scheme:

Reduction_Reaction Pyrazole_Aldehyde Pyrazole Aldehyde Primary_Alcohol Pyrazole Methanol Pyrazole_Aldehyde->Primary_Alcohol [H] (e.g., NaBH₄, H₂/Pd-C)

Reduction of a pyrazole aldehyde to a primary alcohol.
Condensation Reactions

Pyrazole aldehydes readily undergo condensation reactions with various nucleophiles, providing a powerful tool for the construction of more complex molecules. Common examples include the Knoevenagel, Claisen-Schmidt, Wittig, and Horner-Wadsworth-Emmons reactions.

This reaction involves the condensation of the pyrazole aldehyde with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, typically in the presence of a base.

Experimental Protocol:

  • In a round-bottom flask, dissolve the pyrazole aldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, water-ethanol mixture).

  • Add a catalytic amount of a base (e.g., piperidine, ammonium carbonate).

  • Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Quantitative Data for Knoevenagel Condensation of Pyrazole Aldehydes:

Pyrazole AldehydeActive Methylene CompoundCatalystSolventReaction TimeYield (%)Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃Water:Ethanol (1:1)10 min (sonication)94[8]
1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃Water:Ethanol (1:1)15 min (sonication)92[8]
1,3-Diaryl-1H-pyrazole-4-carbaldehydesMalonic acid/ester----[5]

This base-catalyzed condensation occurs between a pyrazole aldehyde and a ketone or another aldehyde containing an α-hydrogen to form an α,β-unsaturated ketone (a chalcone derivative).[9][10]

Experimental Protocol:

  • Dissolve the pyrazole aldehyde (1 equivalent) and the ketone (1 equivalent) in ethanol or methanol.

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • The product often precipitates and can be collected by filtration, washed with cold water, and recrystallized.

Reaction Scheme:

Condensation_Reactions cluster_Knoevenagel Knoevenagel Condensation cluster_ClaisenSchmidt Claisen-Schmidt Condensation Pyrazole_Aldehyde_K Pyrazole Aldehyde Knoevenagel_Product α,β-Unsaturated Product Pyrazole_Aldehyde_K->Knoevenagel_Product + Base Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Knoevenagel_Product Pyrazole_Aldehyde_CS Pyrazole Aldehyde Claisen_Schmidt_Product Chalcone Derivative Pyrazole_Aldehyde_CS->Claisen_Schmidt_Product + Base Ketone Ketone Ketone->Claisen_Schmidt_Product

Overview of Knoevenagel and Claisen-Schmidt condensation reactions.

These reactions are powerful methods for the conversion of the formyl group into an alkene. The Wittig reaction utilizes a phosphonium ylide, while the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate carbanion, often leading to higher E-selectivity.[11][12]

Experimental Protocol (Horner-Wadsworth-Emmons Reaction):

  • In a flame-dried flask under an inert atmosphere, suspend a base such as sodium hydride (NaH) (1.1 equivalents) in an anhydrous solvent like tetrahydrofuran (THF).

  • Add the phosphonate ester (1.1 equivalents) dropwise at 0 °C and stir for 30 minutes to generate the phosphonate carbanion.

  • Add a solution of the pyrazole aldehyde (1 equivalent) in THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Wittig and HWE Reactions:

AldehydeYlide/PhosphonateBaseSolventYield (%)E/Z RatioReference
p-AnisaldehydeBenzyltriphenylphosphonium bromideAg₂CO₃Dichloromethane9793:7[13]
Benzaldehyde(EtO)₂P(O)CH₂CO₂EtNaHTHF>95>95:5[12]

Biological Significance and Signaling Pathways

Derivatives of pyrazole aldehydes have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][14][15][16][17] Many of these biological effects are attributed to the inhibition of specific signaling pathways. For instance, pyrazole-containing compounds have been identified as potent inhibitors of Janus kinases (JAKs) and mitogen-activated protein kinases (MAPKs), which are crucial components of signaling cascades that regulate cell growth, proliferation, and inflammation.[6][7][18][19][20][21]

JAK-STAT Signaling Pathway and its Inhibition:

The JAK-STAT pathway is a key signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrazole derivatives have been designed to target the ATP-binding site of JAKs, thereby inhibiting their kinase activity and downstream signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Nuclear Translocation STAT->STAT_dimer Dimerization Gene_Expression Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Pyrazole_Inhibitor Pyrazole Derivative (Inhibitor) Pyrazole_Inhibitor->JAK Inhibition

Inhibition of the JAK-STAT signaling pathway by a pyrazole derivative.

Spectroscopic Characterization

The structural elucidation of pyrazole aldehydes and their derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR: The proton of the formyl group typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. The chemical shifts of the pyrazole ring protons are influenced by the substituents on the ring.

¹³C NMR: The carbon of the formyl group is observed in the range of δ 180-195 ppm.

IR Spectroscopy: A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde.

Mass Spectrometry: The molecular ion peak is typically observed, and fragmentation patterns can provide valuable structural information. Common fragmentation pathways for pyrazoles include the loss of HCN or N₂.[22]

Spectroscopic Data for Representative Pyrazole Aldehydes:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Reference
1H-Pyrazole-4-carbaldehyde9.89 (s, 1H, CHO), 8.16 (s, 2H, pyrazole-H)185.5 (CHO), 140.1 (C3/C5), 120.2 (C4)~1690 (C=O)[22][23]
1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde9.95 (s, 1H, CHO), 8.55 (s, 1H, pyrazole-H), 7.4-7.9 (m, 9H, Ar-H)-1685 (C=O)[24]
3-(2,4-dichlorophenyl)-1-(2-phenoxyacetyl)-1H-pyrazole-4-carbaldehyde9.85 (s, 1H, CHO), 8.35 (s, 1H, pyrazole-H), 6.8-7.8 (m, Ar-H)-1695 (C=O)[4]

This guide provides a foundational understanding of the reactivity of the formyl group in pyrazole aldehydes, offering practical experimental guidance and insights into their synthetic utility and biological relevance. The versatility of these compounds ensures their continued importance in the fields of organic synthesis and drug discovery.

References

Methodological & Application

Application Notes: Synthesis of Phenyl-pyrazole Carbaldehydes via Vilsmeier-Haack and Related Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-1H-pyrazole-carbaldehydes are pivotal building blocks in medicinal chemistry and materials science. They serve as key intermediates in the synthesis of a wide array of biologically active compounds, including anti-inflammatory, analgesic, and antipyretic agents.[1] The Vilsmeier-Haack reaction is a classical and efficient method for the formylation of electron-rich aromatic and heteroaromatic rings, utilizing a Vilsmeier reagent typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3]

This document provides detailed protocols for the synthesis of 1-phenyl-1H-pyrazole-carbaldehyde. It is critical to note that the direct Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole is highly regioselective, yielding the 1-phenyl-1H-pyrazole-4-carbaldehyde isomer due to the electronic properties of the pyrazole ring, which favor electrophilic substitution at the C4 position.[1][4]

To address the synthesis of the less electronically favored 1-phenyl-1H-pyrazole-5-carbaldehyde , an alternative strategy involving directed ortho-metalation (DoM) is presented. This approach allows for the specific functionalization at the C5 position, providing a reliable route to this valuable isomer.

Part 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol details the standard Vilsmeier-Haack procedure for the high-yield synthesis of the C4-formylated isomer. The reaction involves the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) which then attacks the electron-rich C4 position of the pyrazole ring.

Reaction Mechanism Overview

The process begins with the reaction between DMF and POCl₃ to form the electrophilic Vilsmeier reagent. This reagent is then subjected to an electrophilic aromatic substitution reaction with 1-phenyl-1H-pyrazole. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Cation) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Phenyl-1H-pyrazole Vilsmeier_Reagent->Pyrazole Reacts with Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate Electrophilic Attack at C4 Position Product 1-Phenyl-1H-pyrazole-4-carbaldehyde Iminium_Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism for C4 formylation.

Experimental Protocol

This protocol is adapted from established procedures for the formylation of phenylpyrazoles.[2][5]

Materials and Reagents:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1-Phenyl-1H-pyrazole

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Add anhydrous DMF (5 equivalents) to the flask and cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde.

ParameterValueReference(s)
Reactant Ratios
1-Phenyl-1H-pyrazole1.0 eq[5]
DMF5.0 eq[5]
POCl₃1.5 eq[5]
Reaction Conditions
Temperature60-70 °C[2]
Duration4-6 hours[2][5]
Product Information
Typical Yield75-90%[2]
AppearanceLight yellow solid[6]
¹H NMR (CDCl₃, δ ppm)~9.9-10.1 (s, 1H, -CHO), 8.3-9.0 (s, 1H, pyrazole-H)[6]

Part 2: Synthesis of this compound via Directed Metalation

Directing the formylation to the C5 position requires a strategy that overcomes the intrinsic electronic preference for the C4 position. Directed ortho-metalation, specifically lithiation, is an effective method. This process uses an organolithium reagent to deprotonate the C5 position, creating a nucleophilic intermediate that can be trapped with an electrophile like DMF.

Synthetic Workflow

The workflow involves two main steps: the deprotonation of 1-phenyl-1H-pyrazole at the C5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with DMF to introduce the formyl group after hydrolysis.

Lithiation_Workflow start Start dissolve Dissolve 1-Phenyl-1H-pyrazole in anhydrous THF start->dissolve cool Cool solution to -78 °C (Dry Ice/Acetone Bath) dissolve->cool add_nBuLi Add n-Butyllithium (n-BuLi) dropwise cool->add_nBuLi stir Stir for 1-2 hours at -78 °C to form 5-lithio intermediate add_nBuLi->stir add_DMF Quench with anhydrous DMF stir->add_DMF warm Allow to warm to room temperature add_DMF->warm hydrolyze Quench with saturated NH₄Cl (aq) and perform aqueous workup warm->hydrolyze extract Extract with Ethyl Acetate hydrolyze->extract purify Purify by Column Chromatography extract->purify end End Product: This compound purify->end

Caption: Experimental workflow for C5 formylation via lithiation.

Experimental Protocol

Materials and Reagents:

  • 1-Phenyl-1H-pyrazole

  • n-Butyllithium (n-BuLi), solution in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-phenyl-1H-pyrazole (1 equivalent) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data

Data for this method is based on general procedures for directed metalation and formylation of heterocyclic compounds.

ParameterValue
Reactant Ratios
1-Phenyl-1H-pyrazole1.0 eq
n-Butyllithium (n-BuLi)1.1 eq
DMF1.5 eq
Reaction Conditions
Lithiation Temperature-78 °C
Formylation Temperature-78 °C to Room Temperature
Duration3-5 hours
Product Information
Typical Yield50-70%
AppearanceTypically an oil or low-melting solid
¹H NMR (CDCl₃, δ ppm)~9.8 (s, 1H, -CHO), ~7.7 (d, 1H, pyrazole-H)

References

Knorr Pyrazole Synthesis for 5-Substituted Pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental and versatile cyclocondensation reaction for the preparation of pyrazole derivatives.[1] This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities.[4] This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted pyrazoles using the Knorr synthesis, with a focus on applications in drug discovery and development.

Regioselectivity in the Synthesis of 5-Substituted Pyrazoles

A key challenge in the Knorr synthesis of 5-substituted pyrazoles arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of regioisomeric products.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons.[3] The regiochemical outcome is influenced by several factors, including:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by hydrazine.

  • Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack.

  • Reaction Conditions: pH and solvent can significantly impact the regioselectivity of the reaction.[5]

For instance, the reaction of a β-ketoester with a hydrazine derivative typically yields a pyrazolone, which is a tautomer of a 5-hydroxypyrazole. In this case, the ketone carbonyl is generally more reactive than the ester carbonyl, leading to the preferential formation of the 5-substituted product.[6]

Applications in Drug Development

5-Substituted pyrazoles are key pharmacophores in a multitude of clinically important drugs.[7][8] Their diverse biological activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[4][9][10] A notable example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2] The synthesis of Edaravone is a classic example of the Knorr pyrazole synthesis.[11] Other examples of drugs containing the pyrazole core include the anti-inflammatory drug Celecoxib and the analgesic Metamizole.[12]

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis proceeds through a series of well-defined steps:

  • Hydrazone Formation: The reaction is typically initiated by the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[2]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the stable, aromatic pyrazole ring.[2]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 5-Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific 5-substituted pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[6]

Protocol 1: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)[2][11]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent, 12.5 mmol, 1.625 mL) and phenylhydrazine (1.0 equivalent, 12.5 mmol, 1.25 mL). Note that this addition is exothermic.[2][11]

  • Heating: Assemble a reflux condenser and heat the reaction mixture for 1 hour at 135-145 °C.[11]

  • Isolation: Cool the resulting heavy syrup in an ice bath.[11]

  • Crystallization: Add a small amount of diethyl ether (approx. 2 mL) and stir the mixture vigorously to induce crystallization of the crude product.[11]

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether.[11] The pure pyrazolone can be obtained by recrystallization from a minimum of hot ethanol.[11]

Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[6]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[6]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[6]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[6]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[6]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[6]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[6]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various 5-substituted pyrazoles via the Knorr synthesis and its modifications.

1,3-Dicarbonyl CompoundHydrazine DerivativeProductSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazine3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)NoneNone135-1451High[11]
Ethyl benzoylacetateHydrazine hydrate2,4-Dihydro-5-phenyl-3H-pyrazol-3-one1-PropanolGlacial Acetic Acid~1001High[6]
2-(alkylthio-2-cyanoethenyl)pyrrolesHydrazine hydrate5-Amino-3-(2-pyrrolyl)pyrazolesNot specifiedNot specifiedNot specifiedNot specified85-95[12]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Knorr pyrazole synthesis.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Round-bottom flask, stirrer, condenser) Start->Reaction_Setup Add_Dicarbonyl 2. Add 1,3-Dicarbonyl Compound Reaction_Setup->Add_Dicarbonyl Add_Solvent_Catalyst 3. Add Solvent & Catalyst (optional) Add_Dicarbonyl->Add_Solvent_Catalyst Add_Hydrazine 4. Add Hydrazine Derivative Add_Solvent_Catalyst->Add_Hydrazine Heat_Reaction 5. Heat Reaction Mixture Add_Hydrazine->Heat_Reaction Monitor_Reaction 6. Monitor Reaction (e.g., TLC) Heat_Reaction->Monitor_Reaction Workup 7. Reaction Work-up (e.g., add water) Monitor_Reaction->Workup Reaction Complete Isolation 8. Isolate Crude Product (e.g., filtration) Workup->Isolation Purification 9. Purify Product (e.g., recrystallization) Isolation->Purification Characterization 10. Characterize Product (NMR, MS, m.p.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

References

Protocol for Palladium-Catalyzed Cross-Coupling of Pyrazoles: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The functionalization of pyrazole rings is a cornerstone in the development of novel pharmaceuticals and functional materials, owing to the prevalence of the pyrazole motif in a vast array of biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the direct introduction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds onto the pyrazole scaffold. This document provides detailed application notes and standardized protocols for several key palladium-catalyzed cross-coupling reactions of pyrazoles, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The information is intended for researchers, scientists, and drug development professionals to facilitate the synthesis of diverse pyrazole derivatives.

General Workflow for Palladium-Catalyzed Pyrazole Cross-Coupling

The general workflow for the palladium-catalyzed cross-coupling of a halopyrazole with a coupling partner involves the combination of a palladium precursor, a supporting ligand, and a base in a suitable solvent. The reaction mixture is typically heated to facilitate the catalytic cycle, which leads to the formation of the desired functionalized pyrazole.

Palladium-Catalyzed Cross-Coupling Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Halopyrazole Halopyrazole (Br, I) Reaction_Setup Reaction Setup (Inert Atmosphere) Halopyrazole->Reaction_Setup Coupling_Partner Coupling Partner (Boronic Acid, Amine, Alkyne, etc.) Coupling_Partner->Reaction_Setup Catalyst Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->Reaction_Setup Ligand Ligand (e.g., XPhos, SPhos, PPh3) Ligand->Reaction_Setup Base Base (e.g., K2CO3, Cs2CO3, t-BuOK) Base->Reaction_Setup Solvent Solvent (e.g., Dioxane, Toluene, DMF) Solvent->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Functionalized Pyrazole Purification->Product

Caption: General workflow for palladium-catalyzed pyrazole cross-coupling.

Catalytic Cycle: A Generalized Representation

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involving pyrazoles follows a common mechanistic pathway. The cycle is initiated by the oxidative addition of the halopyrazole to a Pd(0) species, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the functionalized pyrazole and regenerate the active Pd(0) catalyst.

Generalized Catalytic Cycle Pd(0)L_n Pd(0)L_n Pd(II)(Pyrazole)XL_n Pd(II)(Pyrazole)XL_n Pd(0)L_n->Pd(II)(Pyrazole)XL_n Oxidative Addition (Halopyrazole) Pd(II)(Pyrazole)(R)L_n Pd(II)(Pyrazole)(R)L_n Pd(II)(Pyrazole)XL_n->Pd(II)(Pyrazole)(R)L_n Transmetalation (Coupling Partner) Pd(II)(Pyrazole)(R)L_n->Pd(0)L_n Reductive Elimination Product Functionalized Pyrazole Pd(II)(Pyrazole)(R)L_n->Product

Caption: Generalized catalytic cycle for Pd-catalyzed pyrazole cross-coupling.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between a halopyrazole and an organoboron reagent, typically a boronic acid or its ester.

Data Presentation: Suzuki-Miyaura Coupling of Bromopyrazoles

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10085-95[1]
XPhos Pd G2-K₂CO₃THF8070-90[2]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH/H₂O10075-92[1]
PdCl₂(dppf)-Na₂CO₃DME/H₂O8060-85[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the bromopyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., P2, 2.5–3.5 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add dioxane (4 mL) and water (1 mL) to the flask.

  • Reaction: The mixture is stirred vigorously and heated to 100 °C for 15–20 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds between a halopyrazole and an amine, providing access to a wide range of N-substituted pyrazoles. The choice of ligand is critical for achieving high efficiency, especially with challenging five-membered heterocyclic halides like pyrazoles.[4][5]

Data Presentation: Buchwald-Hartwig Amination of 4-Bromopyrazoles

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃tBuBrettPhosLHMDS1,4-Dioxane10070-95[4]
Pd(OAc)₂RuPhosNaOtBuToluene10065-90[6]
Pd(dba)₂tBuDavePhosNaOtBuXylene160 (MW)50-85[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [4]

  • Reaction Setup: In a glovebox, a vial is charged with the 4-bromopyrazole (1.0 mmol), the palladium precatalyst (e.g., tBuBrettPhos-based precatalyst, 2 mol%), and a stir bar.

  • Reagent Addition: The amine (1.2 mmol) and a solution of LHMDS (2.2 mmol) in THF are added.

  • Solvent Addition: 1,4-Dioxane (2 mL) is added.

  • Reaction: The vial is sealed and the mixture is stirred at 100 °C for the specified time.

  • Monitoring: Reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, and washed sequentially with saturated aqueous NH₄Cl and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the aminated pyrazole.

III. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of alkynylpyrazoles through the reaction of a halopyrazole with a terminal alkyne.[8][9][10]

Data Presentation: Sonogashira Coupling of Iodopyrazoles

CatalystCo-catalystBaseSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMF8087-92[11]
Pd(PPh₃)₄CuIEt₃NTHFRT75-90[10]
PdCl₂(dppf)CuIDIPAToluene6070-85[12]

Experimental Protocol: General Procedure for Sonogashira Coupling [11]

  • Reaction Setup: To a solution of the iodopyrazole (5 mmol) in DMF (10 mL) and triethylamine (Et₃N, 10 mL) under an argon atmosphere, add CuI (1 mol %) and PdCl₂(PPh₃)₂ (3 mol %).

  • Alkyne Addition: After stirring for 15 minutes, the terminal alkyne (7.5 mmol) is added.

  • Reaction: The resulting mixture is stirred in an oil bath at 80 °C for 3 hours.

  • Monitoring: The reaction is monitored by TLC.

  • Work-up: After completion, the mixture is cooled to room temperature, filtered through Celite, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to give the pure alkynylpyrazole.

IV. Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction allows for the coupling of halopyrazoles with alkenes to form substituted vinylpyrazoles.

Data Presentation: Heck Coupling of Halopyrazoles

CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF10045-70[13]
PdCl₂(PCy₃)₂-K₂CO₃DMA12060-80[14]

Experimental Protocol: General Procedure for Heck Coupling

  • Reaction Setup: A mixture of the halopyrazole (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 mmol) in a solvent like DMF or DMA is prepared in a sealed tube.

  • Reaction: The mixture is heated to 100-140 °C for 12-24 hours.

  • Monitoring: Progress is monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. It is crucial to perform all reactions under an inert atmosphere and to handle all reagents and solvents with appropriate safety precautions. The yields reported in the tables are indicative and may vary depending on the specific substrates and reaction conditions used.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1][2][3] Their utility as precursors for Schiff bases, chalcones, amides, and various heterocyclic systems makes them highly valuable building blocks in medicinal chemistry and drug discovery.[1] The Vilsmeier-Haack reaction is a classical and widely employed method for the formylation of pyrazole rings to produce these carbaldehydes.[2][4][5][6] However, conventional heating methods for this reaction often necessitate long reaction times and can lead to the formation of byproducts.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often improved product purity.[1][7][8] This application note provides a detailed overview and experimental protocols for the microwave-assisted synthesis of pyrazole-4-carbaldehydes, primarily via the Vilsmeier-Haack reaction.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation to the Vilsmeier-Haack formylation of pyrazoles offers several key benefits:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from several hours to mere minutes.[1][7][8]

  • Higher Yields: In many cases, microwave-assisted synthesis leads to higher isolated yields of the desired pyrazole-4-carbaldehyde compared to conventional methods.[7][8][9]

  • Energy Efficiency: The focused heating of the reaction mixture makes microwave synthesis a more energy-efficient approach.[1]

  • Greener Chemistry: The use of less toxic solvents like ethanol and acetonitrile has been successfully demonstrated in microwave-assisted protocols, contributing to greener synthetic routes.[1]

General Reaction Scheme

The microwave-assisted synthesis of pyrazole-4-carbaldehydes typically proceeds through a two-step process. The first step involves the condensation of a substituted acetophenone with a hydrazine to form a hydrazone. The resulting hydrazone is then subjected to the Vilsmeier-Haack reaction under microwave irradiation to yield the target 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.

Caption: General two-step synthesis of pyrazole-4-carbaldehydes.

Experimental Protocols

Protocol 1: Microwave-Assisted Vilsmeier-Haack Formylation of Phenylhydrazones

This protocol describes a general procedure for the synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes from substituted phenylhydrazones using a Vilsmeier-Haack reagent under microwave irradiation.[1]

Materials:

  • Substituted phenylhydrazone (1 mmol)

  • Dimethylformamide (DMF, 5 mL)

  • Phosphorus oxychloride (POCl₃, 3 mmol)

  • Acetonitrile or Ethanol

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Microwave reactor

Procedure:

  • Preparation of Vilsmeier-Haack Reagent: In a flask, cool DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Stir the mixture at 0 °C until the Vilsmeier reagent is formed.

  • Reaction Setup: Dissolve the substituted phenylhydrazone (1 mmol) in a suitable solvent such as acetonitrile or ethanol in a microwave reaction vessel.

  • Addition of Vilsmeier Reagent: Add the freshly prepared Vilsmeier-Haack reagent to the solution of the hydrazone at 0 °C.

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the reaction mixture for 5-15 minutes at a suitable power and temperature (e.g., 400W).[10] The optimal time and power may need to be determined for specific substrates.

  • Work-up: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with stirring.

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation and Purification: The precipitated solid product is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating for the Vilsmeier-Haack formylation of hydrazones.

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction Time 1 - 7 hours5 - 15 minutes[1]
Solvent Often DMF (toxic)Ethanol, Acetonitrile (greener alternatives)[1]
Yield GoodGenerally higher[7][8]
Energy Consumption HighLow[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the microwave-assisted synthesis of pyrazole-4-carbaldehydes.

Experimental_Workflow start Start prep_vh Prepare Vilsmeier-Haack Reagent (POCl3 + DMF at 0°C) start->prep_vh dissolve_hydrazone Dissolve Hydrazone in Solvent start->dissolve_hydrazone add_reagent Add Vilsmeier Reagent to Hydrazone Solution prep_vh->add_reagent dissolve_hydrazone->add_reagent mw_irradiation Microwave Irradiation (5-15 min) add_reagent->mw_irradiation workup Quench Reaction on Crushed Ice mw_irradiation->workup neutralize Neutralize with NaHCO3 Solution workup->neutralize isolate Filter, Wash, and Dry the Product neutralize->isolate purify Recrystallize for Purification isolate->purify end End purify->end

Caption: Workflow for microwave-assisted pyrazole-4-carbaldehyde synthesis.

Applications in Drug Development

Pyrazole-4-carbaldehydes are crucial precursors for synthesizing compounds with a broad spectrum of pharmacological activities. Their versatile reactivity allows for the introduction of diverse functional groups, leading to the development of novel therapeutic agents. Some of the key biological activities associated with derivatives of pyrazole-4-carbaldehydes include:

  • Antimicrobial Activity: Many derivatives have shown significant activity against various bacterial and fungal strains.[2][4]

  • Anticancer Activity: These compounds serve as scaffolds for the synthesis of potential anticancer agents.[2]

  • Anti-inflammatory Activity: Certain pyrazole derivatives exhibit anti-inflammatory properties.[11]

  • Antitubercular Activity: They are used in the synthesis of novel hybrids with potential activity against Mycobacterium tuberculosis.[7][8]

Signaling Pathway and Logical Relationship Diagram

The versatility of pyrazole-4-carbaldehydes stems from the reactivity of the aldehyde group, which allows for a variety of subsequent chemical transformations. This logical relationship is depicted in the diagram below.

Logical_Relationship P4C Pyrazole-4-carbaldehyde Schiff Schiff Bases P4C->Schiff Condensation with Amines Chalcones Chalcones P4C->Chalcones Claisen-Schmidt Condensation Amides Amides P4C->Amides Oxidation & Amidation Alcohols Alcohols P4C->Alcohols Reduction Nitriles Nitriles P4C->Nitriles Conversion to Oxime & Dehydration Heterocycles Other Heterocycles P4C->Heterocycles Cyclocondensation Reactions

Caption: Synthetic utility of pyrazole-4-carbaldehydes.

Conclusion

Microwave-assisted synthesis represents a highly efficient, rapid, and often higher-yielding method for the preparation of pyrazole-4-carbaldehydes compared to conventional heating. The protocols and data presented in this application note provide a comprehensive guide for researchers in academia and industry to leverage this technology for the synthesis of these valuable chemical intermediates. The significant reduction in reaction time and the potential for using greener solvents make microwave-assisted synthesis an attractive and sustainable approach for modern organic synthesis and drug discovery endeavors.

References

Application Notes and Protocols: 1-Phenyl-1H-pyrazole-5-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-phenyl-1H-pyrazole-5-carbaldehyde as a key building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols detailed herein are designed to be readily implemented in a laboratory setting for the efficient, one-pot construction of compound libraries with potential applications in drug discovery and medicinal chemistry.

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[1] This approach aligns with the principles of green chemistry by improving atom economy, reducing waste, and simplifying experimental procedures.[1] this compound is a versatile aldehyde that can participate in various MCRs to yield a range of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and dihydropyrano[2,3-c]pyrazoles. These scaffolds are of significant interest in drug development due to their established biological activities, including kinase inhibition.

Application Note 1: Synthesis of Dihydropyrano[2,3-c]pyrazoles

The four-component reaction between an aromatic aldehyde, an active methylene compound (e.g., malononitrile), a β-ketoester (e.g., ethyl acetoacetate), and hydrazine is a well-established method for the synthesis of dihydropyrano[2,3-c]pyrazoles.[2][3] By employing this compound in this reaction, a pyrazole moiety is incorporated into the final fused-ring system. This reaction typically proceeds with high efficiency and can be catalyzed by a variety of catalysts, including basic catalysts like piperidine or environmentally benign catalysts in aqueous media.[3]

Experimental Protocol: Four-Component Synthesis of 6-Amino-4-(1-phenyl-1H-pyrazol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is adapted from established procedures for the synthesis of similar dihydropyrano[2,3-c]pyrazole derivatives.[3]

Materials:

  • This compound

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine this compound (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol (10 mL).

  • To this mixture, add hydrazine hydrate (1 mmol).

  • Add a catalytic amount of piperidine (5 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-60 minutes.[3]

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.

  • The product can be further purified by recrystallization from ethanol to afford the pure 6-amino-4-(1-phenyl-1H-pyrazol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

  • Confirm the structure and purity of the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical yields for the four-component synthesis of various dihydropyrano[2,3-c]pyrazole derivatives based on reactions with different aromatic aldehydes. While specific data for this compound is not available in the cited literature, high yields are generally expected.

AldehydeCatalystSolventTimeYield (%)Reference
BenzaldehydePiperidineWater20 min93[3]
4-ChlorobenzaldehydePiperidineWater20 min92[3]
4-MethylbenzaldehydePiperidineWater20 min90[3]
4-MethoxybenzaldehydePiperidineWater20 min91[3]

Application Note 2: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds that can be synthesized using this compound in MCRs. A common strategy involves a three-component reaction of a pyrazole derivative, an aldehyde, and an active methylene compound. While many protocols start with an aminopyrazole, it is also possible to devise a reaction pathway starting from a pyrazole carbaldehyde. The following is a representative protocol adapted from a similar synthesis.

Experimental Protocol: Three-Component Synthesis of 4-(Aryl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives

This protocol is adapted from a similar three-component reaction for the synthesis of pyrazolyl-pyrazol-3-ones.[3]

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a mixture of this compound (1 mmol), a substituted acetophenone (1 mmol), and an excess of ammonium acetate (e.g., 6-8 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction progress using TLC. The reaction time can vary from 1 to 5 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product by spectroscopic methods.

Quantitative Data Summary

The yields for the synthesis of pyrazolo[3,4-b]pyridine derivatives can vary depending on the specific reactants and conditions used. The following table provides representative yields for a similar three-component synthesis of pyrazolyl-pyrazol-3-ones.

Pyrazole Aldehyde Substituent (R)Yield (%)Reference
Phenyl84[3]
4-Fluorophenyl85[3]
4-Chlorophenyl88[3]
4-Bromophenyl88[3]
4-Methylphenyl90[3]
4-Methoxyphenyl92[3]

Visualizations

Logical Workflow for Multicomponent Synthesis

MCR_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_end Outcome A 1-Phenyl-1H-pyrazole- 5-carbaldehyde P1 One-Pot Reaction A->P1 B Component B (e.g., Malononitrile) B->P1 C Component C (e.g., Active Methylene Compound) C->P1 D Component D (e.g., Amine Source) D->P1 Purification Work-up & Purification P1->Purification P2 Catalysis (Acidic/Basic/None) P2->P1 P3 Solvent (e.g., Ethanol, Water) P3->P1 Product Heterocyclic Product (e.g., Pyrazolo[3,4-b]pyridine) Purification->Product

Caption: General workflow for the multicomponent synthesis of heterocyclic compounds.

Potential Signaling Pathway Inhibition: CDK Pathway

Many pyrazole-containing fused heterocycles are investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Synth DNA Synthesis CDK2->DNA_Synth promotes Inhibitor Pyrazolo-fused Inhibitor Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits

Caption: Inhibition of the CDK signaling pathway by pyrazole derivatives.

Potential Signaling Pathway Inhibition: Src Kinase Pathway

Src family kinases are non-receptor tyrosine kinases involved in various cellular processes, and their inhibition is a target for cancer therapy.

Src_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Receptor Growth Factor Receptor Src Src Kinase Receptor->Src activates Ras Ras Src->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolo-fused Inhibitor Inhibitor->Src inhibits

Caption: Inhibition of the Src kinase signaling pathway by pyrazole derivatives.

References

The Versatility of 1-Phenyl-1H-pyrazole-5-carbaldehyde: A Gateway to Fused Heterocyclic Systems of Medicinal Interest

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Phenyl-1H-pyrazole-5-carbaldehyde and its derivatives are pivotal precursors in the synthesis of a diverse array of fused heterocyclic compounds. These resulting bicyclic and polycyclic systems, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[4,3-c]pyridines, form the core scaffolds of numerous pharmacologically active molecules. Their structural resemblance to endogenous purines allows them to interact with various biological targets, leading to applications in oncology, inflammation, and infectious diseases. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems, utilizing this compound as a key building block.

I. Synthesis of the Precursor: 1-Phenyl-1H-pyrazole-carbaldehydes

The Vilsmeier-Haack reaction is a widely employed method for the formylation of activated aromatic and heterocyclic rings, including the synthesis of pyrazole-4-carbaldehydes. This reaction typically involves the use of a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto a suitable pyrazolone precursor.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-3-substituted-pyrazol-5-ones

This protocol describes the synthesis of 1-phenyl-3-substituted-1H-pyrazole-4-carbaldehydes, which are isomers of the title precursor but follow a similar and widely reported synthetic strategy.

Materials:

  • 1-Phenyl-3-substituted-1H-pyrazol-5(4H)-one (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Crushed ice

  • Sodium bicarbonate (solid)

  • Methanol or ethanol for recrystallization

Procedure:

  • In a round-bottom flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3.0 eq) dropwise to ice-cold N,N-dimethylformamide (serving as both reagent and solvent) with stirring. Maintain the temperature below 5 °C.

  • To the freshly prepared Vilsmeier reagent, add the 1-phenyl-3-substituted-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, stir the reaction mixture at 60-65 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is dried and purified by recrystallization from a suitable solvent, such as methanol or ethanol, to afford the pure 1-phenyl-3-substituted-1H-pyrazole-4-carbaldehyde.

Quantitative Data for Vilsmeier-Haack Formylation:

PrecursorProductReaction Time (h)Yield (%)Reference
N'-(1-phenylethylidene)benzohydrazide1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde4Good[1]
1-Phenyl-3-(p-tolyl)-1H-pyrazol-5(4H)-one1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde1260[2]

II. Synthesis of Fused Heterocycles

A. Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their wide range of biological activities, including their role as kinase inhibitors in cancer therapy.

This protocol outlines a one-pot, three-component synthesis starting from a 5-aminopyrazole derivative.

Materials:

  • 5-Amino-1,3-diphenyl-1H-pyrazole (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus tribromide (PBr₃) (1.2 eq)

  • Hexamethyldisilazane (HMDS) (2.0 eq)

Procedure:

  • To a solution of 5-amino-1,3-diphenyl-1H-pyrazole (1.0 eq) in DMF, add phosphorus tribromide (1.2 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add hexamethyldisilazane (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture at 120 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Pyrazolo[3,4-d]pyrimidine Synthesis:

5-Aminopyrazole DerivativeProductYield (%)Reference
5-Amino-1,3-diphenyl-1H-pyrazole1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine85-91[3]
5-Amino-1-(p-tolyl)-3-phenyl-1H-pyrazole1-(p-Tolyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine88[3]
5-Amino-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole1-(4-Chlorophenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine86[3]
B. Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with diverse biological activities. Their synthesis often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq)

  • 1-Phenyl-1,3-butanedione (1.0 eq)

  • Glacial acetic acid

Procedure:

  • A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq) and 1-phenyl-1,3-butanedione (1.0 eq) in glacial acetic acid is heated at reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is triturated with ethanol, and the resulting solid is collected by filtration.

  • The product is washed with cold ethanol and dried to give the desired pyrazolo[3,4-b]pyridine.

Quantitative Data for Pyrazolo[3,4-b]pyridine Synthesis:

5-Aminopyrazole Derivative1,3-Dicarbonyl CompoundYield (%)Reference
5-Amino-3-methyl-1-phenyl-1H-pyrazoleEthyl 2,4-dioxo-4-phenylbutanoate60-90[4]
5-Amino-3-methyl-1-phenyl-1H-pyrazoleCinnamaldehyde45[5]
C. Pyrazolo[4,3-c]pyridines

Pyrazolo[4,3-c]pyridines can be synthesized from appropriately substituted pyrazole-4-carbaldehydes.

This protocol involves the cyclization of a 3-alkynyl-4-formylpyrazole.

Materials:

  • 3-(Phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Dry ammonia

  • Anhydrous solvent (e.g., Toluene)

  • High-pressure reaction vessel

Procedure:

  • A solution of 3-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in an anhydrous solvent is placed in a high-pressure reaction vessel.

  • The vessel is charged with dry ammonia gas to the desired pressure.

  • The reaction mixture is heated at an elevated temperature (e.g., 100-150 °C) for several hours.

  • After cooling, the excess ammonia is carefully vented, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the pyrazolo[4,3-c]pyridine.

Quantitative Data for Pyrazolo[4,3-c]pyridine Synthesis:

PrecursorProductYield (%)Reference
3-(Phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde3-Phenyl-1H-pyrazolo[4,3-c]pyridineExcellent[2]

III. Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this document.

Vilsmeier_Haack_Reaction Pyrazolone 1-Phenyl-3-substituted- prazol-5-one Carbaldehyde 1-Phenyl-3-substituted- 1H-pyrazole-4-carbaldehyde Pyrazolone->Carbaldehyde Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Carbaldehyde

Caption: Vilsmeier-Haack formylation of a pyrazolone.

Pyrazolo_pyrimidine_Synthesis cluster_reactants Reactants Aminopyrazole 5-Aminopyrazole Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Aminopyrazole->Pyrazolopyrimidine DMF_PBr3 DMF/PBr₃ DMF_PBr3->Pyrazolopyrimidine HMDS HMDS HMDS->Pyrazolopyrimidine

Caption: One-pot synthesis of pyrazolo[3,4-d]pyrimidines.

Pyrazolo_pyridine_Synthesis Aminopyrazole 5-Aminopyrazole Pyrazolopyridine Pyrazolo[3,4-b]pyridine Aminopyrazole->Pyrazolopyridine Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazolopyridine

Caption: Synthesis of pyrazolo[3,4-b]pyridines.

This compound and its related derivatives are undeniably valuable and versatile precursors for the construction of a multitude of fused heterocyclic frameworks. The protocols and data presented herein offer a foundational guide for researchers in synthetic and medicinal chemistry to explore the rich chemical space of pyrazole-fused heterocycles and to develop novel therapeutic agents. The adaptability of these precursors in various reaction types, including classical condensations and multicomponent reactions, underscores their significance in modern drug discovery.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 1-Phenyl-1H-pyrazol-5-carbaldehyd für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Diese Anwendungsbeispiele bieten detaillierte Protokolle und Struktur-Aktivitäts-Beziehungs (SAR)-Daten für die Derivatisierung von 1-Phenyl-1H-pyrazol-5-carbaldehyd. Das Pyrazolgerüst ist eine wichtige Struktur in der medizinischen Chemie, und seine Derivate zeigen ein breites Spektrum an biologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.[1][2] Die hier beschriebenen Methoden konzentrieren sich auf die Modifikation der Carbaldehydgruppe, um eine Bibliothek von Verbindungen für SAR-Studien zu erstellen.

Einleitung

1-Phenyl-1H-pyrazol-5-carbaldehyd ist ein vielseitiges Zwischenprodukt für die Synthese komplexerer Moleküle. Die Aldehydfunktionalität ermöglicht eine Vielzahl von chemischen Umwandlungen, darunter die Bildung von Schiffschen Basen, Chalconen und Olefinen durch Kondensationsreaktionen. Diese Derivatisierungen sind entscheidend für die Erforschung der SAR, da sie die systematische Veränderung der sterischen und elektronischen Eigenschaften des Moleküls ermöglichen, um die Wechselwirkung mit biologischen Zielstrukturen zu optimieren.

Chemische Derivatisierungsstrategien

Die gängigsten Methoden zur Derivatisierung des Aldehyds umfassen die Kondensation mit primären Aminen zur Bildung von Iminen (Schiffsche Basen), die Claisen-Schmidt-Kondensation mit Ketonen zur Synthese von Chalconen und die Knoevenagel-Kondensation mit Verbindungen, die aktive Methylengruppen enthalten.

Derivatization_Workflow cluster_reactions Derivatisierungsreaktionen A 1-Phenyl-1H-pyrazol-5-carbaldehyd E Schiffsche Base (Imin) A->E Schiffsche-Base-Bildung F Chalcon-Derivat A->F Claisen-Schmidt-Kondensation G Knoevenagel-Produkt A->G Knoevenagel-Kondensation B Primäres Amin (R-NH2) + Katalysator B->E C Keton (R'-C(O)CH3) + Base C->F D Aktive Methylenverbindung (z.B. Malononitril) + Base D->G

Abbildung 1: Workflow der chemischen Derivatisierung.

Experimentelle Protokolle

Protokoll 1: Allgemeine Synthese von Schiffschen Basen

Die Bildung von Schiffschen Basen ist eine unkomplizierte Methode zur Einführung einer Vielzahl von Substituenten. Die Reaktion erfolgt typischerweise durch Kondensation des Aldehyds mit einem primären Amin in einem geeigneten Lösungsmittel, oft unter saurer Katalyse.[3][4]

Materialien:

  • 1-Phenyl-1H-pyrazol-5-carbaldehyd

  • Substituiertes primäres Amin (z.B. Anilin-Derivate, Benzylamin) (1.0 Äquiv.)

  • Ethanol oder Methanol

  • Eisessig (katalytische Menge)

Durchführung:

  • Lösen Sie 1-Phenyl-1H-pyrazol-5-carbaldehyd (1 Äquiv.) in Ethanol in einem Rundkolben.

  • Fügen Sie das substituierte primäre Amin (1 Äquiv.) hinzu.

  • Geben Sie 2-3 Tropfen Eisessig als Katalysator hinzu.

  • Erhitzen Sie die Reaktionsmischung für 2-4 Stunden unter Rückfluss.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.

  • Der ausgefallene Feststoff wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen und an der Luft getrocknet.

  • Bei Bedarf kann das Produkt durch Umkristallisation aus Ethanol weiter gereinigt werden.

Protokoll 2: Allgemeine Synthese von Chalcon-Derivaten (Claisen-Schmidt-Kondensation)

Chalcone, oder 1,3-Diaryl-2-propen-1-one, werden durch eine basenkatalysierte Claisen-Schmidt-Kondensation zwischen einem Aldehyd und einem Keton hergestellt.[5][6][7]

Materialien:

  • 1-Phenyl-1H-pyrazol-5-carbaldehyd

  • Substituiertes Acetophenon (1.0 Äquiv.)

  • Ethanol

  • Wässrige Natriumhydroxid (NaOH)-Lösung (z.B. 20%)

Durchführung:

  • Lösen Sie 1-Phenyl-1H-pyrazol-5-carbaldehyd (1 Äquiv.) und das substituierte Acetophenon (1 Äquiv.) in Ethanol in einem Rundkolben.

  • Kühlen Sie die Mischung in einem Eisbad auf 0-5 °C.

  • Fügen Sie langsam unter Rühren eine wässrige NaOH-Lösung hinzu, bis die Lösung basisch ist.

  • Rühren Sie die Reaktionsmischung für 2-3 Stunden bei Raumtemperatur.[5]

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion gießen Sie die Mischung in eiskaltes Wasser, um das Produkt auszufällen.

  • Säuern Sie die Mischung gegebenenfalls vorsichtig mit verdünnter Salzsäure an.

  • Sammeln Sie den Niederschlag durch Filtration, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.

  • Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol).

Protokoll 3: Allgemeine Synthese von Knoevenagel-Kondensationsprodukten

Die Knoevenagel-Kondensation ist eine Reaktion zwischen einem Aldehyd oder Keton und einer Verbindung mit einer aktiven Methylengruppe (z.B. Malononitril, Ethylcyanoacetat), die durch eine Base katalysiert wird.[8][9]

Materialien:

  • 1-Phenyl-1H-pyrazol-5-carbaldehyd

  • Malononitril (1.0 Äquiv.)

  • Wasser-Ethanol-Gemisch (1:1)

  • Ammoniumcarbonat (20 mol%)[8]

Durchführung:

  • Geben Sie 1-Phenyl-1H-pyrazol-5-carbaldehyd (1 Äquiv.) und Malononitril (1 Äquiv.) in ein Wasser-Ethanol (1:1)-Gemisch in einem Rundkolben.[8]

  • Fügen Sie Ammoniumcarbonat (20 mol%) als Katalysator hinzu.[8]

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur oder erhitzen Sie sie für 10-30 Minuten unter Rückfluss.[8]

  • Überwachen Sie die Reaktion mittels DC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.

  • Der gebildete Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet.[8]

Struktur-Aktivitäts-Beziehungen (SAR)

Die Derivatisierung des Aldehyds ermöglicht die Untersuchung, wie verschiedene Substituenten die biologische Aktivität beeinflussen.

SAR_Logic A Pyrazol-5-carbaldehyd Grundgerüst B Derivatisierung (z.B. Schiffsche Base, Chalcon) A->B C Einführung von Substituenten (R) B->C D Veränderung von: - Lipophilie - Sterik - Elektronik C->D E Biologischer Test (in vitro / in vivo) D->E F Messung der Aktivität (z.B. IC50, MIC) E->F G SAR-Analyse: Korrelation von Struktur und Aktivität F->G H Identifizierung von Leitstrukturen G->H H->B Optimierung

Abbildung 2: Logischer Arbeitsablauf einer SAR-Studie.

Datenpräsentation

Die folgenden Tabellen fassen quantitative Daten für ausgewählte Derivate zusammen, um die SAR zu veranschaulichen.

Tabelle 1: Antikrebs-Aktivität von Pyrazol-Chalcon-Derivaten (IC₅₀ in µM)

VerbindungR-Gruppe am Phenylring des AcetophenonsHepG2 (Leberkrebs)HCT116 (Darmkrebs)
6a 4-Methylbenzyl12.5 ± 1.115.2 ± 1.3
6d 4-Brombenzyl8.7 ± 0.710.5 ± 0.9
6f 4-Methylbenzyl (am N1-Phenyl des Pyrazols)10.1 ± 0.912.8 ± 1.1
7b (1H-benzo[d]imidazol-2-yl)5.4 ± 0.57.1 ± 0.6

Daten extrahiert und angepasst aus Referenz[7]. Niedrigere IC₅₀-Werte deuten auf eine höhere Wirksamkeit hin.

Tabelle 2: Antimikrobielle Aktivität von Pyrazol-Schiff-Base-Derivaten (Minimale Hemmkonzentration, MHK in µg/mL)

VerbindungR-Gruppe am AminS. aureus (Gram-positiv)E. coli (Gram-negativ)C. albicans (Pilz)
8a 4-(Piperidin-1-yl)phenyl7.815.631.2
9b 3,4,5-Trimethoxyphenyl15.631.262.5
Referenz Ciprofloxacin3.97.8-
Referenz Fluconazol--7.8

Daten extrahiert und angepasst aus Referenz[3]. Niedrigere MHK-Werte deuten auf eine höhere Wirksamkeit hin.

Analyse der SAR-Daten

Aus den obigen Tabellen lassen sich erste SAR-Schlussfolgerungen ziehen:

  • Antikrebs-Aktivität (Tabelle 1): Die Einführung von Halogenatomen wie Brom (Verbindung 6d ) am Benzylrest scheint die zytotoxische Aktivität im Vergleich zu einer Methylgruppe (6a ) zu erhöhen. Die Integration eines weiteren heterozyklischen Systems wie Benzimidazol (Verbindung 7b ) führt zu einer signifikanten Steigerung der Wirksamkeit, was auf mögliche zusätzliche Bindungswechselwirkungen mit dem biologischen Ziel hindeutet.

  • Antimikrobielle Aktivität (Tabelle 2): Die Schiffsche Base mit einem Piperidinyl-Substituenten (8a ) zeigt eine breitere und stärkere Aktivität gegen die getesteten Mikroorganismen als die mit Trimethoxy-Substituenten (9b ). Dies deutet darauf hin, dass basische Stickstoffatome und eine erhöhte Flexibilität für die antimikrobielle Wirkung vorteilhaft sein könnten.

Fazit

Die Derivatisierung von 1-Phenyl-1H-pyrazol-5-carbaldehyd ist eine effektive Strategie zur Generierung von Molekülbibliotheken für SAR-Studien. Die vorgestellten Protokolle für die Bildung von Schiffschen Basen, Chalconen und Knoevenagel-Produkten sind robust und vielseitig. Die zusammengefassten Daten zeigen, wie gezielte Modifikationen am Molekülgerüst zu signifikanten Unterschieden in der biologischen Aktivität führen und somit die Identifizierung und Optimierung von Leitstrukturen in der Wirkstoffentwicklung ermöglichen.

References

Application Notes and Protocols for Claisen-Schmidt Condensation with Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazole-based chalcones via the Claisen-Schmidt condensation. This reaction is a cornerstone for generating diverse molecular scaffolds for drug discovery, particularly in the development of novel therapeutic agents. Pyrazole-containing chalcones have garnered significant interest due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4]

Introduction to Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[5][6] This crossed aldol condensation is particularly effective for synthesizing α,β-unsaturated ketones, commonly known as chalcones.[7] In the context of this protocol, a substituted pyrazole aldehyde serves as the aromatic carbonyl component, reacting with an acetophenone derivative to yield a pyrazole-chalcone conjugate.[8][9] These resulting compounds are valuable intermediates in the synthesis of various heterocyclic compounds, such as pyrazolines, and are actively investigated for their pharmacological potential.[10][11][12]

General Reaction Scheme

The general reaction involves the condensation of a pyrazole aldehyde with an acetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or polyethylene glycol (PEG).[8][9]

(Image of a general chemical reaction for Claisen-Schmidt condensation with pyrazole aldehydes)

Experimental Protocols

This section outlines two detailed protocols for the synthesis of pyrazole-chalcones using different solvent systems.

Protocol 1: Synthesis in Ethanol

This protocol describes a conventional and widely used method for the Claisen-Schmidt condensation.

Materials:

  • Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

  • Substituted acetophenone (1 mmol)

  • Ethanol (20 mL)

  • Aqueous Potassium Hydroxide (KOH) solution (20%, 10 mL)

  • Glacial acetic acid (for neutralization)

  • Round bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted pyrazole aldehyde (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (20 mL).[9]

  • To this solution, add 10 mL of a 20% aqueous KOH solution.[9]

  • Stir the reaction mixture at room temperature for approximately 24 hours.[9]

  • Monitor the progress of the reaction using TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with glacial acetic acid.[9]

  • The precipitated solid product is then collected by filtration using a Buchner funnel.[9]

  • Wash the solid with cold water and dry it thoroughly.

  • Recrystallize the crude product from ethanol to obtain the purified pyrazole-chalcone.[9]

Protocol 2: Green Synthesis using Polyethylene Glycol (PEG-400)

This protocol offers an environmentally friendlier approach using PEG-400 as a recyclable solvent.[8]

Materials:

  • Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

  • Substituted acetophenone (1 mmol)

  • Polyethylene glycol (PEG-400) (10 mL)

  • Aqueous Sodium Hydroxide (NaOH) solution (20%, 1 mL)

  • Round bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice-cold water

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Combine equimolar amounts of the substituted pyrazole aldehyde (1 mmol) and the substituted acetophenone (1 mmol) in a 50 mL round-bottom flask containing 10 mL of PEG-400.[8]

  • Slowly add 1 mL of a 20% aqueous NaOH solution to the mixture.[8]

  • Stir the reaction mixture at room temperature for 2-3 hours.[8]

  • Monitor the reaction's completion by TLC.[8]

  • Once the reaction is complete, pour the mixture into ice-cold water with constant stirring to precipitate the product.[8]

  • Filter the precipitate, wash it with water, and then dry it.[8]

  • The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazole-chalcones under varying conditions.

Table 1: Reaction Conditions and Yields for Claisen-Schmidt Condensation of Pyrazole Aldehydes.

EntryPyrazole AldehydeAcetophenone DerivativeBaseSolventTime (h)Yield (%)Reference
11,3-diphenyl-1H-pyrazole-4-carbaldehyde4-morpholinoacetophenoneKOHEthanol2485[9]
21,3-diphenyl-1H-pyrazole-4-carbaldehydeAcetophenoneNaOHPEG-4002-392[8]
31-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde4-chloroacetophenoneNaOHPEG-4002-388[8]
41-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde4-methoxyacetophenoneNaOHPEG-4002-390[8]
54-formyl-3-hydroxy-1-phenyl-1H-pyrazoleBenzaldehydeNaOHEthanol-88[1]

Table 2: Spectroscopic Data for a Representative Pyrazole-Chalcone.

CompoundFormulaM.p. (°C)IR (cm⁻¹) (C=O, C=C)¹H NMR (δ, ppm) (CH=CH)Reference
(E)-1-(4-morpholinophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-oneC₂₈H₂₅N₃O₂182-1841688, 16256.91-7.94 (m)[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of pyrazole-chalcones.

G Experimental Workflow for Pyrazole-Chalcone Synthesis cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants Pyrazole Aldehyde + Acetophenone Derivative Reaction Claisen-Schmidt Condensation (Base, Solvent, RT) Reactants->Reaction Precipitation Precipitation in Ice-Cold Water Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Characterization Spectroscopic Characterization (IR, NMR, Mass Spec) Recrystallization->Characterization G Hypothetical Signaling Pathway Targeted by Pyrazole-Chalcones cluster_pathway Cancer Cell Signaling GrowthFactor Growth Factor Receptor PI3K PI3K/Akt Pathway GrowthFactor->PI3K MAPK MAPK/ERK Pathway GrowthFactor->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Apoptosis Apoptosis PyrazoleChalcone Pyrazole-Chalcone Derivative PyrazoleChalcone->PI3K Inhibition PyrazoleChalcone->MAPK Inhibition PyrazoleChalcone->Apoptosis Induction

References

Application Note and Protocol: Purification of 1-phenyl-1H-pyrazole-5-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-pyrazole-5-carbaldehyde is a key intermediate in the synthesis of a variety of compounds with potential applications in pharmaceuticals and agrochemicals. The purity of this aldehyde is crucial for the successful synthesis of downstream products and for obtaining reliable biological data. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, offering guidance on solvent selection and a step-by-step procedure.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is a critical parameter for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of purified crystals upon cooling. The solvent should also not react with the compound and should be easily removable from the purified crystals. Based on the purification of structurally similar pyrazole derivatives, several solvents and solvent systems can be considered.[1] The following table summarizes potential solvents that can be screened for the recrystallization of this compound.

Solvent/Solvent SystemTypeRationale for Use with Pyrazole Derivatives
EthanolProtic SolventFrequently used for recrystallizing pyrazole derivatives.[1]
MethanolProtic SolventEffective for recrystallizing various pyrazole carbaldehydes.[2][3]
IsopropanolProtic SolventA common alternative to ethanol and methanol.[1]
AcetoneAprotic SolventSuitable for certain pyrazole derivatives and for purification procedures.[1][4]
Ethyl AcetateAprotic SolventA moderately polar solvent often used for recrystallization.[1]
Ethanol/WaterMixed Protic SystemA common mixed solvent system where water acts as an anti-solvent.[1]
Hexane/Ethyl AcetateMixed Nonpolar/Polar Aprotic SystemUseful for adjusting polarity to achieve optimal solubility characteristics.[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the single-solvent recrystallization of this compound. Researchers should perform small-scale solvent screening tests to determine the optimal solvent before proceeding with a larger scale purification.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Desiccator or vacuum oven

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of the selected solvent to the flask, just enough to wet the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent incrementally until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper. This step prevents premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask should be left undisturbed. For maximum yield, the flask can be subsequently placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through the funnel for a period. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a suitable temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Compound in Minimum Hot Solvent B 2. Hot Filtration (if insoluble impurities are present) A->B Insoluble impurities C 3. Slow Cooling to Induce Crystallization A->C No insoluble impurities B->C D 4. Isolate Crystals by Vacuum Filtration C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Purified Crystals E->F

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for TLC Monitoring of 1-phenyl-1H-pyrazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-pyrazole-5-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis and purification are crucial for the development of new therapeutic agents. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles like 1-phenyl-1H-pyrazole to produce the corresponding carbaldehyde. Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of this reaction, allowing for the rapid and effective assessment of the consumption of starting materials and the formation of the desired product. These application notes provide a detailed protocol for the synthesis of this compound and its monitoring by TLC.

Data Presentation

Monitoring the progress of the synthesis of this compound from 1-phenyl-1H-pyrazole via the Vilsmeier-Haack reaction can be effectively achieved using TLC. The following table summarizes the expected Retention Factor (Rf) values for the starting material and the product on a silica gel TLC plate.

CompoundStructureSolvent System (v/v)Expected Rf Value*
1-phenyl-1H-pyrazole (Starting Material)1-phenyl-1H-pyrazoleEthyl Acetate/Hexane (20:80)~ 0.65
This compound (Product)this compoundEthyl Acetate/Hexane (20:80)~ 0.35

Note: Rf values are estimates based on the principles of chromatography. The aldehyde group in the product increases its polarity compared to the starting material, resulting in a lower Rf value. Actual Rf values may vary depending on the specific experimental conditions such as the brand of TLC plates, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol outlines the formylation of 1-phenyl-1H-pyrazole.

Materials:

  • 1-phenyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF, 3 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of 1-phenyl-1H-pyrazole to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by TLC (as described in Protocol 2). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Protocol 2: TLC Monitoring of the Reaction

This protocol describes the procedure for monitoring the synthesis of this compound.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • Ethyl acetate

  • Hexane

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Iodine chamber or other staining reagents (e.g., potassium permanganate stain)

Procedure:

  • Prepare the TLC Chamber: Pour a small amount of the developing solvent (e.g., 20% ethyl acetate in hexane) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Spot the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. With a capillary tube, spot a small amount of the reaction mixture on the starting line. It is also advisable to spot the starting material (1-phenyl-1H-pyrazole) as a reference.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like the starting material and product will appear as dark spots. Alternatively, place the dried plate in an iodine chamber or dip it in a suitable staining solution (e.g., potassium permanganate) to visualize the spots.

  • Calculate Rf Values: Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Interpret the Results: Compare the Rf value of the spot from the reaction mixture with that of the starting material. The appearance of a new spot with a lower Rf value indicates the formation of the more polar product, this compound. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_tlc TLC Monitoring Reactants 1-phenyl-1H-pyrazole + Vilsmeier Reagent Reaction Vilsmeier-Haack Reaction (Reflux in DCM) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Spotting Spot Reaction Mixture on TLC Plate Reaction->Spotting Sample Taken Purification Column Chromatography Workup->Purification Product This compound Purification->Product Development Develop Plate in Solvent System Spotting->Development Visualization Visualize under UV Light Development->Visualization Analysis Analyze Rf Values Visualization->Analysis Analysis->Reaction Monitor Progress

Caption: Experimental workflow for the synthesis and TLC monitoring.

G TLC_System TLC System Components Stationary Phase (Silica Gel) Mobile Phase (Ethyl Acetate/Hexane) Interaction Separation Principle TLC_System:sp->Interaction Adsorption TLC_System:mp->Interaction Elution Analyte Analyte Mixture 1-phenyl-1H-pyrazole (Less Polar) This compound (More Polar) Analyte->Interaction Partitioning Result TLC Plate Result High Rf for Starting Material Low Rf for Product Interaction->Result

Caption: Logical relationship of components in the TLC system.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-phenyl-1H-pyrazole-5-carbaldehyde, a crucial building block for many pharmaceutical compounds. The primary focus is on the Vilsmeier-Haack reaction, a widely used method for this transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: Why is my yield of this compound consistently low?

Answer:

Low yields can stem from several factors related to the Vilsmeier-Haack reaction. Here are the most common causes and their solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) is highly sensitive to moisture.[1] Any water present in the glassware or reagents will lead to its decomposition and a lower yield.

    • Solution: Ensure all glassware is thoroughly dried before use, for instance, by flame-drying or oven-drying.[1] Use anhydrous DMF and fresh, high-purity POCl₃. The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) and used immediately.[1]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed to completion. Conversely, if it is too high, it can lead to the formation of side products and decomposition of the desired product.

    • Solution: The optimal temperature can vary depending on the specific substrate and reaction scale. It is often recommended to start the reaction at a low temperature (e.g., 0-10 °C) and then gradually raise it to 60-80 °C.[2][3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[1]

  • Incorrect Stoichiometry: The ratio of the Vilsmeier reagent to the starting material (1-phenylpyrazole or its precursor) is important. An insufficient amount of the reagent will result in incomplete conversion, while a large excess can lead to the formation of byproducts.[1]

    • Solution: A common starting point is to use a slight excess of the Vilsmeier reagent. However, the optimal ratio should be determined experimentally for your specific conditions.

Question: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?

Answer:

The formation of multiple products is a common issue. These impurities can arise from side reactions or incomplete conversion.

  • Potential Side Products: The Vilsmeier-Haack reaction can sometimes lead to the formation of regioisomers or other byproducts, depending on the starting material and reaction conditions.

    • Solution: Careful control of the reaction temperature and stoichiometry of the Vilsmeier reagent can help minimize the formation of side products.[1]

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the TLC will show a spot corresponding to the starting material.

    • Solution: Monitor the reaction progress by TLC until the starting material is completely consumed.[1] If the reaction is sluggish, consider gradually increasing the temperature.[1]

  • Purification:

    • Solution: Column chromatography on silica gel is a common and effective method for purifying the crude product and isolating the desired this compound.[1] Recrystallization from a suitable solvent, such as ethanol or methanol, can also be employed for further purification.[4]

Question: I am having difficulty isolating the product during the work-up. What can I do?

Answer:

Issues during the work-up can lead to product loss.

  • Product Solubility: The product may have some solubility in the aqueous layer during extraction.

    • Solution: To minimize this, ensure the aqueous layer is saturated with a salt like sodium chloride before extraction. This will decrease the polarity of the aqueous phase and drive the product into the organic layer.

  • Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult.[1]

    • Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. Slow and gentle mixing during the extraction can also prevent their formation.

  • Product Decomposition: The product may be sensitive to the work-up conditions, especially if harsh acids or bases are used.

    • Solution: Neutralize the reaction mixture carefully and avoid excessive exposure to strong acidic or basic conditions.

Frequently Asked Questions (FAQs)

What is the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[5][6] It utilizes a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][2]

How is the Vilsmeier reagent prepared?

The Vilsmeier reagent, a chloroiminium salt, is the electrophile in the formylation reaction.[1] It is usually prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[1] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[1]

What are the main safety concerns with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is also sensitive to moisture.[1] The reaction should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and carefully to control the exothermic reaction.[1]

How can I monitor the progress of the reaction?

The progress of the Vilsmeier-Haack formylation can be effectively monitored by Thin-Layer Chromatography (TLC).[1][3] A small aliquot of the reaction mixture can be carefully quenched with water or a basic solution, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.[1]

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of pyrazole-4-carbaldehydes, which are structurally related to the target compound and follow similar reaction principles.

Table 1: Effect of Reaction Temperature and Time on Yield

Starting MaterialTemperature (°C)Time (h)Yield (%)Reference
Hydrazone derivative705Excellent[5]
Hydrazone derivative805-6Excellent[5]
1-(4-chlorophenyl)-1H-pyrazoleNot specifiedNot specifiedNot specified[7]
3,5-dimethyl-1-phenyl-1H-pyrazoleReflux1Not specified[7]
Acetophenone phenylhydrazones50-605-6Not specified[7]
Phenyl hydrazone in DMF70-805-6Not specified[3]
Hydrazone derivative60-654Good[4]

Note: "Excellent" and "Good" yields are qualitative descriptions from the source papers. Specific percentages were not always provided.

Experimental Protocols

Detailed Protocol for the Vilsmeier-Haack Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1-phenylpyrazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature between 0-5 °C. Stir the mixture at this temperature for 30 minutes to an hour to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-phenylpyrazole (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1] After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C.[2][3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).[1][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1] Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification cluster_product Final Product reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0-5 °C) add_substrate 2. Add 1-phenylpyrazole solution reagent_prep->add_substrate Immediate use heat_reaction 3. Heat reaction to 60-70 °C add_substrate->heat_reaction monitor_reaction 4. Monitor by TLC heat_reaction->monitor_reaction quench 5. Quench with ice-water monitor_reaction->quench Reaction complete neutralize 6. Neutralize with NaHCO3 quench->neutralize extract 7. Extract with organic solvent neutralize->extract purify 8. Purify by column chromatography extract->purify product 1-phenyl-1H-pyrazole- 5-carbaldehyde purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_workup_issues Work-up Problems start Low Yield of Product check_reagent Is the Vilsmeier reagent active? start->check_reagent solution_reagent Use anhydrous reagents and glassware. Prepare fresh reagent at 0-5 °C. check_reagent->solution_reagent No check_temp Is the reaction temperature optimal? check_reagent->check_temp Yes solution_temp Start at low temperature, then heat. Monitor with TLC to find optimal conditions. check_temp->solution_temp No check_stoich Is the stoichiometry correct? check_temp->check_stoich Yes solution_stoich Optimize the reagent-to-substrate ratio. check_stoich->solution_stoich No check_workup Is product being lost during work-up? check_stoich->check_workup Yes solution_workup Saturate aqueous layer with brine. Handle emulsions carefully. check_workup->solution_workup Yes

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Vilsmeier-Haack Formylation of Pyrazoles: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction for the formylation of pyrazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles, offering potential causes and solutions to mitigate side reactions and improve reaction outcomes.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture can decompose the reagent.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring decrease its reactivity. 3. N-Unsubstituted Pyrazole: NH-pyrazoles may not be reactive enough under standard conditions.[2] 4. Incomplete Reaction: Insufficient reaction time or temperature.1. Use anhydrous solvents (e.g., DMF) and fresh, high-purity POCl₃. Ensure all glassware is thoroughly dried. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] 2. Increase the excess of the Vilsmeier reagent (3 to 10 equivalents) and/or increase the reaction temperature (e.g., 70-120 °C).[3] 3. Protect the pyrazole nitrogen with a suitable group (e.g., alkyl) before formylation.[2] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature.
Formation of Multiple Products (Observed on TLC) 1. Di-formylation: Reaction at multiple sites on the pyrazole ring or on activated substituents (e.g., methyl groups).[4][5] 2. Chlorination: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. This can lead to the formation of chloro-pyrazoles or substitution of existing groups (e.g., hydroxyl) with chlorine.[6][7] 3. Incorrect Regioselectivity: Formylation at positions other than the expected C4 position. The C4 position is generally the most susceptible to electrophilic attack due to the electronic influence of the two nitrogen atoms.[3] 4. Formation of Hydroxymethylated By-product: In some cases, a minor hydroxymethylated product can be formed.[7]1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess can promote di-formylation.[1] Control the reaction temperature, as higher temperatures can lead to less selective reactions. 2. Use the minimum effective temperature for the reaction. Consider alternative formylating agents if chlorination is a persistent issue. 3. The regioselectivity is highly dependent on the substituents on the pyrazole ring. Electron-donating groups can activate other positions. Careful analysis of the product mixture (e.g., by NMR) is required to identify the isomers. 4. This is often a minor side product. Purification by column chromatography is typically effective for its removal.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The formation of the Vilsmeier reagent is exothermic, and uncontrolled temperature can lead to polymerization and decomposition of starting materials and products.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice bath or other cooling methods to manage the exotherm. 2. Use purified starting materials and anhydrous solvents.
Difficulty in Product Isolation 1. Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation during Extraction: This can complicate the separation of aqueous and organic layers.1. After neutralization, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times. 2. Addition of brine (saturated NaCl solution) during the work-up can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is the reactive species generated?

The Vilsmeier-Haack reaction is a method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. The reactive electrophile, known as the Vilsmeier reagent, is a chloroiminium salt. It is typically formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1][8][9]

Q2: What is the generally accepted mechanism for the Vilsmeier-Haack formylation of pyrazoles?

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent (a chloroiminium ion). This leads to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during the work-up yields the desired 4-formylpyrazole.[3][10]

Q3: What are the most common side reactions observed in the Vilsmeier-Haack formylation of pyrazoles?

Common side reactions include:

  • Di-formylation: Introduction of a second formyl group, often on an activated substituent like a methyl group.[4][5]

  • Chlorination: Substitution of hydrogen or other functional groups (like hydroxyl) with a chlorine atom.[6][7]

  • Formation of regioisomers: Formylation at positions other than C4, influenced by the pyrazole's substitution pattern.

  • Polymerization/Tar formation: Resulting from poor temperature control or impurities.[1]

Q4: How do substituents on the pyrazole ring affect the reaction?

Substituents play a crucial role in the reactivity and regioselectivity of the Vilsmeier-Haack reaction:

  • Electron-donating groups (EDGs) , such as alkyl and alkoxy groups, increase the electron density of the pyrazole ring, making it more reactive towards the weakly electrophilic Vilsmeier reagent.

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, deactivate the ring, making the reaction more difficult and often requiring harsher conditions (higher temperatures and a larger excess of the Vilsmeier reagent).[7]

  • N-substitution: N-unsubstituted pyrazoles can be less reactive, and in some cases, fail to undergo formylation under standard conditions. Protection of the nitrogen atom is sometimes necessary.[2]

Q5: What safety precautions should be taken when performing a Vilsmeier-Haack reaction?

The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction with ice water is highly exothermic and should be done slowly and cautiously.[1]

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of a Substituted Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-10 equivalents).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2-5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes. The formation of a pale yellow to white solid indicates the formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane (DCM).

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). The optimal temperature and reaction time will depend on the reactivity of the pyrazole substrate.

  • Monitor the reaction progress by TLC until the starting material is consumed.

3. Work-up:

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Troubleshooting_Workflow Troubleshooting Vilsmeier-Haack Formylation of Pyrazoles start Reaction Outcome Unsatisfactory low_yield Low or No Product Yield start->low_yield multiple_products Multiple Products on TLC start->multiple_products tar_formation Tarry Residue Formed start->tar_formation inactive_reagent Inactive Vilsmeier Reagent? low_yield->inactive_reagent low_reactivity Substrate Unreactive? low_yield->low_reactivity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction diformylation Di-formylation? multiple_products->diformylation chlorination Chlorination? multiple_products->chlorination regioisomers Regioisomers? multiple_products->regioisomers overheating Overheating? tar_formation->overheating impurities Impurities Present? tar_formation->impurities sol_anhydrous Use Anhydrous Conditions & Fresh Reagents inactive_reagent->sol_anhydrous Yes sol_harsher_cond Increase Reagent Excess &/or Temperature low_reactivity->sol_harsher_cond Yes sol_monitor_tlc Monitor by TLC & Adjust Time/Temp incomplete_reaction->sol_monitor_tlc Yes sol_optimize_stoich Optimize Reagent Stoichiometry diformylation->sol_optimize_stoich Yes sol_control_temp Strict Temperature Control chlorination->sol_control_temp Yes regioisomers->sol_harsher_cond Check literature for substituent effects overheating->sol_control_temp Yes sol_purify_sm Purify Starting Materials impurities->sol_purify_sm Yes Side_Reaction_Pathways Potential Side Reaction Pathways cluster_conditions Reaction Conditions pyrazole Substituted Pyrazole desired_product 4-Formylpyrazole (Desired Product) pyrazole->desired_product Formylation chloro_product Chlorinated Product pyrazole->chloro_product Chlorination hydroxymethyl_product Hydroxymethylated Product pyrazole->hydroxymethyl_product Hydroxymethylation vilsmeier Vilsmeier Reagent (POCl₃/DMF) vilsmeier->desired_product diformyl_product Di-formylated Product desired_product->diformyl_product Further Formylation high_temp High Temperature high_temp->chloro_product excess_reagent Excess Reagent excess_reagent->diformyl_product

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and avoiding regioisomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?

A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the position of substituents on the pyrazole ring.[1] For instance, the reaction of an unsymmetrical diketone with methylhydrazine can yield two different N-methylpyrazole isomers. Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in medicinal chemistry and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] The regioselectivity of this reaction is governed by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[2]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][3]

  • Solvent: The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in favor of one isomer.

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1]

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When the Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:

  • 1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of sydnones with alkynes is a powerful method for the regioselective synthesis of polysubstituted pyrazoles.[4] This approach offers excellent control over the substituent placement on the pyrazole ring.

  • Reaction of Tosylhydrazones with Alkynes: The reaction of N-alkylated tosylhydrazones with terminal alkynes provides a route to 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1]

  • Synthesis from α,β-Unsaturated Ketones: The cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones can also lead to the formation of pyrazoles, and the regioselectivity can be controlled by the substituents on the starting materials.[5]

  • Regioselective Metalations: Existing pyrazole rings can be functionalized in a regiocontrolled manner through successive deprotonation reactions using specific metalating agents like TMPMgCl·LiCl.[6]

Troubleshooting Guides

Issue 1: My Knorr synthesis reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl are insufficient to direct the nucleophilic attack of the hydrazine.[3]

  • Solution 1: Modify the Solvent System. This is often the most effective initial approach. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically favor the formation of one regioisomer.

  • Solution 2: Adjust the Reaction pH. If you are using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, thereby directing the reaction through the less nucleophilic nitrogen.[3] Conversely, basic conditions may favor attack by the more nucleophilic nitrogen.

  • Solution 3: Change the Synthetic Strategy. If solvent and pH adjustments are not effective, consider a different synthetic approach that offers inherent regiocontrol, such as a 1,3-dipolar cycloaddition or the reaction of a tosylhydrazone with an alkyne.[1][4]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the chosen reaction conditions.

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of trying to influence the selectivity of a Knorr-type synthesis, utilize a method that provides unambiguous regiochemical control. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent method for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1]

  • Solution 2: Use a Dicarbonyl Surrogate. Consider using a β-enaminone or a similar 1,3-dicarbonyl surrogate that can offer better regiochemical control during the cyclization step.[7]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.

  • Solution 1: Chromatographic Separation.

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[8] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Chromatography: Once an optimal solvent system is identified, perform silica gel column chromatography to separate the regioisomers.[8]

  • Solution 2: Crystallization. In some cases, fractional crystallization can be used to separate regioisomers if they have sufficiently different solubilities in a particular solvent.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Methylhydrazine.

1,3-Diketone (R1, R2)SolventRegioisomer Ratio (A:B)Reference
R1=Ph, R2=CF3Ethanol85:15
R1=Ph, R2=CF3TFE>99:1
R1=Ph, R2=CF3HFIP>99:1
R1=2-Furyl, R2=CF3Ethanol70:30
R1=2-Furyl, R2=CF3TFE98:2
R1=2-Furyl, R2=CF3HFIP>99:1
R1=Me, R2=CF3Ethanol60:40
R1=Me, R2=CF3TFE95:5
R1=Me, R2=CF3HFIP98:2

Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R2 substituent, and Regioisomer B has the N-methyl group adjacent to the R1 substituent.

Experimental Protocols

Protocol 1: Regioselective Synthesis of N-Methylpyrazoles using a Fluorinated Alcohol Solvent

This protocol describes a general procedure for the regioselective synthesis of N-methylpyrazoles from unsymmetrical 1,3-diketones using 2,2,2-trifluoroethanol (TFE) as the solvent.

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

    • Add methylhydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.[9]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.[9]

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[9]

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Tosylhydrazones

This protocol outlines the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity from N-alkylated tosylhydrazones and terminal alkynes.[1]

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (2.0 eq)

    • 18-crown-6 (0.1 eq)

    • Pyridine

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Visualizations

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_products Products Unsymmetrical_1_3_Diketone Unsymmetrical 1,3-Diketone Attack_on_C1 Attack on Carbonyl 1 Unsymmetrical_1_3_Diketone->Attack_on_C1 Pathway A Attack_on_C2 Attack on Carbonyl 2 Unsymmetrical_1_3_Diketone->Attack_on_C2 Pathway B Substituted_Hydrazine Substituted Hydrazine (R'-NHNH2) Substituted_Hydrazine->Attack_on_C1 Substituted_Hydrazine->Attack_on_C2 Regioisomer_A Regioisomer A Attack_on_C1->Regioisomer_A Cyclization Regioisomer_B Regioisomer B Attack_on_C2->Regioisomer_B Cyclization

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Poor Regioselectivity (e.g., 1:1 mixture) Change_Solvent Modify Solvent System (e.g., use TFE or HFIP) Start->Change_Solvent Check_Selectivity_1 Improved Selectivity? Change_Solvent->Check_Selectivity_1 Adjust_pH Adjust Reaction pH (acidic or basic catalysis) Check_Selectivity_2 Improved Selectivity? Adjust_pH->Check_Selectivity_2 Change_Strategy Change Synthetic Strategy (e.g., 1,3-dipolar cycloaddition) End_Alternative Proceed with Alternative Regioselective Method Change_Strategy->End_Alternative Check_Selectivity_1->Adjust_pH No End_Success Desired Regioisomer Obtained Check_Selectivity_1->End_Success Yes Check_Selectivity_2->Change_Strategy No Check_Selectivity_2->End_Success Yes

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Find answers to frequently asked questions, consult detailed troubleshooting guides, and reference key experimental data and protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can stem from several factors. The most common issues include poor quality of starting materials, suboptimal reaction conditions, and the formation of side products.[1] Ensure that your 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can lead to unwanted side reactions and complicate purification.[1] Hydrazine reagents, in particular, can degrade over time and should be fresh.[1] Additionally, the reaction conditions, including temperature, solvent, and catalyst, must be optimized for your specific substrates.[2]

Q2: I am observing a mixture of two regioisomers in my product. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products.[1] Regioselectivity is governed by both the steric and electronic properties of the substituents on both reactants.[1] To improve selectivity, consider modifying the solvent; for instance, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to improve regioselectivity in favor of one isomer.[3] Adjusting the catalyst and temperature can also influence the isomeric ratio.

Q3: My reaction seems to have stalled and is not proceeding to completion. What steps can I take?

Incomplete conversion can be due to several factors, including insufficient catalyst activity, low reaction temperature, or poor solubility of reactants. First, verify the integrity and amount of your catalyst; in many cases, a catalyst is essential for the reaction to proceed at all.[2] For acid-catalyzed reactions like the Knorr synthesis, adding a small amount of a protic acid like acetic acid can be crucial.[4][5] If solubility is an issue, select a more appropriate solvent or increase the reaction temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS can help determine if the reaction is truly stalled or just proceeding slowly.[1]

Q4: What are the best practices for purifying my final pyrazole product?

Purification can sometimes be challenging due to the presence of unreacted starting materials, isomeric byproducts, or other impurities. Column chromatography is a common method for separating isomeric mixtures.[2] Recrystallization is another effective technique if a suitable solvent system can be found. For pyrazoles that are basic, an acid-base extraction can be employed. The crude pyrazole can be dissolved in an organic solvent and washed with an acidic aqueous solution to form the protonated salt, which moves to the aqueous layer. After separating the layers, the aqueous layer is basified to regenerate the pure pyrazole, which can then be extracted back into an organic solvent.[6][7]

Troubleshooting Guide

This guide addresses specific experimental issues in a problem-solution format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or degraded hydrazine reagent.[1]2. Lack of an effective catalyst.[2]3. Reaction temperature is too low.4. Incorrect stoichiometry.[1]1. Use a freshly opened bottle of hydrazine or purify the existing stock.2. For Knorr synthesis, ensure a catalytic amount of acid (e.g., acetic acid) is present.[4] For other variations, select an appropriate catalyst (e.g., Lewis acids, metal catalysts).[2]3. Gradually increase the reaction temperature while monitoring for product formation and decomposition with TLC. Raising the temperature to 60 °C has been shown to improve yields in some cases.[2]4. Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent to drive the reaction to completion.[4]
Formation of Regioisomers 1. Use of an unsymmetrical 1,3-dicarbonyl or substituted hydrazine.[1]2. Reaction conditions favor multiple pathways.1. If possible, redesign the synthesis to use symmetrical starting materials.2. Systematically screen different solvents. Fluorinated alcohols (TFE, HFIP) can significantly enhance regioselectivity.[3]3. Vary the catalyst and temperature, as these can alter the kinetic vs. thermodynamic product ratio.
Reaction Mixture Darkens / Tar Formation 1. Reaction temperature is too high, causing decomposition.2. Use of a strong, non-selective acid catalyst.1. Lower the reaction temperature. Consider using microwave irradiation for rapid, controlled heating, which can minimize byproduct formation.[8][9]2. Switch from a harsh acid like H₂SO₄ to a milder catalyst such as acetic acid or a Lewis acid.[10]
Difficult Product Purification 1. Presence of closely related isomers.2. Unreacted starting materials co-eluting with the product.3. Product is an oil and does not crystallize.1. Utilize high-performance column chromatography with a carefully selected solvent system to separate isomers.2. Optimize the reaction to ensure full consumption of the limiting reagent.[4] Consider a workup step, like an acid wash, to remove basic hydrazine starting material.3. If the product is an oil, attempt to form a solid salt derivative (e.g., hydrochloride salt) for easier handling and purification.[6][7]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to guide the optimization process.

Table 1: Effect of Catalyst on Pyrazole Synthesis (Reaction of 1,3-Diketones with Hydrazines)

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
NoneVariousRoom Temp24hNo Reaction[2]
Lithium Perchlorate (LiClO₄)Ethylene GlycolRoom Temp2-3h70-95[2]
Nano-ZnOEthanolReflux1.5h95[2]
Silver Triflate (AgOTf) (1 mol%)DichloromethaneRoom Temp1hup to 99[2]
NaCoMo Metal-Oxo ClusterEthanol8012hup to 99[2]
Molecular Iodine (I₂)DMSORoom Temp12hGood-Excellent[2]
Acetic Acid (catalytic)1-Propanol~10015 min79[4]

Table 2: Effect of Reaction Conditions on Yield and Isomer Ratio

SubstratesConditionsYield (%)Isomer RatioReference(s)
1,3-Diketone + ArylhydrazineN,N-Dimethylacetamide, Room Temp59-98Highly Regioselective[2]
Trifluoromethylated Ynone + ArylhydrazineAgOTf (1 mol%), DCM, Room Tempup to 99Highly Regioselective[2]
β-Ketoester + MethylhydrazineEthanol, Room Temp-Mixture of Isomers[3]
β-Ketoester + MethylhydrazineTrifluoroethanol (TFE), Room Temp-Improved selectivity for one isomer[3]

Experimental Protocols

Protocol: Knorr Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a demonstrated laboratory procedure for the reaction between a β-ketoester (ethyl benzoylacetate) and hydrazine.[4]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate (e.g., 51% solution in water)

  • 1-Propanol (solvent)

  • Glacial acetic acid (catalyst)

  • Deionized water

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl benzoylacetate (1.0 eq).

  • Solvent Addition: Add 1-propanol as the solvent. A typical concentration is around 0.5 M.

  • Catalyst Addition: Add a few drops (e.g., 3-5 drops for a ~3 mmol scale reaction) of glacial acetic acid to the solution.

  • Heating: Begin heating the mixture to a gentle reflux (the boiling point of 1-propanol is ~97 °C).

  • Hydrazine Addition: While the solution is heating, add hydrazine hydrate (2.0 eq) dropwise to the flask. Caution: Hydrazines are toxic and should be handled with appropriate personal protective equipment in a fume hood.[4]

  • Reaction Monitoring: The reaction is typically rapid and may be complete within 15-30 minutes.[4] Monitor the consumption of the limiting reagent (ethyl benzoylacetate) by TLC.

  • Product Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Isolation: Add deionized water to the cooled reaction mixture to precipitate the pyrazole product.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual solvent or impurities.

  • Drying & Analysis: Dry the product thoroughly. The final product can be characterized by TLC, melting point, and ¹H NMR spectroscopy.[4]

Visualizations: Workflows and Diagrams

The following diagrams illustrate key processes in pyrazole synthesis.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_workup Workup & Purification start1 1,3-Dicarbonyl Compound solvent Add Solvent (e.g., Ethanol, Propanol) start1->solvent start2 Hydrazine Derivative start2->solvent catalyst Add Catalyst (e.g., Acetic Acid) solvent->catalyst heat Heat to Reflux (Optional) catalyst->heat cyclize Cyclocondensation heat->cyclize precipitate Precipitate Product (Add Water) cyclize->precipitate filter Filter & Wash Solid precipitate->filter purify Purify (Recrystallization or Chromatography) filter->purify product Final Pyrazole Product purify->product G problem problem question question solution solution start Low Yield? q1 Are starting materials pure? start->q1 No q2 Is a catalyst present? start->q2 No q3 Is temperature optimized? start->q3 No q4 Isomer mixture observed? start->q4 Yes s1 Use fresh/purified hydrazine. Verify diketone purity. q1->s1 Yes s2 Add catalytic acid (e.g., Acetic Acid). q2->s2 Yes s3 Increase temp gradually. Consider microwave heating. q3->s3 Yes s4 Screen solvents (e.g., TFE). Vary temp and catalyst. q4->s4

References

Troubleshooting incomplete cyclization in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common challenges encountered during the synthesis of pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your pyrazole synthesis experiments, focusing on the common problem of incomplete cyclization.

Q1: My pyrazole synthesis has a low yield, and I suspect incomplete cyclization. What are the primary causes?

A low yield in pyrazole synthesis, particularly in reactions like the Knorr synthesis, can often be attributed to the incomplete conversion of the hydrazone intermediate to the final pyrazole product. This can happen for several reasons:

  • Stability of the Hydrazone Intermediate: The formed hydrazone may be particularly stable, requiring more energy to overcome the activation barrier for the intramolecular cyclization step.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or pH of the reaction mixture may not be ideal for promoting the cyclization and subsequent dehydration. For instance, at a neutral pH (pH 7), the reaction may form the hydrazone but not proceed to the cyclized pyrazole[1].

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the intramolecular cyclization step.

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or degradation of the hydrazine derivative can lead to side reactions and inhibit the desired cyclization.

Q2: How can I confirm that my reaction is stalling at the hydrazone intermediate?

You can monitor the progress of your reaction using Thin Layer Chromatography (TLC). The hydrazone intermediate will have a different Rf value compared to your starting materials and the final pyrazole product. By co-spotting your reaction mixture with the starting materials, you can visualize the consumption of reactants and the appearance of new spots corresponding to the intermediate and the product. If you observe a persistent spot for the intermediate with little formation of the product spot over time, it indicates a stalled cyclization. Further characterization of the isolated intermediate by NMR spectroscopy can also confirm its identity.

Q3: What specific steps can I take to drive the cyclization of a stable hydrazone to the pyrazole product?

If you have identified that the reaction is stalling at the hydrazone intermediate, here are several strategies you can employ to promote the cyclization:

  • Increase the Temperature: Often, simply increasing the reaction temperature by heating under reflux can provide the necessary energy to overcome the activation barrier for cyclization.

  • Acid Catalysis: The Knorr pyrazole synthesis is typically acid-catalyzed[2][3][4]. Adding a catalytic amount of a protic acid like glacial acetic acid or a few drops of a stronger acid like sulfuric acid can protonate a carbonyl group, making it more electrophilic and facilitating the intramolecular nucleophilic attack by the second nitrogen of the hydrazine[3][4].

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in pyrazole synthesis[5][6][7][8][9][10][11]. The high energy input from microwaves can efficiently promote the cyclization of the hydrazone intermediate[5][6][7][8][9][10][11].

  • Change the Solvent: The choice of solvent can influence the reaction rate and yield. In some cases, switching to a higher-boiling point solvent or a different polarity solvent can favor the cyclization step.

  • Use of Dehydrating Agents: Since the final step of the cyclization is the elimination of a water molecule, adding a dehydrating agent can help drive the equilibrium towards the pyrazole product.

Q4: I am performing a pyrazole synthesis from a chalcone and observing low conversion. What should I do?

The synthesis of pyrazolines (which can be oxidized to pyrazoles) from chalcones and hydrazines can also face issues of incomplete reaction. Here are some troubleshooting tips:

  • Catalyst: The reaction is often catalyzed by an acid (like glacial acetic acid) or a base. Ensure you are using the appropriate catalyst for your specific substrates.

  • Reactant Stoichiometry: Using an excess of the hydrazine derivative (e.g., 1.2 to 3 equivalents) can help drive the reaction to completion[12].

  • Reaction Time and Temperature: These reactions are often carried out under reflux for several hours[13]. Ensure sufficient reaction time and temperature. Monitoring by TLC is crucial to determine the point of maximum conversion.

  • Ultrasound Irradiation: Similar to microwave assistance, ultrasound has been shown to accelerate the synthesis of pyrazolines from chalcones, leading to higher yields in shorter times[12][14].

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies, illustrating how different reaction parameters can affect the yield of pyrazole synthesis.

Table 1: Effect of Solvent on Pyrano[2,3-c]pyrazole Synthesis Yield

EntrySolventTime (min)Yield (%)
1CH₃CN4570
2THF4078
3DMF5580
4CH₂Cl₂3585
5EtOH2590
6No Solvent7-1595

Adapted from a study on the synthesis of pyrano[2,3-c]pyrazole derivatives.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Pyrazoline Synthesis from Chalcone

MethodReaction TimeYieldReference
Conventional Reflux6.5 hours"Excellent"[10]
Microwave-Assisted1 minute"Efficient"[10]

Table 3: Effect of Reactant Molar Ratio on the Synthesis of 1,3,5-Triphenyl-2-pyrazoline under Ultrasound Irradiation

EntryMolar Ratio (Chalcone:Phenylhydrazine HCl)Yield (%)
a1:176
b1:282
c1:389

Adapted from Ji, S.-J., et al. (2007). The reaction was carried out in an acetic acid/water solution at room temperature.[12]

Experimental Protocols

Here are detailed methodologies for two common pyrazole synthesis procedures.

Protocol 1: Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from the procedure for the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.

Materials:

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • 2,4-pentanedione (acetylacetone)

  • Ether

  • Anhydrous potassium carbonate

  • Saturated sodium chloride solution

  • Petroleum ether (90-100°C)

Procedure:

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.5 mole) of hydrazine sulfate in 500 ml of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • While maintaining the temperature at approximately 15°C, add 50 g (0.5 mole) of acetylacetone dropwise with stirring. The addition should take about 30 minutes.

  • Continue stirring the mixture at 15°C for 1 hour. During this time, the 3,5-dimethylpyrazole may begin to precipitate.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.

  • Combine the ether extracts and wash once with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the ether by distillation. The residue will be a slightly yellow crystalline solid of 3,5-dimethylpyrazole.

  • Dry the product under reduced pressure. The expected yield is 37–39 g (77–81%) with a melting point of 107–108°C[15].

  • For further purification, the product can be recrystallized from approximately 250 ml of 90–100°C petroleum ether[15].

Protocol 2: Synthesis of 1,3,5-Triphenyl-2-Pyrazoline from Chalcone and Phenylhydrazine

This protocol describes the synthesis of a pyrazoline derivative from a chalcone and a substituted hydrazine under acidic conditions.

Materials:

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (5 ml).

  • Add phenylhydrazine (1 mmol) dropwise to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1 mmol).

  • Heat the reaction mixture at 80°C under reflux for 4-6 hours[13].

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane and ethyl acetate).

  • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by filtration, wash with water, and dry.

  • The crude pyrazoline can be purified by recrystallization from ethanol[13].

Visualizations

Knorr Pyrazole Synthesis Pathway

The following diagram illustrates the reaction mechanism of the Knorr pyrazole synthesis, from the initial condensation to the final pyrazole product.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: Reaction mechanism of the Knorr pyrazole synthesis.

Troubleshooting Workflow for Incomplete Cyclization

This workflow provides a logical sequence of steps to diagnose and resolve issues of incomplete cyclization in pyrazole synthesis.

Troubleshooting_Workflow Start Start: Incomplete Cyclization (Hydrazone Intermediate Observed) Check_Purity Step 1: Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Step 2: Optimize Reaction Conditions Check_Purity->Optimize_Conditions Increase_Temp Increase Temperature (Reflux) Optimize_Conditions->Increase_Temp Thermal Energy Add_Catalyst Add/Change Acid Catalyst (e.g., Acetic Acid) Optimize_Conditions->Add_Catalyst Catalysis Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Solvent Effect Microwave Use Microwave Irradiation Optimize_Conditions->Microwave Energy Source Monitor_TLC Monitor Progress by TLC Increase_Temp->Monitor_TLC Add_Catalyst->Monitor_TLC Change_Solvent->Monitor_TLC Microwave->Monitor_TLC Success Successful Cyclization: Isolate Product Monitor_TLC->Success Reaction Complete Failure Still Incomplete: Consider Alternative Synthetic Route Monitor_TLC->Failure No Improvement

Caption: Troubleshooting workflow for incomplete pyrazole cyclization.

References

Technical Support Center: Purification of 1-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 1-phenyl-1H-pyrazole-5-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete reaction during synthesis. - Product loss during workup and extraction. - Suboptimal recrystallization conditions (e.g., wrong solvent, rapid cooling). - Product degradation.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize extraction procedures by ensuring the correct pH and using an appropriate solvent. - Screen various solvents for recrystallization to find one with a good solubility differential at high and low temperatures. Allow for slow cooling to maximize crystal formation. - Avoid excessive heat during purification, as pyrazole derivatives can be temperature-sensitive.
Colored Impurities in the Final Product - Degradation of the phenylhydrazine starting material, which can be sensitive to air and light. - Formation of colored byproducts during the Vilsmeier-Haack reaction.- Use fresh, purified phenylhydrazine for the synthesis. If degradation is suspected, consider purifying it by distillation before use. - Handle sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). - A charcoal treatment during recrystallization may help remove colored impurities.
Presence of Multiple Spots on TLC After Purification - Formation of regioisomers during the Vilsmeier-Haack reaction. Formylation can sometimes occur on the phenyl ring if it is activated by electron-donating groups.[1] - Incomplete aromatization, leading to the presence of pyrazoline intermediates.- Carefully analyze NMR and MS data to identify the isomeric impurities. - Optimize reaction conditions (e.g., temperature, stoichiometry) to favor the formation of the desired isomer. - Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the isomers. - If pyrazoline is present, consider an additional oxidation step, such as heating in a suitable solvent or using a mild oxidizing agent.
Product "Oils Out" During Recrystallization - The boiling point of the recrystallization solvent is higher than the melting point of the compound. - The compound is too soluble in the chosen solvent, even at low temperatures. - The presence of impurities that depress the melting point.- Select a lower-boiling point solvent for recrystallization. - Use a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity is observed, then heat to redissolve and cool slowly. - Attempt to purify the crude product by column chromatography before recrystallization to remove impurities.
Difficulty in Removing Residual Solvent (e.g., DMF) - N,N-Dimethylformamide (DMF) is a high-boiling point solvent commonly used in the Vilsmeier-Haack reaction.- After the reaction, quench the mixture with ice water and extract the product with a suitable organic solvent like ethyl acetate. - Wash the organic layer multiple times with water or brine to remove DMF. - If residual DMF remains, it can sometimes be removed by co-evaporation with a lower-boiling point solvent like toluene under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via the Vilsmeier-Haack reaction?

A1: Common impurities include unreacted starting materials (e.g., 1-phenylpyrazole), regioisomers (where formylation occurs at a different position, such as the phenyl ring), and potentially pyrazoline byproducts from incomplete aromatization. Degradation products of phenylhydrazine can also be present as colored impurities.

Q2: Which solvent systems are recommended for the column chromatography purification of this compound?

A2: A common and effective solvent system for the column chromatography of pyrazole derivatives is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on the separation observed on TLC. A starting point could be a 19:1 or 9:1 mixture of hexane to ethyl acetate, gradually increasing the polarity if necessary.[2]

Q3: What are the best solvents for recrystallizing this compound?

A3: Ethanol is a frequently used and effective solvent for the recrystallization of similar pyrazole carbaldehydes.[3][4] Other options include methanol, or mixed solvent systems such as ethanol/water or hexane/ethyl acetate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: My purified product shows a broad melting point range. What could be the issue?

A4: A broad melting point range is typically an indication of impurities. Even small amounts of impurities can significantly depress and broaden the melting point. It is recommended to re-purify the product, for instance by performing a second recrystallization or by using column chromatography.

Q5: How can I confirm the regioselectivity of the Vilsmeier-Haack formylation?

A5: The regioselectivity of the formylation can be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. 1H NMR will show characteristic shifts for the aldehyde proton and the protons on the pyrazole and phenyl rings. 2D NMR techniques like NOESY can help establish through-space correlations between protons to confirm the position of the formyl group. For 1-phenylpyrazole, formylation is generally expected at the 4-position of the pyrazole ring.[5]

Data Presentation

Table 1: Qualitative Solubility of this compound

This table provides a general guide to the solubility of this compound in various common laboratory solvents.

Solvent Solubility Notes
TolueneSoluble[6]Good for extractions and as a co-solvent for removing high-boiling point impurities.
EthanolSoluble when hot, less soluble when coldA good candidate for recrystallization.[3][4]
MethanolSoluble when hot, less soluble when coldAnother potential solvent for recrystallization.[7]
Ethyl AcetateSolubleCommonly used for extraction from aqueous solutions.
HexaneSparingly soluble to insolubleOften used as a "poor" solvent in mixed-solvent recrystallizations.
WaterInsolubleUseful for precipitating the product from reaction mixtures and for washing during workup.
Dimethylformamide (DMF)SolubleOften used as a solvent in the Vilsmeier-Haack reaction.
Dichloromethane (DCM)SolubleCan be used for extraction.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes a standard method for the recrystallization of this compound from ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate, 19:1).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_methods Purification Methods cluster_analysis Analysis synthesis Vilsmeier-Haack Reaction quench Quench with Ice Water synthesis->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry TLC TLC Analysis of Crude dry->TLC column Column Chromatography TLC->column Complex Mixture recrystallization Recrystallization TLC->recrystallization Relatively Pure final_TLC TLC of Pure Fractions column->final_TLC recrystallization->final_TLC characterization NMR, MS, MP Analysis final_TLC->characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_tlc_results TLC Analysis cluster_solutions Troubleshooting Paths start Impure Product After Initial Purification check_tlc Analyze by TLC start->check_tlc single_spot Single Spot, but Colored/Low MP check_tlc->single_spot multiple_spots Multiple Spots check_tlc->multiple_spots charcoal Charcoal Treatment during Recrystallization single_spot->charcoal Colored Impurities re_recrystallize Re-recrystallize with Slow Cooling single_spot->re_recrystallize Broad Melting Point column Column Chromatography multiple_spots->column Separable Spots check_isomers Check for Regioisomers/Pyrazolines multiple_spots->check_isomers Closely Spaced Spots check_isomers->column Optimize Solvent System

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Purification Strategies for Phenylhydrazine-Containing Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted phenylhydrazine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted phenylhydrazine?

A1: The primary methods for removing unreacted phenylhydrazine from a reaction mixture are:

  • Acid-Base Extraction: This technique leverages the basic nature of phenylhydrazine to separate it from neutral or acidic desired products.

  • Chemical Quenching: Unreacted phenylhydrazine can be converted into a more easily removable derivative (a hydrazone) by reacting it with an aldehyde or ketone.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, effectively isolating the desired product from residual phenylhydrazine.

  • Distillation: For thermally stable, non-volatile products, vacuum distillation can be used to remove the more volatile phenylhydrazine.

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification, leaving the phenylhydrazine impurity in the mother liquor.[1]

Q2: My desired product is sensitive to acid. Can I still use acid-base extraction?

A2: If your product is acid-sensitive, you can use a milder acidic wash, such as aqueous ammonium chloride, or you may need to avoid this method altogether. Alternative methods like chemical quenching or chromatography would be more suitable.

Q3: How do I choose the best removal method for my specific reaction?

A3: The choice of method depends on the properties of your desired product:

  • For acid-stable, organic-soluble products: Acid-base extraction is often the most efficient method.

  • When the desired product is difficult to separate from phenylhydrazine by extraction: Chemical quenching followed by extraction or chromatography is a good alternative.

  • For non-volatile, thermally stable products: Vacuum distillation can be effective.[2][3]

  • For solid products: Recrystallization is a powerful purification technique.[1]

  • For complex mixtures or when high purity is required: Column chromatography is the most versatile method.

Q4: What are the safety precautions when working with phenylhydrazine?

A4: Phenylhydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and skin contact.[2]

Troubleshooting Guides

Problem: Phenylhydrazine is still present in my organic layer after an acidic wash.
  • Potential Cause: Insufficient acid was used, or the mixing of the aqueous and organic layers was not thorough enough.

  • Recommended Solution:

    • Perform additional washes with dilute acid (e.g., 1M HCl).

    • Ensure vigorous mixing during the extraction to maximize the surface area between the two phases.

    • Check the pH of the aqueous layer after extraction to ensure it is acidic.

Problem: My product is lost during the acid-base extraction.
  • Potential Cause: Your product may have some basicity and is being extracted into the acidic aqueous layer.

  • Recommended Solution:

    • Neutralize the acidic aqueous washes with a base (e.g., NaHCO₃ or NaOH) and back-extract with an organic solvent to recover any dissolved product.

    • Consider using a less aggressive purification method like column chromatography or chemical quenching.

Problem: Chemical quenching did not completely remove the phenylhydrazine.
  • Potential Cause: An insufficient amount of the quenching agent (aldehyde or ketone) was used, or the reaction time was too short.

  • Recommended Solution:

    • Add another equivalent of the quenching agent and allow the reaction to stir for a longer period.

    • Gently warming the reaction mixture may increase the rate of hydrazone formation.

    • The resulting hydrazone may still require removal by extraction or chromatography, but it is often easier to separate than phenylhydrazine itself.

Data Presentation: Comparison of Removal Methods

MethodPrincipleTypical ApplicationAdvantagesDisadvantagesTypical Recovery/Efficiency
Acid-Base Extraction Phenylhydrazine (a base) is protonated by an acid, forming a water-soluble salt that partitions into the aqueous phase.Removal from neutral or acidic organic-soluble products.Fast, inexpensive, and effective for large scales.Not suitable for acid-sensitive products; may form emulsions.High, often >90-95% removal efficiency with multiple washes.[4][5][6]
Chemical Quenching Reacts with an aldehyde or ketone to form a phenylhydrazone, which has different solubility and chromatographic properties.[7][8]When extraction is ineffective or the product is sensitive to acid.Can be done in situ; converts phenylhydrazine to a less reactive compound.Introduces another reagent and byproduct that may need removal.Reaction is typically high yielding; overall efficiency depends on the subsequent purification of the hydrazone.
Column Chromatography Differential adsorption of the product and phenylhydrazine onto a stationary phase (e.g., silica gel).Purification of a wide range of products, especially when high purity is needed.Highly effective for separating compounds with different polarities; applicable to small and large scales.Can be time-consuming and requires significant solvent volumes; potential for product loss on the column.Variable, depends on the separation efficiency.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.[9]Removal from non-volatile, thermally stable products.Effective for large quantities; can yield very pure phenylhydrazine if that is the desired outcome.Requires specialized equipment; not suitable for thermally sensitive or high-boiling point products.Phenylhydrazine boiling point: 137-138 °C at 18 mmHg.[2]
Recrystallization Purification of a solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.[10]Purification of solid products.Can yield very pure material; relatively simple procedure.Requires the product to be a solid; some product loss in the mother liquor is inevitable.Highly dependent on the solubility difference between the product and impurity.

Experimental Protocols

Acid-Base Extraction

This protocol describes the removal of phenylhydrazine from a solution of a neutral organic product in an organic solvent like ethyl acetate or dichloromethane.

Methodology:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the extraction with 1M HCl two more times.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Workflow for Acid-Base Extraction

start Reaction Mixture in Organic Solvent add_hcl Add 1M HCl to Separatory Funnel start->add_hcl shake_vent Shake and Vent add_hcl->shake_vent separate_layers Separate Aqueous and Organic Layers shake_vent->separate_layers repeat_wash Repeat HCl Wash (2x) separate_layers->repeat_wash Organic Layer waste1 separate_layers->waste1 Aqueous Layer (contains PhNHNH3+Cl-) wash_bicarb Wash with Saturated NaHCO3 Solution repeat_wash->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Purified Product filter_concentrate->product

Caption: Workflow for removing phenylhydrazine via acid-base extraction.

Chemical Quenching with Acetone

This protocol details the in-situ quenching of excess phenylhydrazine by converting it to acetone phenylhydrazone.

Methodology:

  • Cool the reaction mixture in an ice bath to control any potential exotherm.

  • Add acetone (1.5 to 2.0 equivalents relative to the excess phenylhydrazine) dropwise to the stirring reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete reaction.[11][12]

  • The resulting acetone phenylhydrazone can then be removed by standard workup procedures, such as extraction or column chromatography. The hydrazone is typically more nonpolar than phenylhydrazine, which may facilitate its separation from a polar product.

Workflow for Chemical Quenching

start Reaction Mixture with Excess Phenylhydrazine cool Cool Mixture in Ice Bath start->cool add_acetone Add Acetone Dropwise cool->add_acetone warm_stir Warm to Room Temp and Stir for 1-2h add_acetone->warm_stir Forms Acetone Phenylhydrazone workup Proceed to Workup (Extraction or Chromatography) warm_stir->workup product Purified Product workup->product

Caption: Workflow for quenching unreacted phenylhydrazine with acetone.

Purification by Column Chromatography

This protocol provides a general guideline for separating a desired product from phenylhydrazine using silica gel chromatography.

Methodology:

  • Concentrate the crude reaction mixture to a small volume. It can be adsorbed onto a small amount of silica gel to be dry-loaded onto the column.

  • Prepare a silica gel column using an appropriate solvent system (eluent). The choice of eluent depends on the polarity of the desired product and should be determined beforehand by thin-layer chromatography (TLC) analysis. A less polar solvent system will typically elute the desired product before the more polar phenylhydrazine.

  • Carefully load the concentrated crude mixture onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions and concentrate them under reduced pressure to yield the purified product.

Logical Flow for Purification Strategy

start Crude Reaction Mixture Containing Phenylhydrazine is_product_solid Is the desired product a solid? start->is_product_solid recrystallize Recrystallization is_product_solid->recrystallize Yes is_product_acid_stable Is the product acid-stable? is_product_solid->is_product_acid_stable No purified_product Purified Product recrystallize->purified_product acid_wash Acid-Base Extraction is_product_acid_stable->acid_wash Yes is_separation_good Is separation from phenylhydrazine effective? is_product_acid_stable->is_separation_good No acid_wash->purified_product chromatography Column Chromatography chromatography->purified_product is_separation_good->chromatography Yes quench Chemical Quench is_separation_good->quench No quench->chromatography Followed by

Caption: Decision-making diagram for selecting a purification method.

References

Technical Support Center: Scaling Up the Vilsmeier-Haack Reaction for Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole aldehydes via the Vilsmeier-Haack reaction, with a focus on scaling up the process. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application for pyrazole aldehydes?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as a pyrazole.[1] The reaction utilizes a "Vilsmeier reagent," which is typically an electrophilic chloroiminium salt. This reagent is usually formed from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] For pyrazoles, this reaction is often employed to regioselectively add a formyl group, a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates.[3][4]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[1][3] This reaction is exothermic and must be conducted under anhydrous conditions to prevent the decomposition of the highly moisture-sensitive reagent.[1]

Q3: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

Scaling up the Vilsmeier-Haack reaction presents significant safety challenges. The reagents are hazardous; phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is thermally unstable, and its formation is exothermic, which can lead to a rapid temperature and pressure increase, potentially causing a runaway reaction.[5][6] It is crucial to conduct the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Careful control of the addition rate and temperature is paramount, and the quenching of the reaction mixture with ice water must be done slowly and cautiously to manage the exothermic release of heat.[1] For larger scale operations, a thorough thermal hazard assessment is recommended.[7]

Q4: How can I monitor the progress of the reaction?

The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC).[1][3][8] To do this, a small aliquot of the reaction mixture is carefully quenched, typically with water or a basic solution, and then extracted with an organic solvent. The organic extract is then spotted on a TLC plate. The reaction is considered complete when the starting pyrazole spot is no longer visible and a new spot corresponding to the pyrazole aldehyde product is observed.[1]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity. 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The aldehyde product may be sensitive to the work-up conditions.[1]1. Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a gradual increase in temperature (e.g., to 70-80 °C).[1][9] 4. Perform the work-up at low temperatures and neutralize the acidic solution carefully.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1]1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath or a cryostat to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Side Reactions: Over-formylation or other side reactions can occur, especially with a large excess of the Vilsmeier reagent. 2. Decomposition: The product or starting material may be decomposing under the reaction conditions.[1]1. Optimize the stoichiometry of the Vilsmeier reagent. A smaller excess may be sufficient. 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography on silica gel or recrystallization.[1]
Difficulty in Isolating the Product 1. Product is Water-Soluble: The pyrazole aldehyde may have some solubility in the aqueous layer during work-up.[1] 2. Emulsion Formation During Extraction: This can make phase separation difficult.[1]1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and "salt out" the organic product. Perform multiple extractions with a suitable organic solvent. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective on a smaller scale.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Pyrazole

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.[10]

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes, during which the Vilsmeier reagent will form, often as a viscous, white solid or a pale-yellow solution.[3]

2. Formylation Reaction:

  • Dissolve the pyrazole starting material in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane (DCM).[1]

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]

  • After the addition, the reaction mixture can be stirred at low temperature, allowed to warm to room temperature, or heated, depending on the reactivity of the pyrazole substrate.[9] Reaction times can range from a few hours to over 24 hours.[1][3]

  • Monitor the reaction progress by TLC.[1]

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture back down in an ice bath.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.[1][3]

  • Extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude pyrazole aldehyde by column chromatography on silica gel or by recrystallization.[3]

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate_Complex Intermediate Complex Vilsmeier_Reagent->Intermediate_Complex Electrophilic Attack Pyrazole Pyrazole Pyrazole->Intermediate_Complex Iminium_Salt Iminium Salt Intermediate_Complex->Iminium_Salt Elimination Hydrolysis H₂O Work-up Iminium_Salt->Hydrolysis Pyrazole_Aldehyde Pyrazole Aldehyde Hydrolysis->Pyrazole_Aldehyde

Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) start->reagent_prep substrate_add Add Pyrazole Substrate (Dropwise at low temp) reagent_prep->substrate_add reaction Reaction (Monitor by TLC) substrate_add->reaction workup Quench with Ice/Water & Neutralize reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate & Purify (Chromatography/ Recrystallization) extraction->purification product Final Product: Pyrazole Aldehyde purification->product

Caption: General experimental workflow for pyrazole aldehyde synthesis.

Troubleshooting_Tree start Low or No Yield? check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents Yes side_reactions Side Reactions/ Tarry Residue? start->side_reactions No check_temp_time Optimize Temp/Time (Monitor by TLC) check_reagents->check_temp_time check_stoichiometry Adjust Stoichiometry (Increase Vilsmeier Reagent) check_temp_time->check_stoichiometry control_temp Improve Temperature Control (Especially during additions) side_reactions->control_temp Yes isolation_issue Product Isolation Issues? side_reactions->isolation_issue No purify_reagents Use High-Purity Reagents/Solvents control_temp->purify_reagents salt_out Saturate Aqueous Layer with Brine isolation_issue->salt_out Yes

Caption: Troubleshooting decision tree for Vilsmeier-Haack reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with pyrazole aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions on pyrazole aldehydes?

A1: The primary challenges include:

  • Low Conversion or No Reaction: This can be due to catalyst inhibition by the pyrazole nitrogen, catalyst deactivation, or suboptimal reaction conditions.

  • Side Reactions: The aldehyde group can participate in side reactions such as aldol condensation, oxidation, or reduction, especially under harsh basic conditions or elevated temperatures. Other common side reactions include hydrodehalogenation of the pyrazole halide and homocoupling of the coupling partners.

  • Difficulty in Catalyst/Ligand Selection: The presence of both a coordinating pyrazole ring and a potentially reactive aldehyde group requires careful selection of the catalyst system to achieve high chemoselectivity and yield.

Q2: Can the pyrazole nitrogen inhibit the palladium catalyst? How can this be mitigated?

A2: Yes, the nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1] These ligands can promote the desired catalytic cycle by stabilizing the active palladium species and preventing strong coordination with the pyrazole nitrogen.

Q3: Is it necessary to protect the aldehyde group during the cross-coupling reaction?

A3: Not always. The necessity of protecting the aldehyde group depends on the specific reaction conditions, particularly the strength of the base and the reaction temperature. For many cross-coupling reactions, using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can prevent side reactions involving the aldehyde.[2] However, if harsh conditions are unavoidable, the aldehyde can be protected as an acetal (e.g., using ethylene glycol), which is stable to basic conditions and can be readily deprotected with aqueous acid after the coupling reaction.[3]

Q4: Which type of palladium precatalyst is recommended for these reactions?

A4: Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts and PEPPSI™-type precatalysts for NHC ligands, are often more reliable than traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] These precatalysts facilitate the clean and efficient generation of the active LPd(0) catalytic species, leading to more consistent and reproducible results.[4]

Troubleshooting Guides

Issue 1: Low to No Conversion of Starting Material
Possible Cause Troubleshooting Step
Catalyst Inhibition/Deactivation • Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, or an NHC ligand).• Use a modern palladium precatalyst (e.g., G3/G4 Buchwald or PEPPSI precatalysts).• Ensure rigorous degassing of solvents and reagents to remove oxygen, which can deactivate the catalyst.[5]
Suboptimal Reaction Temperature • For less reactive halides (e.g., chlorides), incrementally increase the reaction temperature. Be mindful that higher temperatures can promote side reactions.
Inappropriate Base • The base is crucial for activating the coupling partner.[6] Ensure the base is strong enough for the specific reaction but not so strong as to cause substrate decomposition.• For Suzuki reactions, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.[2]
Poor Reagent Quality • Ensure starting materials are pure, as impurities can poison the catalyst.[5] • Use anhydrous and degassed solvents and amines.
Issue 2: Significant Side Product Formation
Side Product Possible Cause Troubleshooting Step
Hydrodehalogenation • The base may be too strong or the temperature too high.• Proton source in the reaction mixture.• Screen weaker bases (e.g., K₂CO₃, KF).• Lower the reaction temperature and extend the reaction time.• Ensure the use of anhydrous solvents.
Homocoupling (Glaser coupling in Sonogashira) • Presence of oxygen, especially with copper(I) co-catalysts.• Ensure anaerobic conditions through thorough degassing (e.g., freeze-pump-thaw cycles).• For Sonogashira reactions, consider using copper-free conditions.• Add the alkyne slowly to the reaction mixture.
Aldehyde-Related Side Reactions • The base is too strong, promoting reactions like aldol condensation.• Use a milder base (e.g., K₂CO₃, K₃PO₄).• Protect the aldehyde as an acetal before the coupling reaction.[3]

Data Presentation: Catalyst System Performance

The following tables summarize quantitative data for different cross-coupling reactions. Note that data for pyrazole aldehydes are limited, and some results are for analogous pyrazole or aryl aldehyde systems, intended as a starting point for optimization.

Table 1: Sonogashira Coupling of 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde with Terminal Alkynes

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80385
1-HeptynePdCl₂(PPh₃)₂ / CuIEt₃NDMF80378
3,3-Dimethyl-1-butynePdCl₂(PPh₃)₂ / CuIEt₃NDMF80381

Table 2: Representative Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids

Pyrazole SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1-Boc-4-bromopyrazolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
1-Me-4-bromopyrazolePd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane/H₂O10092
4-Bromopyrazole (unprotected)XPhos-Pd-G3 (3)-K₃PO₄Dioxane/H₂O10086

Table 3: Representative Buchwald-Hartwig Amination of 4-Halopyrazoles

Pyrazole SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1-Trityl-4-bromopyrazoleBenzylaminePd(dba)₂ (10)tBuDavePhos (20)KOBu-tXylene160 (MW)88
1-Benzyl-4-bromopyrazoleMorpholinePd(OAc)₂ (2)BINAP (3)NaOBu-tToluene10095
4-Bromo-1H-pyrazoleAnilinetBuBrettPhos-Pd-G4 (2)-LHMDSDioxane10085

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of a Halopyrazole Aldehyde

This protocol is adapted from the successful coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.

Materials:

  • 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF via syringe, followed by triethylamine and the terminal alkyne.

  • Heat the reaction mixture to 80 °C and stir for 3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halopyrazole Aldehyde

This is a general starting protocol; optimization of catalyst, ligand, base, and solvent may be required.

Materials:

  • Halopyrazole aldehyde (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • In a glovebox or under an inert atmosphere, add the halopyrazole aldehyde, arylboronic acid, palladium precatalyst, and K₃PO₄ to a reaction vial.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Pyrazole Aldehyde - Coupling Partner - Catalyst & Ligand - Base setup Combine Reagents in Flame-Dried Flask prep_reagents->setup prep_solvent Prepare Anhydrous, Degassed Solvent add_solvents Add Solvent & Liquid Reagents via Syringe prep_solvent->add_solvents inert Evacuate & Backfill with Inert Gas (3x) setup->inert inert->add_solvents heating Heat to Desired Temperature & Stir add_solvents->heating monitor Monitor by TLC / LC-MS heating->monitor quench Quench Reaction & Perform Aqueous Wash monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter & Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Tree start Low Yield or No Reaction check_reagents Verify Reagent Quality (Purity, Anhydrous, Degassed) start->check_reagents check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions catalyst_inactive Catalyst Inactive? check_catalyst->catalyst_inactive ligand_issue Ligand Inappropriate? check_catalyst->ligand_issue temp_issue Temperature Too Low? check_conditions->temp_issue base_issue Base Ineffective? check_conditions->base_issue solution_precatalyst Use Fresh Catalyst or Modern Precatalyst catalyst_inactive->solution_precatalyst Yes solution_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, NHC) ligand_issue->solution_ligand Yes solution_temp Increase Temperature Incrementally temp_issue->solution_temp Yes solution_base Screen Stronger or More Soluble Base (e.g., K3PO4, Cs2CO3) base_issue->solution_base Yes

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

References

Technical Support Center: Managing Pyrazolium Salt Formation Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of pyrazolium salts under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing pyrazolium salts under acidic conditions?

A1: There are two main strategies for forming pyrazolium salts. The choice depends on the availability of the starting materials and the desired substitution pattern on the pyrazole ring.

  • Method 1: Cyclocondensation followed by N-alkylation/acidification. This involves first constructing the pyrazole ring, typically through a Knorr pyrazole synthesis, which uses a 1,3-dicarbonyl compound and a hydrazine derivative.[1] The resulting pyrazole is then N-alkylated to form the desired pyrazolium salt.[1]

  • Method 2: Direct functionalization of a pre-formed pyrazole. This is a more straightforward approach when the pyrazole core is readily available.[1] The synthesis can be achieved through direct N-alkylation or by reacting the pyrazole with a suitable acid, such as hydrochloric acid or tetrafluoroboric acid, to form the corresponding salt.[2][3] Solid-state grinding of a pyrazole with a metal chloride in the presence of HCl gas is another documented method.[2]

Q2: My reaction yield is consistently low. What factors could be responsible and how can I improve it?

A2: Low yields are a common issue and can be attributed to several factors. Optimization of reaction conditions is crucial.

  • Solvent Choice: The solvent can significantly impact yield. For instance, in certain recyclization reactions to form pyrazolones, switching from acetic acid to ethanol and using the hydrochloride salt of the reactant increased the yield from 37% to 55%.[4]

  • Reaction Time and Temperature: Insufficient reaction time may lead to incomplete conversion. However, prolonged reaction times do not always improve the yield and can sometimes lead to decomposition.[4] Temperature is also critical; some reactions require reflux, while others proceed efficiently at room temperature.[4][5]

  • Catalyst: The absence of a catalyst can prevent a reaction from proceeding at all.[5] Various catalysts, including Lewis acids like lithium perchlorate or silver triflate (AgOTf), have been shown to improve reaction rates and yields significantly.[5]

  • pH and Acid Choice: The acidity of the medium is critical. In some cases, direct use of the reactant's salt form (e.g., phenylhydrazine hydrochloride) can be more effective than adding acid separately.[4]

Q3: I'm observing significant impurity formation. How can I achieve a cleaner reaction?

A3: Impurities often arise from side reactions or the formation of isomers. The primary method for purification is the crystallization of the pyrazolium salt. By dissolving the crude product in a suitable organic solvent and adding an acid, the desired pyrazolium salt can be selectively precipitated, leaving many impurities behind in the solution.[6] This process can effectively separate isomeric byproducts, such as separating 3,4-dimethylpyrazole from 3-ethylpyrazole.[6]

Q4: How does the choice of acid and counter-anion affect the final salt?

A4: The acid used not only facilitates the salt formation but also determines the counter-anion, which can influence the salt's properties, such as stability, solubility, and melting point.[3] For example, some pyrazolium tetrachlorocuprate salts are unstable in solution and spontaneously emit HCl at room temperature, while their cobalt and zinc analogues are stable.[2] Common counter-anions like chloride (Cl⁻), tetrafluoroborate (BF₄⁻), triflate (OTf⁻), and p-toluenesulfonate (PTS⁻) can be introduced by using the corresponding acid (e.g., HCl, HBF₄·Et₂O).[3]

Q5: My starting materials have poor solubility in the chosen solvent. What are my options?

A5: Low solubility is a frequent challenge, and often, carrying out the reaction at reflux is necessary to dissolve the starting materials.[4] Alternatively, using a different solvent system, such as an ionic liquid (e.g., 1-ethyl-3-methylimidazolium chloride), can improve solubility and act as a catalyst.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inappropriate solvent.Test a range of solvents. For example, if refluxing in acetic acid gives low yields, try ethanol.[4]
Reaction time is not optimal.Monitor the reaction using TLC to determine the optimal time. Increasing time does not always increase yield.[4]
Catalyst is missing or ineffective.Introduce a Lewis acid catalyst (e.g., LiClO₄, AgOTf) to improve reaction rates.[5]
Reaction temperature is too low/high.Optimize temperature. Some reactions require reflux, while others work best at room temperature.[4][5]
Impure Product / Isomers Side reactions are occurring.Utilize purification via acid salt crystallization. Dissolve the crude product in a solvent, add acid to precipitate the desired salt, and filter.[6]
Non-regioselective reaction conditions.For reactions like arylhydrazine condensation, perform the reaction at room temperature in a solvent like N,N-dimethylacetamide to enhance regioselectivity.[5]
Product is Unstable Unstable counter-anion.The choice of metal halide or acid can lead to instability (e.g., some copper salts spontaneously emit HCl).[2] Consider using a different acid (e.g., HBF₄) to form a more stable salt.[3]
Inherent instability of the molecule.Handle the product under an inert atmosphere and store it at low temperatures.
Reaction Fails to Proceed Starting materials are not activated.Use the salt form of a reactant (e.g., phenylhydrazine hydrochloride) to increase reactivity.[4]
Reaction requires a catalyst.A catalyst may be essential for the reaction to proceed.[5] Attempt the reaction with a suitable Lewis acid.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazolone Synthesis from Furanone 1a and Phenylhydrazine 6a. [4]

EntryReactantSolventTime (h)Yield (%)
1PhenylhydrazineAcetic Acid2437
2PhenylhydrazineAcetic Acid4837
6Phenylhydrazine hydrochlorideAcetic Acid2455
7Phenylhydrazine hydrochlorideToluene2425
8Phenylhydrazine hydrochlorideDioxane2430
9Phenylhydrazine hydrochlorideEthanol2475
10Phenylhydrazine hydrochlorideEthanol875
11Phenylhydrazine hydrochlorideEthanol450

Experimental Protocols

Protocol 1: Synthesis of N-Phenyl Pyrazoles via Knorr Cyclocondensation in an Ionic Liquid [1]

This protocol describes a one-pot synthesis using an ionic liquid as both the catalyst and solvent.

  • Reactant Mixture: In a round-bottomed flask, dissolve the 1,3-dicarbonyl compound (13.8 mmol) and phenylhydrazine (13.8 mmol) in 1-ethyl-3-methylimidazolium chloride (5 ml).

  • Reaction: Stir the mixture at room temperature for 20 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice.

  • Isolation: Filter the resulting solid, wash it thoroughly with water, and allow it to dry.

  • Purification: Recrystallize the crude product from a DMF-ethanol mixture to obtain the pure N-phenyl pyrazole. This product can then be treated with a strong acid to form the pyrazolium salt.

Protocol 2: Direct Synthesis of Pyrazolium Salts from Pyrazole and Acid [3]

This protocol is for the direct conversion of a substituted pyrazole to its chloride or tetrafluoroborate salt.

  • Dissolution: Dissolve the corresponding pyrazole (3 mmol) in dichloromethane (50 mL) in a flask.

  • Acid Addition: Slowly add a solution of hydrochloric acid (specific gravity 1.19) or tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O) to the stirred solution until a white precipitate forms.

  • Reaction: Continue stirring the mixture at room temperature for 5 hours.

  • Concentration & Cooling: Reduce the solvent volume by half under reduced pressure and then cool the mixture to -18 °C for 1 hour.

  • Isolation: Filter the solid precipitate, wash with water, and dry under a vacuum to yield the pyrazolium salt.

Protocol 3: Purification of Pyrazoles via Acid Salt Crystallization [6]

This method is used to purify a crude pyrazole product by forming and then crystallizing its acid addition salt.

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent such as acetone, ethanol, or isopropanol. The temperature may be increased to ensure complete dissolution.

  • Acidification: Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl, H₂SO₄) or an organic acid to the solution. This will lead to the formation of the corresponding pyrazolium salt.

  • Crystallization: Promote crystallization by lowering the temperature of the solution. The pyrazolium salt will precipitate out of the solution.

  • Separation: Separate the crystallized acid addition salt from the solvent by filtration. The filtrate will retain the majority of the impurities. The pure pyrazole can be recovered by neutralizing the salt if needed.

Visualizations

G cluster_0 Pathway 1: Ring Construction First cluster_1 Pathway 2: Pre-formed Ring A 1,3-Dicarbonyl Compound C Knorr Cyclocondensation A->C B Hydrazine Derivative B->C D Substituted Pyrazole C->D F N-Alkylation or Direct Reaction with Acid (HX) D->F E Commercially Available Pyrazole E->F G Final Pyrazolium Salt F->G

Caption: General Synthetic Pathways to Pyrazolium Salts.

G start Low / No Yield Observed q1 Is the reaction monitored by TLC? start->q1 sol1 Monitor reaction to find optimal time. Avoid excessively long reactions. q1->sol1:w No q2 Is a catalyst being used? q1->q2 Yes a1_yes Yes a1_no No sol1:e->q2 sol2 Introduce a suitable catalyst (e.g., Lewis Acid) as it may be essential for the reaction. q2->sol2:w No q3 Have different solvents been tested? q2->q3 Yes a2_yes Yes a2_no No sol2:e->q3 sol3 Optimize solvent. Switch from non-polar to polar (e.g., Toluene to EtOH) or vice-versa. q3->sol3:w No end Yield Improved q3->end Yes a3_yes Yes a3_no No sol3:e->end

Caption: Troubleshooting Workflow for Low Yield in Synthesis.

References

Technical Support Center: Microwave-Assisted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is not going to completion, or the yield is very low. What are the common causes and how can I troubleshoot this?

A1: Low yields or incomplete reactions in microwave-assisted pyrazole synthesis can stem from several factors. Here’s a systematic troubleshooting approach:

  • Inadequate Temperature: The reaction temperature might be too low. While microwaves can accelerate reactions, a certain activation energy must still be overcome.[1][2] Gradually increase the reaction temperature in increments of 10-20°C and monitor the effect on the yield. Some reactions show a significant decrease in yield if the temperature is too low.[3]

  • Suboptimal Reaction Time: Although microwave synthesis is known for rapid reaction times, the optimal duration can vary significantly based on the substrates.[4][5] If the reaction is incomplete, try extending the irradiation time. Conversely, prolonged exposure can sometimes lead to byproduct formation, so it's a matter of optimization.

  • Incorrect Microwave Power: The microwave power setting is crucial. Too low a power setting may not provide enough energy to drive the reaction efficiently.[6][7] Conversely, excessively high power can lead to localized overheating and decomposition of reactants or products.[8] It is often best to use a higher wattage to reach the target temperature quickly, after which a lower, constant power is used for maintenance.[8]

  • Solvent Choice: The solvent plays a critical role in microwave absorption. Polar solvents, such as DMF and alcohols, absorb microwave energy efficiently, leading to rapid heating.[9] Non-polar solvents are transparent to microwaves and will not heat the reaction mixture effectively.[10] If you are using a non-polar solvent, consider switching to a polar alternative or explore solvent-free conditions.[9][11][12]

  • Uneven Heating: In some cases, particularly with older or less advanced microwave reactors, uneven heating can occur, leading to inconsistent results.[4][13] This can create "hot spots" where decomposition occurs, while other parts of the mixture remain unreacted. Using a stirrer and ensuring the reaction volume is appropriate for the vial size can help mitigate this.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A2: The formation of byproducts is a common challenge. To enhance selectivity:

  • Optimize Temperature: Fine-tuning the reaction temperature is critical. Sometimes, a lower temperature, even with a slightly longer reaction time, can favor the formation of the desired product over side reactions.

  • Solvent Effects: The polarity of the solvent can influence reaction pathways. Experiment with a range of solvents with different dielectric properties to see how it impacts selectivity.

  • Power Control: Using a continuous, lower power setting to maintain the target temperature, rather than high-power pulses, can sometimes prevent the energy spikes that might trigger unwanted side reactions.[8]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can improve selectivity and simplify purification.[1][9][11]

Q3: The pressure in the reaction vessel is exceeding the safe limit. What should I do?

A3: Over-pressurization is a serious safety concern in microwave synthesis.

  • Reaction Scale and Headspace: Ensure you are not using too large a reaction volume for the vessel size. A sufficient headspace is necessary to accommodate any evolved gases or solvent vapor pressure at elevated temperatures.

  • Volatile Reagents or Byproducts: If your reaction is expected to generate gaseous byproducts (e.g., N₂, CO₂), this will contribute significantly to pressure buildup.[14] In such cases, consider using a vessel with a higher pressure rating or modifying the synthetic route.

  • Solvent Volatility: Be mindful of the boiling point of your solvent. Heating a solvent far beyond its atmospheric boiling point will inevitably lead to high pressure.[13][14] Choose a solvent with a higher boiling point if high temperatures are required.

  • Simultaneous Cooling: Advanced microwave reactors offer simultaneous cooling capabilities. This allows for the application of higher microwave power to accelerate the reaction while actively removing heat to keep the bulk temperature and pressure under control.[15]

Q4: How do I choose the optimal microwave parameters (Power, Temperature, Time) for a new pyrazole synthesis?

A4: A systematic approach is recommended for optimizing a new reaction:

  • Start with Literature Precedent: If similar pyrazole syntheses have been reported, use those parameters as a starting point.

  • Temperature Screening: Fix the microwave power and reaction time, and perform a series of experiments at different temperatures (e.g., 80°C, 100°C, 120°C).

  • Time Optimization: Once an optimal temperature is identified, vary the reaction time at that temperature to find the point of maximum yield before byproduct formation becomes significant.

  • Power Adjustment: Modern microwave synthesizers often automate power control to maintain the set temperature.[8] If you have manual control, aim for a power level that maintains a stable temperature without significant fluctuations.

Below is a logical workflow for parameter optimization:

G Workflow for Optimizing Microwave Parameters A Define Reaction: Substrates, Solvent B Select Initial Parameters (from literature or educated guess) - Temperature: e.g., 100°C - Time: e.g., 10 min - Power: Auto-adjust or medium setting A->B C Run Initial Experiment B->C D Analyze Results (TLC, LC-MS, etc.) C->D E Decision Point: Reaction successful? D->E F Optimize Temperature: Vary T (e.g., 80, 120, 140°C) Keep Time & Power constant E->F No/Low Yield G Optimize Time: Vary t (e.g., 5, 15, 30 min) Use best T from previous step E->G Yes, but could be better I Troubleshoot: - Check Solvent Polarity - Consider Catalyst - Assess Reagent Purity E->I Complex Mixture/ Decomposition F->G H Final Optimized Protocol G->H I->B

Caption: A logical workflow for the systematic optimization of microwave synthesis parameters.

Data on Optimized Microwave Parameters

Microwave-assisted synthesis consistently demonstrates significant reductions in reaction time and improvements in yield compared to conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave Synthesis for Pyrazole Derivatives

Product TypeConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)Reference
Pyrazole-Oxadiazole Hybrids7 - 9 hours65 - 77%9 - 10 minutes79 - 92%[5]
Quinolin-2(1H)-one-based Pyrazoles10 - 12 hours59 - 71%5 - 7 minutes68 - 86%[4]
Pyrazolo[1,5-a]pyrimidinesNot specifiedModerate15 minutesGood[4]
Sugar-based Pyrazoles5 hours0%15 minutes88%[16]

Table 2: Optimization of Microwave Power and Time for Pyrazolone Synthesis

EntryPower (W)Time (min)Yield (%)
1280520
2420554
35605Not specified (lower)
44201071
54201562
Reaction of ethyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxy-benzaldehyde.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Dihydro-Pyrazoles [17]

  • Reactant Preparation: In a microwave vial, add equimolar amounts (1 mmol) of the appropriate substituted dibenzalacetone and 4-substituted phenylhydrazine hydrochloride.

  • Solvent Addition: Add 3 mL of absolute ethanol to the vial.

  • Base Addition: Add sodium hydroxide (2.5 mmol, 0.10 g) to make the solution alkaline.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 W, maintaining a temperature of 75°C, for 15-70 minutes.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the vessel, and process the mixture using standard purification techniques (e.g., filtration, extraction, chromatography).

Protocol 2: Solvent-Free, One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives [6][7]

  • Reactant Loading: In a 50-mL one-neck flask, place ethyl acetoacetate (0.45 mmol), the desired hydrazine (0.3 mmol), and the desired aldehyde (0.3 mmol).

  • Microwave Irradiation: Place the unsealed flask in a domestic or laboratory microwave oven and irradiate at a power of 420 W for 10 minutes.

  • Purification: After cooling, the product can be purified directly, typically by recrystallization or column chromatography.

Key Reaction Pathway

The synthesis of pyrazoles often proceeds via a cyclocondensation reaction. The general pathway is outlined below:

G General Cyclocondensation Pathway for Pyrazole Synthesis Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Intermediate Hydrazone/Enamine Intermediate Reactants->Intermediate Initial Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazole Product Dehydration->Product

Caption: A simplified diagram showing the key steps in pyrazole formation via cyclocondensation.

References

Validation & Comparative

Differentiating 1,3- and 1,5-Disubstituted Pyrazoles: A Comprehensive 1H NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of pyrazole regioisomers is a critical step in the synthesis and characterization of novel chemical entities. This guide provides a detailed comparison of 1,3- and 1,5-disubstituted pyrazoles using 1H NMR spectroscopy, supported by experimental data and protocols.

The pyrazole scaffold is a privileged motif in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of disubstituted pyrazoles can often lead to a mixture of regioisomers, namely 1,3- and 1,5-disubstituted products. Distinguishing between these isomers is paramount, as their biological and physicochemical properties can differ significantly. 1H NMR spectroscopy, particularly through-space and through-bond correlation experiments, serves as a powerful and definitive tool for this purpose.

Key Spectroscopic Differentiators

The primary distinction in the 1H NMR spectra of 1,3- and 1,5-disubstituted pyrazoles arises from the spatial proximity of the substituent at the N1 position to the protons on the pyrazole ring. In the 1,5-isomer, the N1-substituent is adjacent to the C5-substituent and the H4 proton, whereas in the 1,3-isomer, it is adjacent to the C5 proton. This seemingly subtle difference has profound implications for their NMR spectra, particularly in Nuclear Overhauser Effect (NOE) experiments.

A crucial technique for distinguishing these isomers is 1D or 2D Nuclear Overhauser Effect (NOE) spectroscopy, which detects through-space interactions between protons that are typically within 5 Å of each other. Irradiation of the protons on the N1-substituent will result in an NOE enhancement of the H5 signal in the 1,5-isomer, a correlation that is absent in the 1,3-isomer.

Furthermore, long-range heteronuclear correlation experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), can provide definitive structural assignments. In a 1,5-disubstituted pyrazole, a 3J correlation is expected between the protons of the N1-substituent and the C5 carbon of the pyrazole ring. Conversely, in a 1,3-disubstituted pyrazole, a 3J correlation would be observed between the N1-substituent protons and the C5 carbon, which is protonated (and thus also shows a 1J C-H correlation in an HSQC spectrum).

Comparative 1H NMR Data

The following table summarizes typical 1H NMR chemical shift ranges for the pyrazole ring protons in 1,3- and 1,5-disubstituted pyrazoles. It is important to note that the exact chemical shifts are highly dependent on the nature of the substituents (R1, R3, and R5) and the solvent used for analysis.

Isomer H-Proton Typical Chemical Shift (δ, ppm) Key Diagnostic Features
1,3-Disubstituted H-46.0 - 6.5Typically a triplet or doublet of doublets, coupled to H-5.
H-57.5 - 8.0Typically a doublet, coupled to H-4. Less influenced by the N1-substituent's shielding/deshielding effects.
1,5-Disubstituted H-37.3 - 7.8Typically a doublet, coupled to H-4.
H-46.2 - 6.7Typically a triplet or doublet of doublets, coupled to H-3.

Experimental Protocols

General Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles

A common method for the synthesis of 1,3- and 1,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The regioselectivity of this reaction can often be influenced by the reaction conditions and the nature of the substituents on both reactants, frequently leading to a mixture of isomers.

Materials:

  • 1,3-Diketone or equivalent β-ketoester/β-ketoaldehyde

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid or base catalyst (optional)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent.

  • Add the substituted hydrazine (1 equivalent) to the solution.

  • If required, add a catalytic amount of acid (e.g., HCl) or base (e.g., piperidine).

  • Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product, often a mixture of 1,3- and 1,5-isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified isomers using NMR spectroscopy.

1H NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher.

Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrazole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • 1D 1H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for isomer differentiation. Set the mixing time to an appropriate value (e.g., 500-800 ms) to allow for the development of NOE cross-peaks.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Optimize the experiment for a long-range coupling constant of approximately 8 Hz.

Visualization of Key NMR Correlations

The following diagrams illustrate the structural differences and the key NMR correlations used to distinguish between 1,3- and 1,5-disubstituted pyrazoles.

Caption: Structural comparison and key NOE correlation for isomer identification.

G2 cluster_13 Analysis of 1,3-Isomer cluster_15 Analysis of 1,5-Isomer N1_H_13 Protons on R¹ H4_13 H-4 Proton H5_13 H-5 Proton H5_13->H4_13 J-coupling N1_H_15 Protons on R¹ H5_R_15 R⁵ Substituent N1_H_15->H5_R_15 NOE H4_15 H-4 Proton H3_15 H-3 Proton H3_15->H4_15 J-coupling

Caption: Key 1H NMR correlations for 1,3- vs. 1,5-disubstituted pyrazoles.

G3 start Obtain 1H NMR Spectrum observe_protons Observe Pyrazole Ring Protons start->observe_protons perform_noe Perform NOESY/ 1D NOE Experiment observe_protons->perform_noe irradiate_n1 Irradiate Protons of N1-Substituent perform_noe->irradiate_n1 check_noe NOE to H-5? irradiate_n1->check_noe isomer_15 1,5-Isomer check_noe->isomer_15 Yes isomer_13 1,3-Isomer check_noe->isomer_13 No perform_hmbc Confirm with HMBC isomer_15->perform_hmbc isomer_13->perform_hmbc

Caption: Workflow for the 1H NMR-based differentiation of pyrazole isomers.

A Comparative Guide to Formylation Methods for Pyrazoles: Vilsmeier-Haack and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formylation of pyrazoles is a critical step in the synthesis of a vast array of biologically active compounds. The introduction of a formyl group onto the pyrazole ring opens up a gateway for further molecular elaborations, making the choice of formylation method a pivotal decision in any synthetic strategy. This guide provides an objective comparison of the most common method, the Vilsmeier-Haack reaction, with a notable alternative, the Duff reaction, supported by experimental data. The Reimer-Tiemann reaction is also discussed, highlighting its applicability and limitations in this context.

Executive Summary

The Vilsmeier-Haack reaction stands as the most widely employed and versatile method for the formylation of pyrazoles, particularly for obtaining pyrazole-4-carbaldehydes. It is generally high-yielding and applicable to a broad range of pyrazole substrates. The Duff reaction presents a milder and safer alternative, also affording good to excellent yields for the formylation of 1-phenyl-1H-pyrazoles. In contrast, the Reimer-Tiemann reaction, a classic method for the formylation of phenols and other electron-rich heterocycles, appears to be unsuitable or rarely used for the formylation of pyrazoles, with a notable absence of successful examples in the chemical literature.

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data for the Vilsmeier-Haack and Duff reactions, focusing on the formylation of 1-phenyl-1H-pyrazole derivatives to allow for a direct comparison of their performance.

Table 1: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazoles

SubstrateReagentsSolventTemperature (°C)TimeYield (%)Reference
1-Phenyl-1H-pyrazolePOCl₃, DMF---65[1]
1-Phenyl-3-(p-tolyl)-1H-pyrazole (from hydrazone)POCl₃, DMFAcetonitrile0 to RT5-15 min (Microwave)High[2]
1-Phenyl-3-(4-hydroxyphenyl)-1H-pyrazole (from hydrazone)POCl₃, DMFAcetonitrile0 to RT10 min (Microwave)85[2]
3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazolePOCl₃, DMFDioxane604-5 hGood[3]
1,3-Disubstituted-5-chloro-1H-pyrazolesPOCl₃, DMF-0 then 1202 hGood[4][5]

Table 2: Duff Reaction Formylation of 1-Phenyl-1H-pyrazoles

SubstrateReagentsSolventTemperatureTimeYield (%)Reference
1-Phenyl-1H-pyrazoleHexamethylenetetramine (HMTA)Trifluoroacetic acid (TFA)Reflux-98.9[6]
1-(4-Chlorophenyl)-1H-pyrazoleHMTATFAReflux-95.2[6]
1-(4-Bromophenyl)-1H-pyrazoleHMTATFAReflux-93.7[6]
1-(4-Nitrophenyl)-1H-pyrazoleHMTATFAReflux-85.3[6]
1-(4-Methylphenyl)-1H-pyrazoleHMTATFAReflux-96.4[6]
1-(2-Fluorophenyl)-1H-pyrazoleHMTATFAReflux-97.1[6][7]

Reaction Mechanisms and Workflows

The choice of formylation method is often guided by the reaction mechanism, which dictates the required reagents, conditions, and potential byproducts.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, typically a chloroiminium ion, from a substituted amide (like DMF) and a halogenating agent (like POCl₃). This electrophilic species then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the aldehyde. The reaction is highly regioselective for the C-4 position of the pyrazole ring.[8][9][10][11]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt + Vilsmeier Reagent Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Formyl_Pyrazole Formyl-Pyrazole Hydrolysis->Formyl_Pyrazole

Vilsmeier-Haack Reaction Workflow
Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid. The reaction proceeds through the in-situ generation of an iminium ion from protonated HMTA. This electrophile then attacks the pyrazole ring. A subsequent intramolecular redox reaction and hydrolysis yield the final aldehyde product.[12][13]

Duff_Reaction_Workflow cluster_reagent Iminium Ion Formation cluster_reaction Formylation and Redox cluster_workup Work-up HMTA HMTA Iminium_Ion Iminium Ion HMTA->Iminium_Ion + Acid Acid Acid (TFA) Pyrazole Pyrazole Benzylamine_Intermediate Benzylamine-like Intermediate Pyrazole->Benzylamine_Intermediate + Iminium Ion Benzylamine_Intermediate->Benzylamine_Intermediate Hydrolysis Hydrolysis Benzylamine_Intermediate->Hydrolysis Formyl_Pyrazole Formyl-Pyrazole Hydrolysis->Formyl_Pyrazole

Duff Reaction Workflow
Reimer-Tiemann Reaction

The Reimer-Tiemann reaction typically involves the reaction of a phenol with chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile. While effective for phenols, pyrroles, and indoles, its application to pyrazoles is not well-documented.[14][15][16] The strongly basic conditions required for dichlorocarbene formation may not be compatible with all pyrazole substrates, and the pyrazole ring may not be sufficiently activated for electrophilic attack by the dichlorocarbene.

Reimer_Tiemann_Logic cluster_reagents Reagent Generation cluster_reaction Applicability to Pyrazoles Chloroform Chloroform Dichlorocarbene Dichlorocarbene Chloroform->Dichlorocarbene + Base Base Strong Base Pyrazole Pyrazole Dichlorocarbene->Pyrazole Electrophilic Attack? Formyl_Pyrazole Formyl-Pyrazole Pyrazole->Formyl_Pyrazole Formylation? Literature_Gap Lack of Literature Evidence

Reimer-Tiemann Reaction Applicability

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for the Vilsmeier-Haack and Duff reactions for pyrazole formylation.

Protocol 1: Vilsmeier-Haack Formylation of 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole[17]

Methodology:

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and argon inlet, add dry dimethylformamide (40 mmol, 2.1 mL, 4 eq.). Cool the flask to -10 °C in an ice-salt bath. Add phosphorus oxychloride (40 mmol, 2.5 mL, 4 eq.) dropwise, maintaining the temperature below 0 °C. Stir the mixture at -10 °C until a viscous, white Vilsmeier reagent is formed.

  • Reaction: Dissolve 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (6.7 mmol, 1680 mg, 1 eq.) in dry dimethylformamide (5 mL) and add it dropwise to the pre-formed Vilsmeier reagent at room temperature.

  • Heating: Increase the reaction temperature to 70 °C and maintain it for 24 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Duff Reaction Formylation of 1-Phenyl-1H-pyrazole[6]

Methodology:

  • Reaction Setup: To a solution of 1-phenyl-1H-pyrazole (1.0 mmol) in trifluoroacetic acid (5.0 mL) in a round-bottom flask, add hexamethylenetetramine (HMTA) (1.2 mmol).

  • Heating: Heat the reaction mixture under reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into a mixture of ice and water.

  • Extraction and Purification: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Conclusion

The Vilsmeier-Haack reaction remains the workhorse for pyrazole formylation due to its high efficiency and broad substrate scope.[8][17][18] However, for N-arylpyrazoles, the Duff reaction emerges as a compelling alternative, offering excellent yields under milder and safer conditions, avoiding the use of phosphorus oxychloride.[6] The choice between these two methods will depend on the specific substrate, desired scale, and safety considerations of the laboratory. The Reimer-Tiemann reaction, while a cornerstone of aromatic formylation, appears to have limited to no applicability for the formylation of pyrazoles, and researchers should consider the Vilsmeier-Haack or Duff reactions as more reliable starting points for their synthetic endeavors. The development of microwave-assisted Vilsmeier-Haack procedures also offers a significant improvement in terms of reaction time and energy efficiency.[2]

References

A Comparative Analysis of the Biological Activities of Pyrazole-4-carbaldehyde and Pyrazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of pyrazole-4-carbaldehyde and pyrazole-5-carbaldehyde derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development. While direct comparative studies between the two isomers are limited, this guide presents available data on their respective derivatives to highlight their potential and differences.

Anticancer Activity

Derivatives of both pyrazole-4-carbaldehyde and pyrazole-5-carbaldehyde have been investigated for their cytotoxic effects against various cancer cell lines. The data, primarily presented as IC50 values, indicates that modifications on the pyrazole ring and the carbaldehyde group significantly influence their potency.

Table 1: Anticancer Activity of Pyrazole-4-carbaldehyde and Pyrazole-5-carbaldehyde Derivatives (IC50 in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-4-carbaldehyde Derivatives
Pyrazole carbaldehyde derivative 43MCF-7 (Breast)0.25[1]
1,4-benzoxazine-pyrazole hybrid 22MCF-7, A549, HeLa, PC32.82 - 6.28[1]
1,4-benzoxazine-pyrazole hybrid 23MCF-7, A549, HeLa, PC32.82 - 6.28[1]
5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one (10e)MCF-7 (Breast)11[2]
5α-cholestan-pyrazole hybrid 3hACHN, MCF-7, A3750.71 - 5.48[3]
5α-cholestan-pyrazole hybrid 3iACHN, MCF-7, A3750.71 - 5.48[3]
Pyrazole-5-carboxamide Derivatives
Pyrazole-5-carboxamide derivatives (general)Various cancer cell linesPromising cytotoxicity[4]
L2 (a pyrazole derivative)CFPAC-1 (Pancreatic)61.7 ± 4.9[5]

Antimicrobial Activity

The antimicrobial potential of pyrazole carbaldehyde derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary metric used to quantify their efficacy.

Table 2: Antimicrobial Activity of Pyrazole-4-carbaldehyde and Pyrazole-5-carbaldehyde Derivatives (MIC in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole-4-carbaldehyde Derivatives
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aAspergillus niger2.9[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aCandida albicans7.8[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aStaphylococcus aureus62.5[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aBacillus subtilis62.5[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aKlebsiella pneumoniae125[6]
Pyrazole derivative 3Escherichia coli0.25[7]
Pyrazole derivative 4Streptococcus epidermidis0.25[7]
Pyrazole derivative 2Aspergillus niger1[7]
Pyrazole Derivatives (general)
Pyrazole derivative 9Drug-resistant Staphylococcus and Enterococcus strains4[8]

Anti-inflammatory Activity

Several studies have explored the anti-inflammatory properties of pyrazole derivatives, often by evaluating their ability to inhibit cyclooxygenase (COX) enzymes or reduce inflammation in animal models.

Table 3: Anti-inflammatory Activity of Pyrazole-4-carbaldehyde and Pyrazole Derivatives

Compound/DerivativeAssay/ModelActivityReference
Pyrazole-4-carbaldehyde Derivatives
Pyrazole-4-carbaldehyde derivatives Y2, Y3, Y7In vitro assayIC50: 23.23, 22.09, 19.05 µM[9]
Pyrazole Derivatives (general)
Pyrazoline derivative 2gLipoxygenase inhibitionIC50 = 80 µM[10]
Pyrazole derivatives 5u, 5s, 5r, 5tCOX-2 inhibitionIC50: 1.79 - 9.63 µM[11]
Trimethoxy pyrazole derivatives 5f, 6fCOX-2 inhibitionIC50: 1.50, 1.15 µM[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 to 72 hours.[13]

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a detergent solution.[14]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570-590 nm. Cell viability is calculated as a percentage of the control (untreated cells).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

Protocol:

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.[17]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).[18]

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.[17] Control wells (no compound) are included to ensure microbial growth.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[17]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening the acute anti-inflammatory activity of compounds.[19][20]

Protocol:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered to the animals, typically orally or intraperitoneally.[19]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[20][21][22]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[22]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with that of the control group (which received only carrageenan).

Signaling Pathways and Experimental Workflows

The biological effects of pyrazole derivatives are often mediated through their interaction with specific signaling pathways.

signaling_pathway Pyrazole Derivative Pyrazole Derivative ROS Generation ROS Generation Pyrazole Derivative->ROS Generation PI3K/Akt Pathway PI3K/Akt Pathway Pyrazole Derivative->PI3K/Akt Pathway Inhibition Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Apoptosis Apoptosis Mitochondrial Stress->Apoptosis Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Promotes Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Promotes

Caption: Putative signaling pathways modulated by pyrazole derivatives in cancer cells.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyrazole-4-CHO and Pyrazole-5-CHO Derivatives Anticancer Anticancer Screening (MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (Carrageenan-induced edema) Synthesis->Anti_inflammatory Data_Collection Collect IC50, MIC, % Inhibition Data Anticancer->Data_Collection Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: General experimental workflow for comparing biological activities.

logical_relationship Pyrazole_Isomers Pyrazole Carbaldehyde Isomers P4C Pyrazole-4-carbaldehyde Derivatives Pyrazole_Isomers->P4C P5C Pyrazole-5-carbaldehyde Derivatives Pyrazole_Isomers->P5C Anticancer Anticancer P4C->Anticancer Antimicrobial Antimicrobial P4C->Antimicrobial Anti_inflammatory Anti-inflammatory P4C->Anti_inflammatory P5C->Anticancer P5C->Antimicrobial P5C->Anti_inflammatory Bioactivities Biological Activities Anticancer->Bioactivities Antimicrobial->Bioactivities Anti_inflammatory->Bioactivities

Caption: Logical relationship of pyrazole isomers and their evaluated biological activities.

References

Validation of 1-phenyl-1H-pyrazole-5-carbaldehyde Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a well-established and privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential. This guide provides a comparative analysis of 1-phenyl-1H-pyrazole-5-carbaldehyde derivatives as potential kinase inhibitors. Due to the limited availability of direct experimental data for this specific scaffold, this guide leverages data from structurally related pyrazole-based inhibitors to provide insights into their potential efficacy, structure-activity relationships (SAR), and the experimental protocols required for their validation.

Data Presentation: Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazole derivatives against a range of kinases. This data, gathered from publicly available literature, serves as a benchmark for evaluating the potential of novel this compound derivatives.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Serine/Threonine Kinases

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
AminopyrazoleJNK37Staurosporine-
Pyrazolyl BenzimidazoleAurora A28.9Ruxolitinib-
Pyrazolyl BenzimidazoleAurora B2.2Ruxolitinib-
Pyrazole-basedAkt11.3GSK214179518
Pyrazole-basedp38α3--
Pyrazole-basedCDK11520AT7519-
Pyrazole-basedCDK2-AT7519-

Note: The data presented is for a variety of substituted pyrazole derivatives and not specifically for this compound derivatives, for which public data is limited.

Table 2: Inhibitory Activity of Pyrazole Derivatives against Tyrosine Kinases

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamideBCR-ABL14.2Imatinib-
Pyrazole-basedJAK13.4Ruxolitinib-
Pyrazole-basedJAK22.2Ruxolitinib-
Pyrazole-basedJAK33.5Ruxolitinib-
5-amino-1H-pyrazole-4-carboxamideFGFR146--
5-amino-1H-pyrazole-4-carboxamideFGFR241--
5-amino-1H-pyrazole-4-carboxamideFGFR399--

Note: The data presented is for a variety of substituted pyrazole derivatives and not specifically for this compound derivatives, for which public data is limited.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of kinase inhibitors. The following are methodologies for key assays in the validation cascade for this compound derivatives.

Synthesis of this compound

A plausible synthetic route for this compound is via the Vilsmeier-Haack reaction on 1-phenylpyrazole. While the literature predominantly reports the formylation at the 4-position, modification of reaction conditions could potentially favor the 5-position.

Materials:

  • 1-phenylpyrazole

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • Cool a solution of DMF in a flask to 0°C.

  • Slowly add POCl3 to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • To this mixture, add 1-phenylpyrazole dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, this compound, can be filtered, washed with water, and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified kinase of interest

  • Substrate peptide/protein

  • ATP

  • This compound derivative (test compound)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In a 384-well plate, add the diluted compounds or DMSO (vehicle control).

  • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by plotting the inhibition data against the compound concentrations.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Target Phosphorylation

This technique is used to determine if the test compound inhibits the phosphorylation of a specific kinase or its downstream substrate in a cellular context.

Materials:

  • Cancer cell line of interest

  • This compound derivative (test compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., GAPDH).

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK (Active) JAK->pJAK Activates STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor Pyrazole Inhibitor Inhibitor->pJAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway targeted by pyrazole inhibitors.

Experimental Workflow

The following diagram outlines a general workflow for the validation of novel kinase inhibitors.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action cluster_3 Lead Optimization Synthesis Compound Synthesis (1-phenyl-1H-pyrazole-5- carbaldehyde derivatives) InVitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Synthesis->InVitro_Assay IC50_Determination IC50 Determination InVitro_Assay->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Determination->Cell_Viability Western_Blot Western Blot for Target Phosphorylation Cell_Viability->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay Western_Blot->Apoptosis_Assay SAR_Studies Structure-Activity Relationship (SAR) Cell_Cycle->SAR_Studies Apoptosis_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General experimental workflow for the validation of kinase inhibitors.

A Comparative Analysis of Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrazole derivatives is a critical process in the discovery of new therapeutic agents. This guide provides a detailed comparison of conventional and microwave-assisted methods for pyrazole synthesis, supported by experimental data, to inform the selection of the most efficient methodology.

The pyrazole scaffold is a fundamental component in a wide array of pharmaceutical compounds.[1] Traditional synthesis of these valuable heterocycles often involves prolonged reaction times and significant energy consumption through conventional heating methods like reflux.[1] However, the advent of microwave-assisted organic synthesis (MAOS) has presented a more efficient and environmentally friendly alternative.[2][3][4][5][6] This comparison guide delves into the key performance differences between these two approaches, offering a clear perspective on their respective advantages and drawbacks.

Data Presentation: A Head-to-Head Comparison

The following table summarizes quantitative data from various studies, highlighting the significant improvements in reaction time and yield achieved with microwave-assisted synthesis compared to conventional heating methods.

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference
Reaction Time 6.5 hours1 minute[1]
7-9 hours9-10 minutes[3]
2 hours5 minutes[7][8]
1 hour2 minutes[7][8]
4-12 hours2-3.3 minutes[2]
6-9 hours5-8 minutes[9]
Yield 72-90%91-98%[7][8]
48-85%62-92%[7][8]
-79-92% improvement[3]
59-66%-[9]
Temperature ~118 °C (reflux)60 °C[1][7][8]
75 °C80 °C[7][8]
80 °C120 °C[7][8][9]

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted pyrazole synthesis are outlined below. These protocols are based on established procedures in the scientific literature.

Conventional Reflux Synthesis of Pyrazoles

This method typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative in a suitable solvent under reflux conditions.

Materials:

  • 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • The 1,3-dicarbonyl compound and the hydrazine derivative are dissolved in the chosen solvent in a round-bottom flask.

  • A condenser is attached to the flask, and the mixture is heated to reflux using a heating mantle.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion, which can take several hours.[2][10]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired pyrazole derivative.

Microwave-Assisted Synthesis of Pyrazoles

This modern approach utilizes a dedicated microwave reactor to accelerate the reaction, often under solvent-free or reduced solvent conditions.

Materials:

  • 1,3-dicarbonyl compound

  • Hydrazine derivative

  • Solvent (optional, e.g., ethanol, water)[11]

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • The 1,3-dicarbonyl compound and the hydrazine derivative are placed in a microwave reaction vial.[12] A solvent may be added if required.[12]

  • The vial is sealed with a cap and placed inside the microwave reactor.[12]

  • The reaction is irradiated with microwaves at a set temperature and power for a short duration, typically ranging from a few seconds to several minutes.[3][7][8][9]

  • After the irradiation is complete, the vial is cooled to a safe temperature.

  • The reaction mixture is then worked up, which may involve filtration and washing of the product.[12]

  • Purification, if necessary, is carried out by recrystallization or other standard techniques.

Mandatory Visualization

The following diagram illustrates the comparative workflow of conventional and microwave-assisted pyrazole synthesis.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Reactants in Solvent conv_reflux Heating under Reflux (Hours) conv_start->conv_reflux conv_workup Work-up & Purification conv_reflux->conv_workup conv_product Pyrazole Product conv_workup->conv_product mw_start Reactants (Solvent Optional) mw_irrad Microwave Irradiation (Minutes) mw_start->mw_irrad mw_workup Work-up & Purification mw_irrad->mw_workup mw_product Pyrazole Product mw_workup->mw_product start Pyrazole Synthesis Starting Materials start->conv_start start->mw_start

Caption: Comparative workflow of pyrazole synthesis methods.

Concluding Remarks

The data and experimental protocols presented clearly demonstrate the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of pyrazoles. The dramatic reduction in reaction times and often-improved yields make MAOS a highly attractive option for researchers in the field of medicinal chemistry and drug development.[7][8] While conventional methods remain viable, the efficiency, energy savings, and potential for greener chemical processes associated with microwave synthesis position it as a superior methodology for the rapid and effective production of pyrazole-based compounds.[2][6][13]

References

Efficacy of 1-phenyl-1H-pyrazole-5-carbaldehyde Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of heterocyclic compounds. Among these, derivatives of 1-phenyl-1H-pyrazole-5-carbaldehyde have emerged as a promising class of molecules with significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, detailed protocols, and an examination of their underlying mechanisms of action.

Comparative Efficacy of Pyrazole Derivatives

The anticancer activity of this compound derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The tables below summarize the IC50 values of various pyrazole derivatives against a panel of human cancer cell lines. These derivatives are often synthesized from 1-phenyl-1H-pyrazole-4-carbaldehyde, a close structural isomer, through reactions such as Claisen-Schmidt condensation to form chalcones, which are then further modified.

Table 1: Cytotoxic Activity of Pyrazole-Chalcone Derivatives

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
PC-1 Chalcone from 1,3-diphenyl-1H-pyrazole-4-carbaldehydeLeukemia (various)0.4 - 11.4[1]
Renal Cancer (various)0.4 - 11.4[1]
Non-Small Cell Lung Cancer0.4 - 11.4[1]
PC-2 Pyrazole-linked arylcinnamidesMultiple Cell LinesPotent Tubulin Polymerization Inhibitors[2]
PC-3 (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-oneMultiple Cell Lines1.25 - 3.98[2]

Table 2: Cytotoxic Activity of Other Pyrazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
PBD-1 Pyrazole-linked pyrazoline benzenesulfonamidesHT29 (Colon)3.17 - 6.77[1]
PC3 (Prostate)3.17 - 6.77[1]
A549 (Lung)3.17 - 6.77[1]
U87MG (Glioblastoma)3.17 - 6.77[1]
PP-43 Pyrazole carbaldehyde derivativeMCF7 (Breast)0.25[2]
P-3f 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results in anticancer drug screening. Below are the methodologies for key assays cited in the evaluation of this compound derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Treatment: Treat cells with the pyrazole derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathways.

  • Protein Extraction: Treat cells with the pyrazole derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, EGFR, p-EGFR, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. These effects are often mediated by the modulation of key signaling pathways that are frequently dysregulated in cancer.

Experimental Workflow for Anticancer Evaluation

The general workflow for evaluating the anticancer potential of newly synthesized pyrazole derivatives is depicted below.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Pyrazole Derivatives purification Purification & Characterization synthesis->purification mtt MTT Assay (Cytotoxicity) purification->mtt ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot (Signaling Pathways) ic50->western_blot

Caption: A general experimental workflow for the synthesis and anticancer evaluation of pyrazole derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Many pyrazole derivatives have been shown to inhibit this pathway, leading to apoptosis.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazole Derivative Pyrazole->PI3K inhibits Pyrazole->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives, leading to apoptosis.

Apoptosis Induction Pathway

Pyrazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

G Pyrazole Pyrazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 downregulates Bax Bax (Pro-apoptotic) Pyrazole->Bax upregulates Bcl2->Bax inhibits Mitochondria Mitochondria Bax->Mitochondria promotes permeabilization CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Induction of apoptosis by pyrazole derivatives via the intrinsic mitochondrial pathway.

References

A Spectroscopic Guide to the Knorr Pyrazole Synthesis: From Precursors to Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of the precursors and the product of the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry. The formation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine serves as a representative example, supported by experimental data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting materials and the resulting pyrazole product, facilitating a clear comparison of their structural features.

Table 1: ¹H NMR Data (CDCl₃, chemical shifts in ppm)

CompoundFunctional GroupChemical Shift (δ)MultiplicityIntegration
Ethyl Acetoacetate CH₃ (keto)2.27s3H
CH₂ (keto)3.44s2H
O-CH₂4.19q2H
O-CH₂-CH₃1.28t3H
Phenylhydrazine C₆H₅7.18-6.75m5H
NH5.51br s1H
NH₂3.75br s2H
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one CH₃2.18s3H
CH₂3.42s2H
C₆H₅ (para)7.17t1H
C₆H₅ (meta)7.38t2H
C₆H₅ (ortho)7.84d2H

Table 2: ¹³C NMR Data (CDCl₃, chemical shifts in ppm)

CompoundCarbon AtomChemical Shift (δ)
Ethyl Acetoacetate C=O (keto)201.0
C=O (ester)167.3
O-CH₂61.5
CH₂ (keto)50.1
CH₃ (keto)30.1
O-CH₂-CH₃14.1
Phenylhydrazine C (ipso)148.5
C (ortho)129.0
C (para)119.9
C (meta)112.5
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one C=O170.2
C=N156.1
C (ipso)137.6
C (meta)128.4
C (para)124.6
C (ortho)118.4
CH₂42.6
CH₃16.6

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundFunctional GroupWavenumber (cm⁻¹)
Ethyl Acetoacetate C=O (ester)~1740
C=O (keto)~1715
C-O~1200-1300
Phenylhydrazine N-H stretch~3300-3400
C-N stretch~1300
Aromatic C-H~3000-3100
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one C=O stretch~1700
C=N stretch~1600
Aromatic C-H~3000-3100

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Ethyl Acetoacetate 13088, 43
Phenylhydrazine 10893, 77, 51
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one 174105, 77, 51

Experimental Protocols

The following protocol outlines a standard procedure for the Knorr synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2][3][4][5]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

  • Beaker

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine. The addition can be exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser and heat the mixture in a preheated oil bath or with a heating mantle to approximately 100-110 °C for 1-2 hours.

  • Isolation: After the reaction is complete, cool the resulting viscous syrup in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of the Knorr pyrazole synthesis.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis ethyl_acetoacetate Ethyl Acetoacetate mixing Mixing in Round-Bottom Flask ethyl_acetoacetate->mixing phenylhydrazine Phenylhydrazine phenylhydrazine->mixing reflux Reflux at 100-110°C mixing->reflux cooling Cooling in Ice Bath reflux->cooling crystallization Crystallization with Diethyl Ether cooling->crystallization filtration Vacuum Filtration crystallization->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization spectroscopy Spectroscopic Analysis (NMR, IR, MS) recrystallization->spectroscopy

Caption: Experimental workflow for the Knorr synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

knorr_mechanism precursors 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) + Hydrazine (e.g., Phenylhydrazine) intermediate1 Hydrazone Intermediate precursors->intermediate1 Condensation (-H₂O) intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole Product intermediate2->product Dehydration (-ROH)

Caption: General mechanism of the Knorr pyrazole synthesis.

References

A Comparative Guide to In Vitro Assay Validation for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common in vitro assays used to validate the biological activity of pyrazole-based compounds, a scaffold of significant interest in medicinal chemistry. We present a summary of quantitative performance data from various studies, detailed experimental protocols for key assays, and visual workflows to aid in the design and interpretation of validation studies.

Key Performance Metrics in Assay Validation

The validation of an in vitro assay's performance is crucial for the reliable assessment of a compound's biological activity. Key metrics are used to quantify potency, efficacy, and assay quality.

  • IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[1][2] A lower IC50 value indicates greater potency.[3]

  • GI50 (Half-maximal Growth Inhibition): The concentration of a compound that inhibits cell growth by 50%. This is a common metric in anticancer assays.[4][5]

  • Ki (Inhibition Constant): An indicator of the binding affinity of an inhibitor to an enzyme. It is calculated from the IC50 value using the Cheng-Prusoff equation.[6]

  • Z'-Factor: A statistical measure used to evaluate the quality and suitability of an assay for high-throughput screening (HTS).[2] It incorporates the standard deviation and the signal-to-background ratio. An assay with a Z' score between 0.5 and 1.0 is considered excellent for screening.[2]

Comparative Data for Pyrazole-Based Compounds

The following tables summarize the in vitro activity of various pyrazole-based compounds across different biological targets. These datasets highlight the diverse therapeutic potential of the pyrazole scaffold.

Table 1: Anticancer Activity of Pyrazole Derivatives Against Various Human Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 6c SK-MEL-28 (Melanoma)MTT Assay3.46[7]
Compound IV Average of 4 cell linesCytotoxicity Assay3.0[7]
Compound V HeLa (Cervical)Cytotoxicity Assay0.4[7]
Compound 9 NCI-60 Panel (Average)Growth InhibitionGI50 MG-MID = 3.59[4]
Compound 6a HOP-92 (Lung)Growth InhibitionGI50 = 1.65[4]
Compound 7a HepG2 (Liver)MTT Assay6.1 ± 1.9[8][9]
Compound 7b HepG2 (Liver)MTT Assay7.9 ± 1.9[8][9]
Compound 5c HT-29 (Colon)MTT Assay6.43[10]
Compound 5c PC-3 (Prostate)MTT Assay9.83[10]
Compound 3i PC-3 (Prostate)Cytotoxicity Assay1.24[11]
Compound 3d MCF-7 (Breast)Cytotoxicity Assay10[12]

Table 2: Enzyme Inhibition by Pyrazole Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (µM)Reference
Compound 6c Tubulin PolymerizationEnzyme-based<1.73[7]
Compound IV Tubulin PolymerizationEnzyme-based5.9[7]
Celecoxib COX-2Fluorometric0.95[13]
Compound 33 COX-2Fluorometric2.52[13]
Compound 44 COX-2Fluorometric0.01[13]
Compound 3a VEGFR-2Kinase Assay0.038[11]
Compound 3i VEGFR-2Kinase Assay0.0089[11]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex processes in drug discovery and validation.

G General Workflow for In Vitro Assay Validation cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & MOA cluster_2 Phase 3: Selectivity Compound Compound Synthesis (Pyrazole Derivatives) Primary Primary Screening (e.g., Cytotoxicity Assay) Compound->Primary HitID Hit Identification Primary->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Active Compounds Secondary Secondary Assays (e.g., Kinase Inhibition) DoseResponse->Secondary Mechanism Mechanism of Action (e.g., Cell Cycle Analysis) Secondary->Mechanism Selectivity Selectivity Profiling (vs. Related Targets) Mechanism->Selectivity Validated Hits Toxicity In Vitro Toxicity (Normal Cell Lines) Selectivity->Toxicity Lead Lead Toxicity->Lead Lead Candidate

Caption: General workflow for in vitro pyrazole compound validation.

Many pyrazole-based compounds function by inhibiting key enzymes in signaling pathways, such as cyclooxygenases (COX) in the inflammatory response.

G Simplified COX Inflammatory Pathway Inhibition AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_homeo Prostaglandins (Homeostatic function) COX1->PGs_homeo PGs_inflam Prostaglandins (Inflammation, Pain) COX2->PGs_inflam Inhibitor Pyrazole-Based COX-2 Inhibitor Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole compounds.

The MTT assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity, forming the basis of many primary screening campaigns.[7][8][9]

G Experimental Workflow for MTT Cytotoxicity Assay cluster_workflow MTT Assay Steps Start Seed cells in 96-well plate Incubate1 Incubate (24h) for cell attachment Start->Incubate1 Treat Add pyrazole compounds (serial dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent (e.g., 5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (e.g., 540 nm) Solubilize->Read End Calculate % Inhibition & IC50 Value Read->End

Caption: Step-by-step workflow of a typical MTT assay.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data. Below are methodologies for key assays cited in the validation of pyrazole compounds.

A. Protocol: MTT Cell Viability Assay

This protocol is a generalized procedure based on methodologies described in multiple studies for evaluating the antiproliferative effects of pyrazole compounds.[7][9][10]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates for an additional 3-4 hours to allow viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully discard the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of the formazan solution at a wavelength of 540-570 nm using a multi-well plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

B. Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of pyrazole derivatives against a specific kinase, such as VEGFR-2 or CDK-2.[1][8][11]

  • Compound Preparation: Prepare serial dilutions of the pyrazole test compound in the appropriate assay buffer.

  • Reaction Mixture Preparation: In a 96-well or 384-well plate, prepare a reaction mixture containing the purified kinase enzyme, a suitable peptide or protein substrate, and ATP.

  • Incubation: Add the test compound dilutions to the reaction mixture. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved through various methods:

    • Radiometric Assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-Based Assays: Using antibodies specific to the phosphorylated substrate or by measuring the amount of ATP consumed during the reaction (e.g., Kinase-Glo® assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without any inhibitor.[1] Determine the IC50 value by fitting the data to a dose-response curve.

References

A Comparative Analysis of the Insecticidal Activity of Pyrazole Derivatives: Fipronil vs. Chlorantraniliprole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal performance of two prominent pyrazole-derived insecticides: Fipronil and Chlorantraniliprole. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding their relative efficacy and modes of action.

Introduction to Pyrazole Insecticides

Pyrazole derivatives represent a significant class of insecticides due to their high efficacy against a broad spectrum of agricultural and public health pests. Their chemical structure, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of compounds with diverse modes of action. This guide focuses on a comparative analysis of two widely used pyrazole insecticides, Fipronil and Chlorantraniliprole, highlighting their differences in insecticidal activity and target sites.

Comparative Insecticidal Activity

The insecticidal efficacy of Fipronil and Chlorantraniliprole has been evaluated against various insect pests. This section presents a summary of their comparative toxicity against the Diamondback Moth (Plutella xylostella), a major pest of cruciferous crops worldwide.

Data Presentation: Comparative Toxicity against Plutella xylostella

The following table summarizes the median lethal concentration (LC50) values of Fipronil and Chlorantraniliprole against third instar larvae of Plutella xylostella. The data is derived from a study that utilized a standardized leaf-dip bioassay method, ensuring a direct and objective comparison.[1]

InsecticideChemical ClassTarget SiteTest OrganismLC50 (mg/L)
FipronilPhenylpyrazoleGABA-gated chloride channel antagonistPlutella xylostella (3rd instar larvae)0.0172
ChlorantraniliproleAnthranilic DiamideRyanodine receptor activatorPlutella xylostella (3rd instar larvae)0.0328

Note: Lower LC50 values indicate higher toxicity. The data indicates that under the specific experimental conditions, Fipronil was found to be more toxic to Plutella xylostella larvae than Chlorantraniliprole.

Mechanisms of Action

Fipronil and Chlorantraniliprole, despite both being pyrazole derivatives, exhibit distinct modes of action at the molecular level, targeting different components of the insect nervous and muscular systems.

Fipronil: GABA-gated Chloride Channel Antagonist

Fipronil belongs to the phenylpyrazole class of insecticides and acts as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel in insects. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the chloride channel, fipronil prevents the influx of chloride ions into the neuron. This leads to a state of hyperexcitation, resulting in paralysis and eventual death of the insect.

GABAPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAReceptor GABA Receptor (Chloride Channel) GABA->GABAReceptor Binds to Chloride Chloride Ions (Cl-) GABAReceptor->Chloride Opens channel for Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to Fipronil Fipronil Fipronil->GABAReceptor Blocks

Fipronil's disruption of the GABAergic signaling pathway.
Chlorantraniliprole: Ryanodine Receptor Activator

Chlorantraniliprole is a member of the anthranilic diamide class of insecticides. It selectively targets and activates insect ryanodine receptors, which are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells. This activation leads to an uncontrolled release of calcium from internal stores, causing impaired muscle regulation, paralysis, and ultimately, the death of the insect.

RyanodinePathway cluster_muscle_cell Muscle Cell SR Sarcoplasmic Reticulum (SR) (Calcium Store) RyR Ryanodine Receptor (RyR) Calcium Calcium Ions (Ca2+) RyR->Calcium Releases Contraction Uncontrolled Muscle Contraction & Paralysis Calcium->Contraction Leads to Chlorantraniliprole Chlorantraniliprole Chlorantraniliprole->RyR Activates

Chlorantraniliprole's activation of the Ryanodine Receptor.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, ensuring transparency and reproducibility.

Leaf-Dip Bioassay for Plutella xylostella

This method is a standardized protocol for determining the toxicity of insecticides to leaf-eating insects, adapted from the Insecticide Resistance Action Committee (IRAC) Method No. 007.[2]

1. Insect Rearing:

  • A susceptible laboratory strain of Plutella xylostella is maintained on untreated cabbage (Brassica oleracea) leaves in a controlled environment (25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Third instar larvae are used for the bioassay.

2. Preparation of Insecticide Solutions:

  • Serial dilutions of Fipronil and Chlorantraniliprole are prepared from their commercial formulations using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure uniform wetting of the leaves.

  • A control solution containing only distilled water and the surfactant is also prepared.

3. Bioassay Procedure:

  • Cabbage leaf discs (approximately 6 cm in diameter) are cut from fresh, untreated leaves.

  • Each leaf disc is dipped into one of the insecticide dilutions or the control solution for 10 seconds with gentle agitation.

  • The treated leaf discs are then air-dried on a wire rack for approximately 1-2 hours.

  • Once dry, each leaf disc is placed in a separate petri dish lined with a moist filter paper to maintain humidity.

  • Ten third-instar larvae of P. xylostella are introduced into each petri dish.

  • The petri dishes are sealed and maintained under the same controlled conditions as for insect rearing.

4. Data Collection and Analysis:

  • Mortality is assessed after 48 hours of exposure. Larvae are considered dead if they are unable to move in a coordinated manner when prodded with a fine brush.

  • The mortality data is corrected for control mortality using Abbott's formula.

  • The corrected mortality data is then subjected to probit analysis to determine the LC50 values and their 95% confidence intervals.[3][4][5]

BioassayWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis A Rear P. xylostella to 3rd Instar G Introduce 10 Larvae per Dish A->G B Prepare Insecticide Serial Dilutions D Dip Leaf Discs in Insecticide Solutions (10s) B->D C Cut Cabbage Leaf Discs C->D E Air-Dry Treated Leaf Discs D->E F Place Discs in Petri Dishes E->F F->G H Incubate for 48h at 25°C G->H I Assess Larval Mortality H->I J Correct for Control Mortality (Abbott's Formula) I->J K Calculate LC50 via Probit Analysis J->K

Workflow for the leaf-dip bioassay.

Conclusion

This comparative guide highlights the distinct characteristics of Fipronil and Chlorantraniliprole, two important pyrazole-derived insecticides. While both demonstrate high efficacy, their different modes of action are a critical consideration for resistance management strategies. The provided experimental data and protocols offer a foundation for further research and development in the field of insecticides. It is important to note that the relative efficacy of these compounds can vary depending on the target pest species, environmental conditions, and the development of resistance in local insect populations.

References

Cross-Validation of Docking Studies with In Vitro Results for Pyrazole Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous inhibitors targeting a wide range of protein classes.[1] Computational methods, particularly molecular docking, have become instrumental in the rational design and optimization of these pyrazole-based inhibitors. This guide provides a comparative analysis of in silico docking studies cross-validated with in vitro experimental results for various pyrazole inhibitors, offering insights into the predictive power of computational models and their correlation with real-world biological activity.

Data Presentation: Docking Scores vs. In Vitro Inhibition

The following tables summarize the correlation between computational docking scores (typically presented as binding energy in kcal/mol) and in vitro inhibitory activity (IC50 values) for pyrazole derivatives against various protein targets. Lower binding energies and lower IC50 values are indicative of more potent inhibition.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, crucial for tumor growth and metastasis.[2][3]

CompoundDocking Score (Binding Energy, kcal/mol)In Vitro IC50 (nM)Reference
Compound 3i-8.93[2][3][4]
Compound 3a-38.28[3][4]
Sorafenib (Reference)-30[2][3][4]
Compound 1b-10.09 (kJ/mol)-[5][6]

Note: Direct comparison of docking scores across different studies should be done with caution due to variations in software and protocols.

Tubulin Polymerization Inhibitors

Tubulin is a critical protein involved in microtubule formation, making it a prime target for anticancer agents.

CompoundIn Vitro IC50 (µM)Target Cell LineReference
Compound 6c<1.73 (Tubulin Polymerization)SK-MEL-28[7]
Compound IV5.9 (Tubulin Polymerization)Four cancer cell lines[7]
Compound V-HeLa (0.4 µM)[7]
Compound VII0.35 (Tubulin Polymerization)Six cancer cell lines[7]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer.

CompoundDocking Score (Binding Energy, kJ/mol)In Vitro IC50 (µM)Reference
Compound 2b-10.35-[5][6]
Compound 5-0.56[8]
Compound 6-0.46[8]
Compound 11-0.45[8]
Roscovitine (Reference)-0.99[8]
Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications.

CompoundIn Vitro Ki (µM) for hCA IIn Vitro Ki (µM) for hCA IIReference
Compound 6a0.0630.007[9]
Compound 6b--[9]
Range for 6a-i0.063–3.3680.007–4.235[9]

Experimental Protocols

Molecular Docking (General Protocol)

Molecular docking studies are performed to predict the binding orientation and affinity of a ligand to a protein target.

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added. The 2D structures of the pyrazole derivatives are sketched and converted to 3D structures, followed by energy minimization.[10][11]

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore possible binding conformations of the ligand within the protein's active site.[5][6][10] The program calculates the binding energy for each conformation.

  • Analysis of Results: The conformation with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.[5][6]

In Vitro Kinase Inhibition Assay (General Protocol)

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reagents: Purified kinase enzyme, substrate (often a peptide), ATP, and the test compound (pyrazole inhibitor).

  • Reaction Setup: The kinase, substrate, and test compound are incubated together in a buffer solution.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence/luminescence-based assays.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for a range of compound concentrations. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[12]

Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration of a compound that is toxic to cultured cells.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the pyrazole compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[7]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.[7]

Visualizations

CrossValidationWorkflow Workflow for Cross-Validating Docking with In Vitro Results cluster_in_silico In Silico (Computational) cluster_in_vitro In Vitro (Experimental) Target Target Identification & Protein Preparation Docking Molecular Docking Simulation Target->Docking Ligands Pyrazole Ligand Library Preparation Ligands->Docking Scoring Binding Energy Calculation & Pose Analysis Docking->Scoring Synthesis Synthesis of Pyrazole Derivatives Scoring->Synthesis Select Promising Compounds Correlation Correlation Analysis Scoring->Correlation Computational Data BioAssay Biochemical/Cell-Based Assays (e.g., Kinase, MTT) Synthesis->BioAssay IC50 IC50/Ki Determination BioAssay->IC50 IC50->Correlation Experimental Data SAR Structure-Activity Relationship (SAR) Correlation->SAR

Caption: Workflow for the cross-validation of in silico docking and in vitro experiments.

VEGFR2_Signaling_Pathway Simplified VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K/Akt VEGFR2->PI3K MAPK Ras/Raf/MEK/ERK VEGFR2->MAPK Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 Inhibits ATP Binding Angiogenesis Angiogenesis, Cell Proliferation, Migration PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole compounds.

References

A Head-to-Head Comparison of Synthetic Routes to Pyrazoles: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a cornerstone of medicinal chemistry and materials science. This guide provides a direct comparison of common synthetic routes to pyrazoles, focusing on reaction yields and detailed experimental protocols to aid in the selection of the most appropriate method for a given application.

At a Glance: Synthesis Yield Comparison

The following table summarizes the reported yields for various popular pyrazole synthesis methodologies. It is important to note that yields are highly substrate-dependent and optimization may be required for specific target molecules.

Synthesis RouteReactantsYield (%)
Knorr Pyrazole Synthesis β-Ketoester (Ethyl benzoylacetate) + Hydrazine Hydrate79%[1]
Synthesis from α,β-Unsaturated Ketones Chalcone + Hydrazine Hydrate87.50%[1]
One-Pot Synthesis from Ketones and Aldehydes Ketones + Aldehydes + Hydrazine Monohydrochlorideup to 95%[2][3]
Three-Component Synthesis Aldehydes + 1,3-Dicarbonyls + Diazo compounds/Tosylhydrazones75-82%[4]
Enzyme-Catalyzed Three-Component Synthesis Phenyl hydrazines + Nitroolefins + Benzaldehydes49-90%[5]
1,3-Dipolar Cycloaddition 2-Azidoacrylates + Hydrazonyl Chlorides43-73%[6]
Silver-Catalyzed 1,3-Dipolar Cycloaddition 3-Nitro-2H-chromenes + Ethyl diazoacetate68-87%[6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

Knorr_Synthesis reagents β-Ketoester + Hydrazine Hydrate intermediate Hydrazone Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Attack of second N atom product Pyrazole cyclization->product Dehydration Chalcone_Synthesis reagents Chalcone (α,β-Unsaturated Ketone) + Hydrazine Hydrate intermediate Pyrazoline Intermediate reagents->intermediate Cyclocondensation product Pyrazole intermediate->product Oxidation/Aromatization Three_Component_Synthesis reagents Aldehyde + 1,3-Dicarbonyl + Hydrazine/Diazo Compound one_pot One-Pot Reaction reagents->one_pot product Polysubstituted Pyrazole one_pot->product Dipolar_Cycloaddition reagents 1,3-Dipole (e.g., Diazoalkane) + Dipolarophile (e.g., Alkyne) cycloaddition [3+2] Cycloaddition reagents->cycloaddition product Pyrazole cycloaddition->product

References

Navigating the Kinome: A Comparative Selectivity Analysis of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of kinase inhibitors is paramount for advancing novel therapeutics. Pyrazole-based scaffolds are a cornerstone in the design of kinase inhibitors, leading to several clinically approved drugs. This guide provides a detailed comparison of the selectivity of prominent pyrazole-based kinase inhibitors against a broad panel of human kinases, supported by experimental data and protocols.

This comparative analysis aims to furnish researchers with the necessary data to evaluate the suitability of these compounds for their specific research applications, highlighting both on-target potency and off-target interactions that could influence experimental outcomes or therapeutic potential.

Selectivity Profiles of Pyrazole-Based Kinase Inhibitors

The following table summarizes the binding affinities (Kd in nM) of four well-characterized pyrazole-based kinase inhibitors—Crizotinib, Ruxolitinib, Tozasertib, and AT9283—against a selection of kinases from a comprehensive panel. Lower Kd values indicate stronger binding affinity. This data provides a snapshot of their selectivity and potential for polypharmacology.

Kinase TargetCrizotinib (Kd, nM)Ruxolitinib (Kd, nM)Tozasertib (Kd, nM)AT9283 (Kd, nM)Kinase Family
Primary Targets
ALK24>10000>10000>10000Tyrosine Kinase
MET1.6>10000>10000>10000Tyrosine Kinase
ROS16.8>10000>10000>10000Tyrosine Kinase
JAK1>100005.7>1000022Tyrosine Kinase
JAK232005.122001.2Tyrosine Kinase
JAK3>10000250>100001.1Tyrosine Kinase
AURKA (Aurora A)21002900173.8Serine/Threonine Kinase
AURKB (Aurora B)160018005.22.1Serine/Threonine Kinase
ABL138012001101.5Tyrosine Kinase
FLT31404401320Tyrosine Kinase
Selected Off-Targets
AAK1110>10000120170Serine/Threonine Kinase
ACK1 (TNK2)13>10000>10000>10000Tyrosine Kinase
AURA (AURKA)21002900173.8Serine/Threonine Kinase
AURB (AURKB)160018005.22.1Serine/Threonine Kinase
BIKE (IKBKE)190>1000023003400Serine/Threonine Kinase
BLK110>10000>10000230Tyrosine Kinase
BMX4802800>100001100Tyrosine Kinase
BTK>10000>10000>100001300Tyrosine Kinase
CAMK1>10000>10000>10000>10000Serine/Threonine Kinase
CAMK2D>10000>10000>10000>10000Serine/Threonine Kinase
CDK1>10000>1000020001500Serine/Threonine Kinase
CDK2>10000>1000013001400Serine/Threonine Kinase
CHEK1 (CHK1)1300>10000280180Serine/Threonine Kinase
CSF1R15110014001100Tyrosine Kinase
EGFR>10000>10000>10000>10000Tyrosine Kinase
EPHA124>10000>10000>10000Tyrosine Kinase
ERBB2 (HER2)>10000>10000>10000>10000Tyrosine Kinase
FAK (PTK2)14>10000>10000>10000Tyrosine Kinase
FGFR1>10000>10000310210Tyrosine Kinase
LCK1400>100003100480Tyrosine Kinase
MAPK1 (ERK2)>10000>10000>10000>10000Serine/Threonine Kinase
p38a (MAPK14)1400>1000011001400Serine/Threonine Kinase
PIK3CA>10000>10000>10000>10000Lipid Kinase
PLK11100>10000140110Serine/Threonine Kinase
RET30>10000110150Tyrosine Kinase
SRC2700>1000038001100Tyrosine Kinase
VEGFR2 (KDR)110910150120Tyrosine Kinase

Experimental Protocols

The selectivity data presented above was generated using a competitive binding assay platform, such as the KINOMEscan™ assay. This methodology provides a quantitative measure of the interaction between a test compound and a large panel of kinases.

Principle of the Competition Binding Assay:

The assay relies on the principle of competitive displacement of a known, immobilized ligand by the test compound. Each kinase in the panel is expressed as a fusion protein with a DNA tag. In the absence of a competing inhibitor, the kinase binds to an immobilized, broadly active kinase inhibitor (the ligand) on a solid support. The amount of kinase bound to the support is then quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR). When a test compound is introduced, it competes with the immobilized ligand for binding to the kinase. A potent inhibitor will displace the kinase from the solid support, resulting in a lower amount of kinase-tagged DNA being detected.

Key Steps of the Experimental Workflow:

  • Preparation of Kinase Panel: A comprehensive panel of human kinases is expressed and purified. Each kinase is tagged with a unique, quantifiable DNA molecule.

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound (pyrazole inhibitor) at various concentrations is incubated with the tagged kinase and the immobilized ligand.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by measuring the associated DNA tag using qPCR.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The results are often expressed as a percentage of the control, and from a dose-response curve, the dissociation constant (Kd) or IC50 can be determined. A lower Kd value signifies a higher binding affinity of the test compound for the kinase.

G Experimental Workflow: Kinase Selectivity Profiling cluster_preparation Preparation cluster_assay Assay cluster_quantification Quantification Kinase Tagged Kinase Panel Incubation Incubation: Kinase + Ligand + Inhibitor Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Inhibitor Pyrazole Inhibitor Inhibitor->Incubation Wash Wash Unbound Components Incubation->Wash qPCR qPCR of Kinase Tag Wash->qPCR Analysis Data Analysis (Kd determination) qPCR->Analysis

Workflow for Kinase Selectivity Profiling.

Featured Signaling Pathway: PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention. Several kinase inhibitors, including some with a pyrazole scaffold, have been developed to target kinases within this pathway.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC2 TSC2 Akt->TSC2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb-GTP TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

The PI3K/Akt Signaling Pathway.

Safety Operating Guide

Navigating the Disposal of 1-phenyl-1H-pyrazole-5-carbaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed procedure for the safe and compliant disposal of 1-phenyl-1H-pyrazole-5-carbaldehyde, ensuring the protection of personnel and the environment.

Regulatory and Safety Overview

According to the Safety Data Sheet (SDS) from Fisher Scientific, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is imperative to note that waste classification and disposal regulations can vary significantly based on local, state, and national guidelines. Therefore, chemical waste generators are responsible for a thorough and accurate classification of the waste material.[1][2]

The following table summarizes key information relevant to the disposal of this compound:

ParameterValue/InformationSource
Chemical Name This compoundFisher Scientific SDS
CAS Number 132274-70-5Fisher Scientific SDS
Physical State LiquidFisher Scientific SDS
OSHA Hazard Classification Not considered hazardous[1]Fisher Scientific SDS
RCRA P-Series/U-Series None listed[2]Cole-Parmer SDS
DOT Transportation Reg. Not regulatedFisher Scientific SDS
TDG Transportation Reg. Not regulatedFisher Scientific SDS
IATA Transportation Reg. Not regulatedFisher Scientific SDS
IMDG/IMO Transportation Reg. Not regulatedFisher Scientific SDS
Disposal Guidance Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][2]Fisher Scientific SDS, Cole-Parmer SDS

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure compliance with all applicable regulations. The following workflow outlines the necessary steps for a laboratory professional to follow.

DisposalWorkflow A Start: Unused or Waste This compound B Consult Safety Data Sheet (SDS) for initial hazard assessment. A->B C Is the material contaminated with other hazardous substances? B->C D Characterize the waste stream. Consider all components. C->D Yes E Consult Federal Regulations (e.g., EPA 40 CFR Part 261). C->E No D->E F Consult State and Local Waste Disposal Regulations. E->F G Determine if the waste is classified as hazardous. F->G H Segregate and label the waste container appropriately. G->H I Dispose through a licensed hazardous waste contractor. H->I Hazardous J Dispose as non-hazardous waste according to institutional procedures. H->J Non-Hazardous K Maintain disposal records. I->K J->K

Disposal decision workflow for this compound.

Methodology for Disposal:

  • Initial Assessment: Begin by reviewing the Safety Data Sheet (SDS) for this compound to understand its physical and chemical properties, as well as any immediate handling precautions.[1] The SDS indicates that in its pure form, it is not classified as hazardous under OSHA regulations.[1]

  • Waste Characterization: Determine the complete composition of the waste. If the this compound is unused and in its original container, the characterization is straightforward. However, if it has been used in a process, it may be contaminated with other reagents, solvents, or byproducts that could alter its hazard classification.

  • Regulatory Consultation:

    • Federal Regulations: Refer to the U.S. Environmental Protection Agency (EPA) regulations under 40 CFR Part 261 to determine if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[2]

    • State and Local Regulations: It is crucial to consult your state and local environmental protection agencies' regulations, as they may have more stringent requirements for chemical waste disposal than federal guidelines.[2]

  • Waste Classification: Based on the characterization and regulatory consultation, classify the waste as either hazardous or non-hazardous.

  • Segregation and Labeling:

    • Hazardous Waste: If the waste is determined to be hazardous, it must be collected in a designated, properly labeled, and sealed container. The label should clearly identify the contents, including all chemical components and their approximate concentrations, and display the appropriate hazard warnings.

    • Non-Hazardous Waste: If the waste is classified as non-hazardous, it should still be collected in a clearly labeled container to prevent accidental mixing with other waste streams.

  • Disposal:

    • Hazardous Waste: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Non-Hazardous Waste: Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This may involve disposal through a chemical waste contractor or, in some cases, other approved methods.

  • Record Keeping: Maintain detailed records of the waste characterization, classification, and disposal process, including the date of disposal and the name of the disposal contractor.

By adhering to this structured disposal procedure, laboratory professionals can ensure the safe and compliant management of this compound waste, thereby fostering a secure and responsible research environment.

References

Personal protective equipment for handling 1-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-phenyl-1H-pyrazole-5-carbaldehyde. The following procedures are designed to ensure safe laboratory operations and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) from some suppliers indicates that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to handle it with care as a standard laboratory chemical.[1] Derivatives of pyrazole and aromatic aldehydes can present various hazards, including skin and eye irritation.[2][3] Therefore, a comprehensive PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Chemical safety goggles or eyeglasses.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is recommended for splash hazards.[1]
Hand Appropriate protective gloves.Nitrile or neoprene gloves are recommended for handling aldehydes.[4] Gloves must be inspected before use and changed immediately upon contamination.
Body Laboratory coat.A standard lab coat should be worn to prevent skin exposure.[1] Ensure it is buttoned and fits properly.[5]
Respiratory Not required under normal use.Use in a well-ventilated area. If dust or aerosols are generated, a particle filter respirator may be necessary.[1][3]

Safe Handling and Operational Plan

Adherence to a strict operational workflow minimizes exposure and ensures procedural safety. Always handle this compound in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.[1][3]

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A 1. Hazard Assessment Review SDS B 2. Don PPE (Goggles, Gloves, Lab Coat) A->B C 3. Work in Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D 4. Weigh and Transfer Avoid generating dust/aerosols C->D E 5. Perform Experiment Avoid contact and inhalation D->E F 6. Decontaminate Equipment Rinse with appropriate solvent E->F Experiment Complete G 7. Segregate Waste Collect rinseate and solid waste F->G H 8. Dispose of Waste Follow institutional EHS guidelines G->H I 9. Doff PPE & Wash Hands H->I

Caption: Procedural workflow for safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, review the Safety Data Sheet (SDS). Equip yourself with the required PPE as detailed in Table 1.

  • Handling:

    • Work in a well-ventilated area to avoid inhalation of any potential fumes or dust.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[6]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1] The compound should be stored under an inert atmosphere.[1]

First-Aid and Emergency Procedures

In case of accidental exposure, follow these immediate first-aid measures.

Exposure Route First-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, get medical attention.[1] Remove and wash contaminated clothing before reuse.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Spill and Disposal Plan

Proper containment and disposal are critical to laboratory safety and environmental protection.

Spill Cleanup Protocol:

  • Evacuate: Ensure the spill area is clear of non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[1] For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected waste must be treated as hazardous chemical waste.

Waste Disposal Plan:

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for accurate classification.[1]

  • Collection: Collect all waste containing this compound, including contaminated disposables and rinseate, in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Environmental Precaution: Do not release the chemical into the environment.[1] It should not be disposed of down the drain or in regular trash.[8]

  • Pickup: Store the waste container in a designated accumulation area and follow your institution's Environmental Health & Safety (EHS) procedures for waste pickup and disposal.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-phenyl-1H-pyrazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.